Lenalidomide-COCH-PEG2-azido
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C19H22N6O6 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28) |
InChIキー |
NWZWXZLHKQMWFU-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Architect of Degradation: A Technical Guide to Lenalidomide-COCH-PEG2-azido in PROTAC Development
For Immediate Release
This technical guide provides an in-depth analysis of Lenalidomide-COCH-PEG2-azido, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, experimental applications, and quantitative performance of this E3 ligase ligand-linker conjugate.
Core Concept: Engineering Protein Degradation
This compound is a synthetic E3 ligase ligand-linker conjugate.[1] It is not a therapeutic agent on its own, but rather a critical component for the construction of PROTACs. A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.
The structure of this compound consists of three key moieties:
-
Lenalidomide: This immunomodulatory drug (IMiD) derivative serves as the E3 ligase ligand, specifically targeting the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing and flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase. The composition and length of the linker are critical for the stability and efficacy of the resulting PROTAC.
-
Azido Group (-N3): This terminal functional group enables the covalent attachment of the Lenalidomide-linker moiety to a target protein ligand via a highly efficient and specific bio-orthogonal reaction known as "click chemistry".[2]
Mechanism of Action: Orchestrating Targeted Ubiquitination
The mechanism of action of a PROTAC synthesized using this compound is a stepwise process that leads to the degradation of a specific protein of interest (POI).
-
Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, facilitates the formation of a ternary complex, bringing together the POI and the CRBN E3 ligase.
-
Ubiquitination: Once in close proximity within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides. The PROTAC molecule is then released and can participate in further cycles of degradation.
This catalytic mode of action allows for the elimination of target proteins at low, substoichiometric concentrations of the PROTAC.
Quantitative Data: A Case Study in AKR1C3 Degradation
A study on the development of a degrader for Aldo-Keto Reductase 1C3 (AKR1C3), a protein implicated in cancer, utilized a functionalized lenalidomide-PEG2-azide for the synthesis of a PROTAC, designated as PROTAC 5.[3][4] This provides a concrete example of the application and efficacy of this building block.
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC50 | 52 nM | 22Rv1 (prostate cancer) | AKR1C3 | [4] |
| DC50 | 70 nM | 22Rv1 (prostate cancer) | ARv7 | [4] |
-
DC50: The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.
Experimental Protocols
The synthesis and evaluation of a PROTAC using this compound involves a series of well-defined experimental procedures.
PROTAC Synthesis: Click Chemistry
A common and efficient method for conjugating the this compound to a target protein ligand is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2]
General Protocol:
-
Functionalization of Target Ligand: The target protein ligand is first chemically modified to introduce a terminal alkyne group.
-
Click Reaction: The alkyne-functionalized target ligand is then reacted with this compound in the presence of a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Purification: The resulting PROTAC is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final PROTAC are confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
In-Cell Protein Degradation Assay: Western Blotting
Western blotting is a standard technique to quantify the reduction in the levels of the target protein following treatment with the PROTAC.
General Protocol:
-
Cell Culture and Treatment: Cells expressing the target protein are seeded in culture plates and allowed to adhere. The cells are then treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a versatile and powerful tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized nature allows for a streamlined and efficient synthesis of a diverse range of protein degraders. The successful application of a lenalidomide-PEG2-azide linker in the development of a potent AKR1C3 degrader underscores the utility of this building block in advancing the field of targeted protein degradation. This technical guide provides a foundational understanding for researchers to leverage this technology in their drug discovery and development endeavors.
References
The Role of Lenalidomide-COCH-PEG2-azido in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of therapeutic modalities, targeted protein degradation has emerged as a powerful strategy to eliminate disease-causing proteins. This approach utilizes the cell's own ubiquitin-proteasome system to selectively destroy target proteins, offering potential advantages over traditional inhibition-based methods. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, thereby triggering the target's degradation.
This technical guide provides an in-depth exploration of Lenalidomide-COCH-PEG2-azido , a crucial building block in the synthesis of PROTACs. We will delve into its composition, its role in hijacking the Cereblon E3 ubiquitin ligase, and its application in the development of potent and selective protein degraders. This document will cover the underlying biochemical pathways, detailed experimental protocols, and quantitative data to support the use of this reagent in drug discovery and development.
Core Concepts: The PROTAC and Cereblon-Mediated Degradation
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] this compound is a pre-fabricated molecule that provides both the E3 ligase ligand and a versatile linker, streamlining the synthesis of PROTACs.
Lenalidomide (B1683929) as a Cereblon (CRBN) Ligand: Lenalidomide is a well-characterized immunomodulatory drug that functions as a molecular glue, inducing the degradation of specific proteins by binding to Cereblon (CRBN).[2] CRBN is the substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex.[] By incorporating lenalidomide, a PROTAC can effectively hijack this E3 ligase complex.
The COCH-PEG2 Linker: The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The "COCH-PEG2" portion of this compound refers to a linker composed of a carbonyl group (CO) and a two-unit polyethylene (B3416737) glycol (PEG2) chain. PEG linkers are often used to improve solubility and pharmacokinetic properties.
The Azido (B1232118) Group for Click Chemistry: The terminal azido (-N₃) group is a key functional handle that enables the facile and efficient attachment of a target protein ligand via "click chemistry."[4] Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the formation of a stable triazole ring, covalently linking the lenalidomide-linker moiety to an alkyne-modified POI ligand.[5]
The overall mechanism of action for a PROTAC synthesized from this compound is depicted in the signaling pathway diagram below.
Quantitative Data
The effectiveness of a PROTAC is determined by several factors, including the binding affinity of its ligands and its ability to induce degradation of the target protein. Below are key quantitative parameters for lenalidomide and a PROTAC synthesized using a lenalidomide-based building block.
| Parameter | Molecule | Target | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Lenalidomide | CRBN-DDB1 complex | 0.64 µM | Isothermal Titration Calorimetry (ITC) | [6] |
| Lenalidomide | CRBN-DDB1 complex | 177.80 nM | Competitive Titration | [4] | |
| Degradation Potency (DC50) | AKR1C3 PROTAC | AKR1C3 | 52 nM | Western Blot | [7] |
| AKR1C3 PROTAC | ARv7 | 70 nM | Western Blot | [7] |
Table 1: Quantitative Data for Lenalidomide and an Exemplary PROTAC
Experimental Protocols
Synthesis of this compound
While the exact, proprietary synthesis protocol for commercially available this compound may vary, a generalizable synthetic route can be devised based on established chemical principles for the synthesis of similar functionalized lenalidomide derivatives and PEG linkers. The following is a representative, multi-step protocol.
Step 1: Synthesis of an Amine-Functionalized Lenalidomide Derivative.
This typically involves a nucleophilic aromatic substitution (SNAr) reaction on a suitable lenalidomide precursor.
-
To a solution of 4-fluorolenalidomide (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), add a large excess of a protected diamine linker, such as N-Boc-ethylenediamine (5.0 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected amine-functionalized lenalidomide.
-
Deprotect the Boc group using standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the amine-functionalized lenalidomide.
Step 2: Coupling of the PEG2-azide Linker.
-
To a solution of 2-(2-azidoethoxy)acetic acid (1.2 eq) in DMF, add a coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-functionalized lenalidomide (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by flash column chromatography or preparative HPLC.
Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-functionalized target protein ligand to this compound.
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and protect biomolecules.
-
A suitable solvent system (e.g., a mixture of t-BuOH/H₂O or DMF).
Procedure:
-
Dissolve this compound (1.0 eq) and the alkyne-functionalized POI ligand (1.0-1.2 eq) in the chosen solvent system.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq) and the copper-chelating ligand (0.5 eq).
-
To the solution of the azide (B81097) and alkyne, add the CuSO₄/ligand solution, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS for the formation of the triazole product.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
References
- 1. scispace.com [scispace.com]
- 2. A MedChem toolbox for cereblon-directed PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
Lenalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is primarily attributed to its novel mechanism of action as a molecular glue, which reprograms the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive technical overview of lenalidomide's role as a CRBN ligand, detailing its binding kinetics, the molecular consequences of this interaction, and the experimental methodologies used to elucidate these processes.
Introduction: The CRL4CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a critical role in regulating a vast array of cellular processes by targeting proteins for proteasomal degradation. The CRL4CRBN complex is composed of Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1 or ROC1), and the substrate receptor Cereblon (CRBN).[1][2] CRBN is responsible for recognizing and recruiting specific substrates to the complex for ubiquitination.
Lenalidomide functions by binding directly to CRBN, inducing a conformational change that alters its substrate-binding surface.[3][4] This allosteric modulation allows the CRL4CRBN complex to recognize and target proteins not typically ubiquitinated by this ligase, known as neosubstrates.
Mechanism of Action: Lenalidomide as a Molecular Glue
The binding of lenalidomide to CRBN creates a novel interface that promotes the recruitment of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1α (CK1α).[5][6][7] Once recruited, these neosubstrates are polyubiquitinated by the CRL4CRBN complex and subsequently targeted for degradation by the 26S proteasome.[8][9]
The degradation of IKZF1 and IKZF3 is crucial for the anti-myeloma and immunomodulatory effects of lenalidomide.[5][9] These transcription factors are essential for the survival of multiple myeloma cells and also act as repressors of interleukin-2 (B1167480) (IL-2) production in T cells.[10] Their degradation leads to myeloma cell apoptosis and enhanced T-cell activity.[10] The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a deletion on chromosome 5q [del(5q)], where haploinsufficiency of the CSNK1A1 gene renders cells more sensitive to further CK1α reduction.[6][11]
Quantitative Data
The interaction between lenalidomide and CRBN, and the subsequent degradation of neosubstrates, have been quantified by various biophysical and cellular assays.
Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN)
| CRBN Construct | Method | Kd (Dissociation Constant) | Reference(s) |
| Human CRBN-DDB1 complex | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | [12][13] |
| Human CRBN-DDB1 complex | Fluorescence Polarization (FP) | ~0.178 µM (178 nM) | [9] |
| Human CRBN Thalidomide Binding Domain (TBD) | Isothermal Titration Calorimetry (ITC) | 6.7 µM ± 0.9 µM | [12] |
| Human CRBN Thalidomide Binding Domain (TBD) | Isothermal Titration Calorimetry (ITC) | 19 µM | [13] |
Table 2: Lenalidomide-Induced Degradation of Neosubstrates
| Neosubstrate | Cell Line | Assay | Parameter | Value | Reference(s) |
| IKZF1 | MM.1S | Quantitative Mass Spectrometry (SILAC) | Log2 Fold Change (12h treatment) | -1.54 | [14][15] |
| IKZF3 | MM.1S | Quantitative Mass Spectrometry (SILAC) | Log2 Fold Change (12h treatment) | -2.09 | [14][15] |
| IKZF1 | DF15 (expressing ePL-tagged Ikaros) | Luminometric Analysis | EC50 (4h treatment) | 67 nM | [16] |
| CK1α | KG-1 | Quantitative Mass Spectrometry (SILAC) | p-value for decreased abundance (1µM treatment) | 0.006 | [6] |
| CK1α | H929 | Western Blot | Dose-dependent reduction | 1, 5, 10 µM (7 days) | [1] |
| IKZF1 | H929/IKZF1Luc | Luciferase Reporter Assay | Dose-dependent degradation | Observed with increasing concentrations | [16] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Lenalidomide-CRBN Binding
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between lenalidomide and the CRBN-DDB1 complex.
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Lenalidomide solution of known concentration.
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Hamilton syringe.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified CRBN-DDB1 protein against the ITC buffer to ensure buffer matching.
-
Dissolve lenalidomide in the final dialysis buffer to the desired stock concentration. Ensure the final concentration of any solvent (e.g., DMSO) is identical in both the protein and ligand solutions and is kept to a minimum.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with the ITC buffer.
-
-
Loading the Instrument:
-
Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the lenalidomide solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Perform a series of injections (e.g., 20-30 injections of 2 µL each) of the lenalidomide solution into the protein solution, with sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of lenalidomide to CRBN-DDB1.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Western Blot for IKZF1/CK1α Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of IKZF1 and CK1α in response to lenalidomide treatment.
Materials:
-
Multiple myeloma or other relevant cell lines.
-
Lenalidomide.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against IKZF1, CK1α, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize.
-
Treat cells with various concentrations of lenalidomide (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-IKZF1 or anti-CK1α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein band intensities, normalizing to the loading control.
-
In Vitro Ubiquitination Assay
Objective: To demonstrate the lenalidomide-dependent ubiquitination of a neosubstrate by the CRL4CRBN complex.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1).
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1/UbcH5a).
-
Recombinant CRL4CRBN complex (or individual components: CUL4A, DDB1, RBX1, CRBN).
-
Recombinant neosubstrate (e.g., IKZF1 or CK1α).
-
Ubiquitin.
-
ATP.
-
Lenalidomide.
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).
-
SDS-PAGE and Western blotting reagents.
-
Antibody against the neosubstrate or an epitope tag.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination reaction buffer.
-
E1 enzyme (e.g., 100 nM).
-
E2 enzyme (e.g., 500 nM).
-
CRL4CRBN complex (e.g., 200 nM).
-
Recombinant neosubstrate (e.g., 1 µM).
-
Ubiquitin (e.g., 10 µM).
-
Lenalidomide or vehicle control (DMSO).
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (e.g., 2 mM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the neosubstrate to detect higher molecular weight ubiquitinated species, which will appear as a ladder or smear.
-
Visualizations
Signaling Pathway of Lenalidomide's Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 6. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. labs.dana-farber.org [labs.dana-farber.org]
- 10. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 13. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of PEG2 Linkers in PROTAC Design
The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[3][4] Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed, with the short, hydrophilic PEG2 linker offering a unique balance of properties.[2][5]
This technical guide explores the multifaceted role of the PEG2 linker in PROTAC design, summarizing key quantitative data, providing detailed experimental protocols for PROTAC evaluation, and visualizing the underlying biological and developmental processes.
The Strategic Importance of the Linker in PROTACs
The linker is far more than a simple spacer; it profoundly impacts a PROTAC's biological activity.[2] Its length, rigidity, and composition dictate the spatial orientation of the two ligands, which is crucial for the successful formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] An optimal linker facilitates cooperative binding within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2]
Why Use PEG Linkers?
PEG linkers are composed of repeating ethylene (B1197577) glycol units and are a popular choice in PROTAC design for several reasons:
-
Enhanced Solubility : The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their handling and bioavailability.[2][3]
-
Improved Permeability : While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area. This can create a more compact, less polar structure that is better able to cross the lipophilic cell membrane.[1]
-
Flexibility and Optimization : PEG linkers provide flexibility, which is essential for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination. Furthermore, the length of the PEG chain can be systematically varied to fine-tune the PROTAC's degradation efficiency.[4][6]
The Specific Role of the PEG2 Linker
A PEG2 linker consists of two ethylene glycol units. Its relatively short and flexible nature provides distinct advantages and has been successfully incorporated into various PROTAC designs.[7] For instance, in the development of an EGFR degrader designed to overcome resistance, a PEG2 unit was placed between the warhead and the VHL ligand. This short, flexible tether was crucial for allowing the mutant kinase to adopt the necessary conformation for cooperative ternary complex formation, thereby restoring degradation potency while maintaining oral bioavailability.[]
The inclusion of a PEG2 linker can significantly alter the physicochemical properties of a PROTAC, impacting its overall performance.
Data Presentation: Impact of PEG Linkers on PROTAC Properties
The following tables summarize quantitative data illustrating the influence of linker composition on the physicochemical and biological properties of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 156.0 | 4 | 10 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]
Table 2: Influence of Linker Composition on Degradation Potency
| PROTAC | Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Degrader A | VAV1 | PEG2-based | 4.41 | >90 | Jurkat |
| Degrader B | BRD4 | PEG2 | ~30 | ~95 | HeLa |
| Degrader C | EGFR (mutant) | PEG2 | <100 | >90 | OVCAR8 |
DC50: concentration for 50% maximal degradation; Dmax: maximum degradation. Data are illustrative and compiled from various sources.[][9]
Core Signaling and Workflow Diagrams
Visualizing the complex processes involved in PROTAC action and development is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. nbinno.com [nbinno.com]
- 9. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
advantages of azido group for click chemistry bioconjugation
An In-depth Technical Guide to the Advantages of the Azido (B1232118) Group for Click Chemistry Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The azido group has emerged as a cornerstone in the field of bioconjugation, largely due to its unique combination of stability, small size, and bioorthogonality.[1][2][3] Its ability to participate in "click chemistry" reactions with high efficiency and specificity has revolutionized the way researchers label, track, and modify biomolecules within complex biological systems.[4][5] This technical guide provides a comprehensive overview of the advantages of the azido group for click chemistry bioconjugation, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
Core Advantages of the Azido Group
The utility of the azido group in bioconjugation stems from several key characteristics:
-
Bioorthogonality : The azide (B81097) functional group is virtually absent in biological systems.[4][6] This means it does not participate in or interfere with native biochemical processes, ensuring that the labeling reaction is highly specific to the intended target.[1][7] This "bioorthogonal" nature minimizes off-target effects and ensures the integrity of the biological system under study.[8]
-
Small Size and Stability : The azide is a small, sterically unobtrusive functional group.[3][9] This allows it to be incorporated into biomolecules, such as proteins, glycans, and nucleic acids, with minimal perturbation to their structure and function.[3][10] Furthermore, the azide group is stable under a wide range of physiological conditions, including varying pH and temperature, making it robust for in vitro and in vivo applications.[2][9][11]
-
Versatile Reactivity : The azide group can participate in several highly efficient and specific "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12][13] It can also undergo the Staudinger ligation with phosphines.[4][7] This versatility provides researchers with a toolbox of conjugation strategies to suit different experimental needs.
Key Click Chemistry Reactions Involving Azides
The two most prominent click chemistry reactions for bioconjugation involving azides are CuAAC and SPAAC. Both result in the formation of a stable triazole linkage.[13]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and rapid reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[][15] It is often considered the quintessential "click" reaction due to its high yields and specificity.[8][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne (B158145) to react with an azide.[1][8] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living cells and organisms.[1][3][17]
Quantitative Data Summary
The choice between different azide-based bioconjugation methods often depends on the specific experimental requirements, such as the need for rapid kinetics or the constraints of a live-cell environment. The following table summarizes key quantitative data for the most common reactions.
| Reaction Type | Reactant Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne | ~10 - 200[3] | Fast kinetics, high yields, uses small and easily accessible functional groups.[][18] | Requires a cytotoxic copper catalyst, limiting in vivo applications.[1][19] |
| SPAAC | Cyclooctyne Derivatives | ~0.001 - 3.5[20][21][22] | Copper-free, highly biocompatible, suitable for live-cell and in vivo studies.[1][8][18] | Generally slower kinetics than CuAAC, cyclooctynes can be bulky.[18] |
| Staudinger Ligation | Phosphine | ~0.001[18] | Forms a native amide bond upon traceless ligation, biocompatible.[7][8] | Slow reaction rates.[18] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of azide-based bioconjugation. Below are representative protocols for introducing azide functionalities into proteins and performing subsequent click chemistry reactions.
Protocol 1: Introduction of Azide Functionality into Proteins using an NHS Ester
This protocol describes the labeling of a protein with an azide group using an azide-functionalized N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (N-terminus and lysine (B10760008) residues).[23]
Materials:
-
Protein of interest
-
Azido-PEG4-NHS Ester
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., spin column)
Methodology:
-
Protein Preparation: Dissolve the protein in amine-free PBS (pH 7.4) to a concentration of 1-5 mg/mL.[23]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[23]
-
Labeling Reaction: Add a 10-20 fold molar excess of the Azido-PEG4-NHS Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight.
-
Purification: Remove excess, unreacted azide reagent using a desalting column according to the manufacturer's instructions.[23]
-
Characterization and Storage: Determine the concentration of the purified azide-labeled protein. The degree of labeling can be determined by mass spectrometry. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[23]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the conjugation of an azide-labeled biomolecule with an alkyne-containing molecule using a copper(I) catalyst.[24][25]
Materials:
-
Azide-modified biomolecule
-
Alkyne-modified molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[26]
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[26]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[26]
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess (typically 2-10 fold) of the alkyne-modified molecule in the reaction buffer.[26]
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).[25][26]
-
Reaction Initiation: Add the catalyst premix to the biomolecule solution. Then, add the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[25][26][27]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored for completion.
-
Purification: Purify the bioconjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.[27]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol describes the copper-free conjugation of an azide-labeled biomolecule with a cyclooctyne-modified molecule.[13]
Materials:
-
Azide-modified biomolecule
-
Cyclooctyne-modified molecule (e.g., DBCO-dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the azide-modified biomolecule and a molar excess (typically 2-5 fold) of the cyclooctyne-modified molecule in the reaction buffer.
-
Reaction Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and azide reactants.[28]
-
Monitoring: The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the bioconjugate using a suitable method like size-exclusion chromatography to remove unreacted starting materials.
Mandatory Visualizations
The following diagrams illustrate the logical workflows and relationships described in this guide.
Caption: Workflow for bioconjugation using azide-alkyne click chemistry.
Caption: Comparison of CuAAC and SPAAC reaction components.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 9. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-Reactive Liposome for Chemoselective and Biocompatible Liposomal Surface Functionalization and Glyco-Liposomal Microarray Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioconjugation application notes [bionordika.fi]
- 20. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 25. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jenabioscience.com [jenabioscience.com]
- 27. benchchem.com [benchchem.com]
- 28. lumiprobe.com [lumiprobe.com]
The Alchemist's Guide to Lenalidomide: Forging Chemical Probes for Target Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), a cornerstone in the treatment of multiple myeloma and other hematological malignancies, exerts its therapeutic effects by modulating the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN). This mechanism, which leads to the targeted degradation of neosubstrates such as the transcription factors IKZF1 and IKZF3, has opened new avenues in drug discovery, particularly in the field of targeted protein degradation. To further elucidate the complex biology of lenalidomide and identify novel targets, the development and application of lenalidomide-based chemical probes have become indispensable. This technical guide provides a comprehensive overview of the design, synthesis, and application of these probes for target identification. It includes detailed experimental protocols for key methodologies, a summary of quantitative data for probe-target interactions, and visual diagrams of associated signaling pathways and experimental workflows to empower researchers in their quest to unravel the full therapeutic potential of lenalidomide and its analogues.
Introduction: The Rise of Lenalidomide and the Need for Chemical Probes
Lenalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue," effectively hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[1] By binding to CRBN, lenalidomide induces a conformational change that recruits proteins not normally targeted by this ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of IKZF1 and IKZF3 is central to its anti-myeloma and immunomodulatory activities.[2][3]
However, the full spectrum of lenalidomide's biological effects, including its anti-angiogenic and anti-inflammatory properties, suggests the existence of additional targets and mechanisms of action.[4][5] Chemical probes, which are modified versions of a parent compound, are powerful tools for identifying these unknown cellular targets. These probes typically incorporate a photoreactive group for covalent cross-linking and an enrichment handle (e.g., biotin (B1667282) or an alkyne) for affinity purification.[6][7] This guide focuses on the practical application of such probes, with a particular emphasis on photo-affinity labeling (PAL) coupled with quantitative proteomics.
Design and Synthesis of Lenalidomide-Based Chemical Probes
The design of a successful chemical probe requires a delicate balance: it must retain the biological activity of the parent molecule while incorporating the necessary functionalities for target capture. For lenalidomide, photo-affinity probes have proven particularly effective.[6][8]
A common strategy involves functionalizing the isoindolinone ring of lenalidomide, as modifications to the glutarimide (B196013) moiety can disrupt CRBN binding.[9] A "minimalist tag," comprising a diazirine for photo-crosslinking and a terminal alkyne for click chemistry, is a popular choice due to its small size and versatility.[9]
Synthesis of Photo-Lenalidomide
The synthesis of a photo-lenalidomide probe typically involves a multi-step process, starting from a suitable lenalidomide precursor. The following is a generalized synthetic scheme based on published methods.[10][11]
Experimental Workflow for Photo-Lenalidomide Synthesis
Caption: Generalized workflow for the synthesis of a photo-lenalidomide probe.
Quantitative Data on Probe-Target Interactions
The validation of a chemical probe involves confirming that its interactions with known targets are comparable to the parent compound. This is typically assessed through binding affinity measurements and cellular activity assays.
Table 1: Binding Affinities of Lenalidomide and Analogues to Cereblon (CRBN)
| Compound | Method | Target | KD / Ki / IC50 | Reference |
| Lenalidomide | ITC | CRBN-DDB1 complex | 0.64 µM (KD) | [12] |
| Lenalidomide | FP | hsDDB1-hsCRBN | 177.80 nM (Ki) | [8] |
| Pomalidomide | FP | hsDDB1-hsCRBN | 156.60 nM (Ki) | [8] |
| Thalidomide | FP | hsDDB1-hsCRBN | 249.20 nM (Ki) | [8] |
| Lenalidomide | Competition Assay | CRBN in U266 extracts | ~2 µM (IC50) | [13] |
Table 2: Cellular Activity of Lenalidomide and Photo-Lenalidomide (pLen)
| Compound | Assay | Cell Line | GI50 / Activity | Reference |
| Lenalidomide | MTT Assay | MM.1S | 59.2 nM (GI50) | [14] |
| Photo-Lenalidomide | MTT Assay | MM.1S | 27.2 nM (GI50) | [14] |
| Lenalidomide | MTT Assay | U937 | 15.3 nM (GI50) | [14] |
| Photo-Lenalidomide | MTT Assay | U937 | 15.2 nM (GI50) | [14] |
Table 3: Quantitative Proteomics Data for Photo-Lenalidomide Target Enrichment
Data from a competitive photo-affinity labeling experiment in MM.1S and HEK293T cells.[4][6]
| Protein Target | Cell Line | Enrichment Ratio (pLen / pLen + Len) | p-value | Reference |
| CRBN | MM.1S | 8.01 | - | [14] |
| IKZF1 | MM.1S | 6.86 | - | [14] |
| IKZF1 (at 0h) | MM.1S | 2.75 | - | [4] |
| eIF3i (at 24h) | MM.1S | 7.41 | - | [4] |
| eIF3i | HEK293T | 3.13 | 0.004 | [6] |
Signaling Pathways and Mechanisms of Action
Lenalidomide's primary mechanism involves the CRL4-CRBN E3 ligase pathway, leading to the degradation of specific neosubstrates. This action has downstream consequences on multiple signaling pathways critical for cancer cell survival and immune function.
The CRL4-CRBN Neosubstrate Degradation Pathway
Caption: Lenalidomide-induced neosubstrate degradation via the CRL4-CRBN pathway.
Downstream Effects of IKZF1/3 Degradation in Multiple Myeloma
The degradation of the transcription factors IKZF1 and IKZF3 leads to the downregulation of key survival factors for multiple myeloma cells, such as IRF4 and MYC.[3][15]
Caption: Downstream effects of IKZF1/IKZF3 degradation in multiple myeloma cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the use of lenalidomide-based chemical probes for target identification.
Protocol: Photo-Affinity Labeling (PAL) and Target Enrichment
This protocol outlines the steps for identifying protein targets of lenalidomide in living cells using a photo-lenalidomide probe equipped with a diazirine and an alkyne handle.[1][6][7]
Experimental Workflow for Photo-Affinity Labeling
Caption: Step-by-step workflow for a photo-affinity labeling experiment.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture multiple myeloma (MM.1S) cells to the desired density.
-
Treat cells with photo-lenalidomide (e.g., 50 µM) for 1 hour. For competitive displacement, co-treat a separate batch of cells with photo-lenalidomide and an excess of lenalidomide (e.g., 150 µM).
-
-
Photo-Crosslinking:
-
Transfer the cell suspension to a petri dish and place on ice.
-
Irradiate the cells with 365 nm UV light for a specified time (e.g., 15-30 minutes) to activate the diazirine group and induce covalent cross-linking to interacting proteins.
-
-
Cell Lysis:
-
Harvest the irradiated cells by centrifugation.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Click Chemistry (CuAAC):
-
To the cell lysate, add the components for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction: a biotin-azide tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
-
Incubate to allow the click reaction to proceed, which attaches the biotin handle to the alkyne-modified probe.
-
-
Affinity Purification:
-
Add streptavidin-conjugated agarose (B213101) or magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform an in-gel or on-bead trypsin digestion to generate peptides for mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use quantitative proteomics software to identify the enriched proteins and determine their relative abundance between the probe-treated and competition samples. Proteins that are significantly enriched in the absence of the competitor are considered potential targets.[14]
-
Protocol: Western Blot for IKZF1/IKZF3 Degradation
This protocol is used to validate the functional activity of lenalidomide or its probe analogues by assessing the degradation of the known neosubstrates IKZF1 and IKZF3.[2][9]
-
Cell Treatment:
-
Seed MM.1S cells and treat with various concentrations of lenalidomide or the chemical probe for a specified time course (e.g., 8 hours). Include a DMSO-treated vehicle control.
-
-
Protein Extraction:
-
Harvest cells and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
-
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the anti-proliferative effects of compounds like lenalidomide and its analogues.[14][16]
-
Cell Seeding:
-
Seed cells (e.g., MM.1S or U937) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds (lenalidomide, chemical probes) to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 5 days).
-
-
MTT Addition:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully aspirate the medium.
-
Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
-
Conclusion and Future Directions
Lenalidomide-based chemical probes, particularly photo-affinity probes, are powerful instruments for target deconvolution and advancing our understanding of immunomodulatory drugs. The methodologies outlined in this guide provide a framework for the design, application, and validation of these essential research tools. The identification of novel targets, such as eIF3i, which is recruited to CRBN by lenalidomide but not degraded, highlights the potential for these probes to uncover unexpected biological functions and mechanisms.[4][6] As new generations of chemical probes are developed with improved efficiency and specificity, they will continue to be at the forefront of research into targeted protein degradation and the development of novel therapeutics for a range of diseases.
References
- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Development of Photolenalidomide for Cellular Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactproteomics.com [impactproteomics.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Induced Proximity: A Technical Guide to PROTAC-Induced Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from occupancy-driven inhibition to event-driven degradation of pathogenic proteins. At the heart of this transformative technology lies the formation of a transient, yet pivotal, ternary complex comprising the PROTAC molecule, the target Protein of Interest (POI), and an E3 ubiquitin ligase. The principles governing the assembly and stability of this complex are fundamental to the rational design of effective protein degraders. This guide provides an in-depth exploration of these core principles, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
Core Principles of Ternary Complex Formation
The formation of a productive ternary complex is a multi-step process governed by a delicate interplay of binding affinities, cooperativity, and the physicochemical properties of the PROTAC linker. A typical PROTAC molecule consists of two distinct ligands—one for the POI and one for an E3 ligase—connected by a chemical linker.[1] The PROTAC acts as a molecular bridge, inducing proximity between the POI and the E3 ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2]
The Role of Cooperativity
A critical parameter in the formation of the ternary complex is cooperativity (α) . Cooperativity is a measure of the influence that the binding of one protein has on the affinity of the other. It is defined as the ratio of the dissociation constant (Kd) of the binary PROTAC-E3 ligase interaction to the dissociation constant of the same interaction in the presence of the POI (or vice versa).[3]
-
Positive Cooperativity (α > 1): The formation of one binary complex enhances the affinity for the formation of the second binary complex, leading to a more stable ternary complex. This is often driven by favorable protein-protein interactions between the POI and the E3 ligase, which are induced by the PROTAC.[4][5]
-
Negative Cooperativity (α < 1): The formation of one binary complex reduces the affinity for the second, resulting in a less stable ternary complex. This can be due to steric hindrance or unfavorable conformational changes.[6]
-
No Cooperativity (α = 1): The binding events are independent of each other.
Positive cooperativity is a highly desirable feature in PROTAC design as it can lead to the formation of stable ternary complexes even with relatively weak binary binding affinities, enhancing the potency and selectivity of the degrader.[7]
The "Hook Effect"
A phenomenon frequently observed in PROTAC-mediated degradation is the "hook effect," where the degradation efficiency decreases at high concentrations of the PROTAC.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with the POI and the E3 ligase, which are non-productive for degradation, rather than the essential ternary complex.[4] Understanding the concentration-dependent formation of the ternary complex is therefore crucial for determining the optimal therapeutic window for a PROTAC.
The Influence of the Linker
The linker is not merely a passive tether but plays a critical role in ternary complex formation.[1] Its length, composition, and attachment points dictate the relative orientation of the POI and E3 ligase, which in turn influences the potential for favorable protein-protein interactions and, consequently, cooperativity.[10][11] The flexibility or rigidity of the linker can also impact the entropic cost of ternary complex formation.[1]
Quantitative Analysis of Ternary Complex Formation
The biophysical characterization of ternary complexes provides quantitative data that is invaluable for structure-activity relationship (SAR) studies and the rational design of PROTACs. The following tables summarize key binding affinity and cooperativity data for well-characterized PROTACs.
| PROTAC | Target | E3 Ligase | Binary Kd (PROTAC to Target) | Binary Kd (PROTAC to E3) | Ternary Kd | Cooperativity (α) | Assay | Reference |
| MZ1 | BRD4BD2 | VHL | 15 nM | 66 nM | 3.7 nM | 17.8 | ITC | [2] |
| MZ1 | BRD4BD2 | VHL | - | 70 nM | 5.4 nM | - | SPR | [12][13] |
| MZ1 | BRD4BD1 | VHL | - | - | - | 2-3 | ITC | [14] |
| AT1 | BRD4BD2 | VHL | - | 330 nM | - | 7 | ITC | [7] |
| ARV-825 | BRD4BD1 | Cereblon | 90 nM | ~3 µM | - | - | - | [15] |
| ARV-825 | BRD4BD2 | Cereblon | 28 nM | ~3 µM | - | - | - | [15] |
| dBET1 | BRD4 | Cereblon | - | - | - | < 1 (Negative) | Competitive Binding | [6] |
| dBET6 | BRD4 | Cereblon | - | - | - | ≈ 1 (No Cooperativity) | Competitive Binding | [6] |
Visualizing the Principles and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex relationships and workflows involved in PROTAC research.
References
- 1. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. o2hdiscovery.co [o2hdiscovery.co]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biological research and therapeutic development, the precise and efficient labeling of proteins is paramount. Click chemistry has emerged as a revolutionary tool in this domain, offering a suite of bioorthogonal reactions that are highly specific, versatile, and robust.[1][2][3] This technical guide provides an in-depth exploration of the core principles of click chemistry, focusing on its application in protein labeling for researchers, scientists, and drug development professionals. We will delve into the most prominent click reactions, provide quantitative comparisons, detail experimental protocols, and illustrate key processes with clear visualizations.
The philosophy behind click chemistry, a term coined by K.B. Sharpless, is centered on reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[3][4] These reactions typically involve the joining of molecular building blocks with exceptional reliability and specificity, even in complex biological environments.[1] The key to their success in biological systems is their bioorthogonal nature: the reacting functional groups are abiotic and do not interact with native biological molecules, thus ensuring that the labeling reaction is confined to the intended targets.[5][6]
Core Click Chemistry Reactions for Protein Labeling
Two main classes of click reactions have become the workhorses of protein labeling: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). A third powerful reaction, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also offers unique advantages.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal "click" reaction, involving the cycloaddition of an azide (B81097) and a terminal alkyne to form a stable triazole linkage, catalyzed by a copper(I) species.[7][8] This reaction is characterized by its high efficiency and reliability.[3] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to the potential for cellular toxicity, although the use of copper-chelating ligands can mitigate this issue.[9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[11] The relief of ring strain provides the driving force for the reaction, making it an ideal tool for labeling proteins on the surface of or inside living cells.[12][13]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is another powerful bioorthogonal ligation that involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[14][15] This reaction is known for its exceptionally fast kinetics, making it suitable for applications where rapid labeling is crucial.[15]
Quantitative Comparison of Click Chemistry Reactions
The choice of click chemistry reaction often depends on the specific application, balancing the need for speed, biocompatibility, and the nature of the experimental system. The following tables provide a summary of key quantitative data to aid in this selection.
| Reaction | Reactants | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility |
| CuAAC | Terminal Alkyne + Azide | Copper(I) | 10² - 10³ | Moderate (potential cytotoxicity) |
| SPAAC | Strained Cyclooctyne + Azide | None | 10⁻³ - 1 | High |
| IEDDA | Tetrazine + Strained Alkene (TCO) | None | 10³ - 10⁶ | High |
Table 1: General Comparison of Key Click Chemistry Reactions. This table provides a high-level overview of the key features of CuAAC, SPAAC, and IEDDA, highlighting their differences in kinetics and biocompatibility.
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.06 - 0.1 | [16] |
| DIBO (Dibenzocyclooctyne) | ~0.3 - 0.7 | [16] |
| DBCO (Dibenzocyclooctyne) | ~0.6 - 1.0 | [16] |
| F-m[9+1]CPP | 9.6 x 10⁻³ | [17] |
| [9+1]CPP | 2.2 x 10⁻³ | [17] |
| [11+1]CPP | 4.5 x 10⁻⁴ | [17] |
Table 2: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC Reactions. The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. This table presents a comparison of the reaction rates for several commonly used cyclooctynes, demonstrating that DBCO derivatives generally exhibit the fastest kinetics.[16]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of click chemistry. Below are representative protocols for CuAAC and SPAAC protein labeling.
Protocol 1: In Vitro Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of a purified protein containing an azide or alkyne modification with a corresponding fluorescent probe.
Materials:
-
Azide- or alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES).[5]
-
Alkyne- or azide-functionalized fluorescent dye.
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM).[18]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM).[18]
-
Sodium ascorbate (B8700270) solution (freshly prepared, 300 mM).[18]
-
Protein labeling buffer (e.g., PBS, pH 7.4).[19]
-
Desalting column for purification.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Add Catalyst Components:
-
Initiate the Reaction:
-
Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction and vortex briefly.[18]
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.[18]
-
-
Purification:
-
Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Analysis:
-
Analyze the labeled protein using SDS-PAGE with fluorescence imaging to confirm successful conjugation.
-
Protocol 2: Live Cell Surface Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the labeling of a cell surface protein that has been metabolically engineered to display an azide group.
Materials:
-
Mammalian cells expressing the protein of interest with a genetically encoded non-canonical amino acid containing an azide group.[12]
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Microscopy imaging system.
Procedure:
-
Cell Culture and Induction:
-
Culture the cells under standard conditions. If using a system with an amber stop codon, transfect the cells with plasmids encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair and the gene of interest with the amber codon at the desired site.[12]
-
Supplement the growth medium with the azido-functionalized non-canonical amino acid to allow for its incorporation into the protein of interest.[12]
-
-
Labeling:
-
Wash the cells twice with pre-warmed PBS.
-
Add the cyclooctyne-dye conjugate, diluted in cell culture medium to the desired final concentration (typically 1-10 µM), to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound dye.
-
-
Imaging:
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Visualizing Click Chemistry: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanisms and a typical experimental workflow.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 13. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to the Core Components of Lenalidomide-COCH-PEG2-azido
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional molecule Lenalidomide-COCH-PEG2-azido, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the individual components, their synergistic roles, and the underlying mechanisms of action. It also presents relevant quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction to this compound
This compound is a synthetic, heterobifunctional molecule designed for the construction of PROTACs. PROTACs are a novel class of therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins associated with disease. This molecule comprises three key components: the E3 ligase ligand (Lenalidomide), a flexible linker (COCH-PEG2), and a reactive handle for bioconjugation (azido group). By incorporating this building block, researchers can create PROTACs to target a wide array of proteins for degradation.
Core Components and Their Functions
The structure of this compound is modular, with each component serving a distinct and vital purpose in the resulting PROTAC's mechanism of action.
| Component | Chemical Moiety | Primary Function |
| E3 Ligase Ligand | Lenalidomide | Binds to the Cereblon (CRBN) E3 ubiquitin ligase, hijacking its machinery. |
| Linker | -COCH-PEG2- | Connects the Lenalidomide moiety to the target protein binder and provides appropriate spacing and flexibility for ternary complex formation. The '-COCH-' represents an amide linkage. |
| Reactive Handle | Azido (B1232118) (-N₃) | Enables covalent attachment to a target protein binder via "click chemistry". |
Lenalidomide: The E3 Ligase Binder
Lenalidomide is an immunomodulatory drug that functions as a molecular glue, binding to the Cereblon (CRBN) protein. CRBN is a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN. In the context of a PROTAC, the Lenalidomide moiety serves to recruit this E3 ligase complex. Once the PROTAC brings the target protein into proximity with the CRL4CRBN complex, the target protein is polyubiquitinated, marking it for degradation by the 26S proteasome.
The COCH-PEG2 Linker: Spacing and Physicochemical Properties
The linker component is critical for the efficacy of a PROTAC, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex between the E3 ligase and the target protein.
-
-COCH- : This represents an amide linkage, typically at the 5-position of the Lenalidomide isoindolinone core. This linkage provides a stable connection point for the rest of the linker.
-
PEG2 : This is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker consisting of two ethylene (B1197577) glycol units. The PEG component enhances the aqueous solubility of the molecule and provides flexibility, which is crucial for allowing the E3 ligase and the target protein to adopt a conformation suitable for ubiquitination.
The Azido Group: A Versatile Handle for Conjugation
The terminal azido (-N₃) group is a key functional group for the assembly of the final PROTAC molecule. It is one of the reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly efficient and specific, allowing for the straightforward and robust conjugation of the Lenalidomide-linker moiety to a warhead (a ligand that binds to the target protein) that has been functionalized with an alkyne group.
Mechanism of Action: From Building Block to Functional PROTAC
A PROTAC synthesized using this compound operates through a catalytic mechanism to induce the degradation of a target protein.
Application Example: Targeting AKR1C3 for Degradation
This compound can be utilized to synthesize a PROTAC targeting Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in the progression of various cancers, including prostate and breast cancer[1][2]. Overexpression of AKR1C3 can lead to increased production of potent androgens and resistance to therapy[3]. A PROTAC targeting AKR1C3 would aim to reduce its cellular levels, thereby mitigating its pro-tumorigenic effects.
AKR1C3 Signaling Involvement
AKR1C3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and resistance. A PROTAC targeting AKR1C3 would disrupt these pathways by removing the enzyme.
Experimental Protocols
Representative Synthesis of this compound
Step 1: Amide Coupling of Lenalidomide with a Carboxy-PEG2-linker
-
To a solution of 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (B1277377) (a derivative of Lenalidomide) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, DMF), add a commercially available carboxy-PEG2-azide linker.
-
Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired this compound.
Step 2: Characterization
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
-
High-Performance Liquid Chromatography (HPLC) to determine the purity.
-
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow from the synthesis of an AKR1C3-targeting PROTAC using this compound to its biological evaluation.
Quantitative Data
The following table summarizes hypothetical, yet representative, quantitative data for an AKR1C3-targeting PROTAC synthesized from this compound. Actual values would need to be determined experimentally.
| Parameter | Description | Representative Value |
| Molecular Weight | The molecular weight of the final PROTAC molecule. | ~900-1100 g/mol |
| Purity (HPLC) | The purity of the synthesized PROTAC as determined by HPLC. | >95% |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein (AKR1C3) in a specific cell line (e.g., 22Rv1 prostate cancer cells) after a defined time (e.g., 24 hours). | 52 nM[4] |
| Cell Viability IC₅₀ | The concentration of the PROTAC that inhibits 50% of cell growth or viability in a cancer cell line. | Dependent on cell line and target dependency. |
Conclusion
This compound is a versatile and powerful tool for the development of PROTACs. Its well-defined components allow for the rational design of degraders against a multitude of protein targets. A thorough understanding of each component's function, the mechanism of action, and the appropriate experimental procedures is essential for the successful design and implementation of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers to build upon in their efforts to advance the field of targeted protein degradation.
References
- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]
- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroidogenic enzyme AKR1C3 is a novel androgen receptor-selective coactivator that promotes prostate cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of an Aldo-Keto reductase 1C3 (AKR1C3) degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
COCH linker chemistry and its properties in PROTACs
An In-Depth Technical Guide on Amide (–CONH–) Linker Chemistry and its Properties in PROTACs
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of three essential components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] The PROTAC brings the POI and the E3 ligase into proximity, forming a ternary complex that triggers the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4][]
While significant focus is placed on the design of the two ligands, the linker is far from a passive spacer.[1][6] Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][7] Among the various chemical motifs used in linker design, the amide bond (–CONH–) is one of the most fundamental and widely used functionalities.[1][8] This guide provides an in-depth technical overview of the chemistry of amide-containing linkers, their impact on PROTAC properties, and the experimental protocols used for their synthesis and evaluation.
Core Concepts of Amide Linker Chemistry
The amide bond is a robust and predictable linkage frequently employed in PROTAC synthesis.[1] Its prevalence is due to its synthetic tractability and its structural properties, which significantly influence the overall behavior of the PROTAC molecule.
-
Structural Properties : The amide bond is planar and relatively rigid due to resonance, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation.[8][9] It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can engage in intramolecular hydrogen bonds to stabilize a specific conformation or form intermolecular interactions within the ternary complex.[10]
-
Physicochemical Impact : The polar nature of the amide group can influence a PROTAC's solubility. However, the exposed N-H group is a hydrogen bond donor (HBD), which can negatively impact cell permeability.[10][11] Strategies to mitigate this include N-methylation of the amide or designing the PROTAC to form an intramolecular hydrogen bond that shields the polar group.[10]
-
Metabolic Stability : While generally stable, amide bonds can be susceptible to hydrolysis by cellular amidases, representing a potential metabolic liability.[12] The stability can be enhanced by introducing steric hindrance near the amide bond.[9]
The PROTAC Degradation Pathway
The ultimate function of a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS). The amide linker plays a crucial role in correctly positioning the two ligands to facilitate the formation of a stable and productive ternary complex, which is the necessary first step in this pathway.
Caption: The PROTAC-mediated protein degradation signaling pathway.
Properties and Performance of Amide-Linked PROTACs
The choice of linker chemistry directly impacts the biological activity and drug-like properties of a PROTAC. The amide bond, while synthetically convenient, imparts a specific set of characteristics that must be carefully considered and optimized.
Impact on Permeability and Physicochemical Properties
Due to their high molecular weight, PROTACs often exhibit poor passive diffusion across cell membranes. Amide bonds, as hydrogen bond donors, can further decrease permeability.[10] A bioisosteric amide-to-ester substitution is one strategy that has been shown to improve permeability by removing the hydrogen bond donor.[11]
| Property | Amide Linker | Ester Linker (Bioisostere) | Rationale for Change |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | Removal of HBD improves permeability.[10][11] |
| Permeability (Pₑ) | Generally Poor (< 1 × 10⁻⁶ cm/s) | Modest to Good (1–5 × 10⁻⁶ cm/s) | Reduced polarity and HBD count enhances membrane crossing.[11] |
| Metabolic Stability | Susceptible to amidase hydrolysis | Susceptible to esterase hydrolysis | Both are potential metabolic soft spots, but offer different liability profiles. |
| Synthesis | Robust, reliable coupling reactions | Similar coupling strategies | Both are synthetically accessible. |
Quantitative Performance Data
The efficacy of a PROTAC is measured by its degradation potency (DC₅₀) and maximal level of degradation (Dₘₐₓ). The following table summarizes performance data for representative PROTACs that utilize amide-based linkers.
| PROTAC | Target | E3 Ligase | Linker Composition | DC₅₀ | Dₘₐₓ | Cell Line | Ref. |
| MZ1 | BRD4 | VHL | PEG-based with amide bonds | ~13 nM | >90% | HeLa | [13] |
| ARV-771 (analog) | BET | VHL | Alkyl/ether with amide bonds | 5 nM | >95% | 22Rv1 | [14] |
| PROTAC 1q | EGFRL858R/T790M | CRBN | PEG-based with amide bonds | 355.9 nM | ~80% | H1975 | [15] |
| ER PROTAC | ER-α | VHL | 16-atom PEG with amide bonds | ~10 µM | >75% | MCF7 | [16] |
Note: Data is compiled from multiple sources and represents approximate values for comparison.
Experimental Protocols
Synthesis of an Amide-Linked PROTAC
This section describes a general two-step protocol for synthesizing a PROTAC using standard amide coupling reactions.[1][4] This workflow is a common strategy for modularly assembling the POI ligand, linker, and E3 ligase ligand.
Caption: A representative synthetic workflow for PROTAC assembly via amide coupling.
Methodology:
Step 1: Coupling of POI Ligand to Linker
-
Materials : Amine-functionalized POI ligand (1.0 eq), carboxylic acid linker (e.g., Hydroxy-PEG-acid, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Procedure :
-
Dissolve the carboxylic acid linker in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.[4]
-
Monitor reaction progress by LC-MS.
-
-
Workup and Purification :
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-linker intermediate.[4]
-
Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand
-
Materials : POI-linker intermediate (1.0 eq), amine-functionalized E3 ligase ligand (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Procedure :
-
Follow the same coupling procedure as in Step 1, using the POI-linker intermediate as the carboxylic acid component and the E3 ligase ligand as the amine component.
-
Stir the reaction at room temperature overnight or until completion as monitored by LC-MS.
-
-
Final Purification :
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a PROTAC, a critical parameter for cellular activity.[10][11]
Methodology:
-
Materials : PAMPA plate (e.g., 96-well format with a lipid-infused filter), donor solution (PROTAC dissolved in buffer at pH 7.4), acceptor solution (buffer), reference compounds (high and low permeability).
-
Procedure :
-
Add the PROTAC solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with buffer.
-
Assemble the plate "sandwich" and incubate for a specified time (e.g., 4-18 hours) at room temperature.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis :
-
Calculate the effective permeability coefficient (Pₑ) using the measured concentrations and known parameters of the assay system.
-
Cellular Degradation Assay (Western Blot)
This is the definitive assay to confirm that a PROTAC induces the degradation of its intended target protein.[16]
Methodology:
-
Cell Culture and Treatment :
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.
-
Linker Design and Optimization Logic
Optimizing a PROTAC often requires a multi-parameter approach where the linker's properties are tuned to achieve desired biological outcomes. The amide bond is a key component in this optimization landscape.
Caption: Logical relationships in amide linker optimization for PROTAC performance.
Conclusion
The amide bond is a cornerstone of PROTAC linker chemistry, offering a reliable and synthetically accessible means to connect the two critical ligands.[1] Its structural and chemical properties profoundly influence a PROTAC's conformation, stability, permeability, and ultimately its degradation efficacy.[1][10][14] While the hydrogen bond donating capacity of the amide can present a challenge for cell permeability, this can be addressed through rational design strategies such as bioisosteric replacement or conformational masking.[10][11] A thorough understanding of amide linker chemistry, coupled with detailed experimental evaluation, is essential for the successful development of potent and effective PROTAC therapeutics. Future advancements will likely focus on developing novel linker motifs that retain the synthetic advantages of the amide bond while offering superior physicochemical and pharmacokinetic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 13. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Heterobifunctional Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by conventional small-molecule inhibitors. At the forefront of this revolution are heterobifunctional degraders, most notably proteolysis-targeting chimeras (PROTACs). These unique molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This guide provides an in-depth exploration of the core chemical space of these degraders, focusing on their constituent parts, the quantitative metrics used to evaluate their efficacy, and the detailed experimental protocols essential for their development and characterization.
Heterobifunctional degraders are modular molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, the degrader forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its clearance from the cell. This catalytic mechanism allows for substoichiometric concentrations of the degrader to achieve profound and sustained protein knockdown.
I. The Chemical Space of Heterobifunctional Degraders
The efficacy of a heterobifunctional degrader is intricately linked to the interplay of its three core components. The optimization of each part is crucial for achieving potent and selective protein degradation.
E3 Ligase Ligands: Hijacking the Cellular Machinery
Over 600 E3 ligases are known in humans, but only a handful have been successfully recruited for targeted protein degradation. The most widely used are Cereblon (CRBN) and von Hippel-Lindau (VHL).
-
Cereblon (CRBN) Ligands: These are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. CRBN ligands are valued for their relatively low molecular weight and favorable drug-like properties. However, they can sometimes exhibit off-target effects due to the recruitment of endogenous substrates of CRBN.
-
Von Hippel-Lindau (VHL) Ligands: These ligands are typically based on a hydroxyproline (B1673980) motif that mimics the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL. VHL-based degraders often exhibit high selectivity, but the ligands can be more synthetically challenging and may lead to degraders with higher molecular weight and poorer cell permeability compared to their CRBN-based counterparts.
The choice of E3 ligase can significantly impact a degrader's tissue distribution, substrate specificity, and potential for off-target effects. For instance, CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus, which can influence the accessibility to different target proteins.
Linker Chemistry: More Than Just a Spacer
The linker is a critical determinant of a degrader's activity, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. Linker design is a multi-parameter optimization problem, with key considerations including length, composition, and attachment points.
-
Flexible Linkers (Alkyl and PEG chains): Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common linker motifs due to their synthetic accessibility and the ease with which their length can be modulated.[1] PEG linkers can enhance the solubility and permeability of the degrader, which is often a challenge for these large molecules.[2] However, highly flexible linkers can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[3]
-
Rigid Linkers (e.g., Piperazine (B1678402), Piperidine (B6355638), Alkynes): To overcome the limitations of flexible linkers, more rigid structures are increasingly being employed.[4] Saturated heterocycles like piperazine and piperidine can constrain the linker's conformation, pre-organizing the degrader for more favorable ternary complex formation.[3][5] These rigid motifs can also improve metabolic stability and other pharmacokinetic properties.[3]
-
Functionalized Linkers: Linkers can also be designed to incorporate specific functionalities. For example, photoswitchable linkers can allow for spatiotemporal control of protein degradation, while "clickable" linkers facilitate modular and efficient synthesis of degrader libraries.[5]
Target-Binding Moieties: The "Warhead"
The target-binding moiety, or "warhead," provides the specificity for the protein of interest. These are typically derived from known inhibitors or ligands for the target protein. A key advantage of the degrader modality is that high-affinity binding is not always necessary for potent degradation. Even ligands with moderate affinity can be effective, as the overall efficacy is driven by the formation of a productive ternary complex and the catalytic nature of the degradation process. This opens up the possibility of targeting proteins that have been difficult to inhibit with traditional approaches.
II. Quantitative Analysis of Degrader Efficacy
The characterization of heterobifunctional degraders involves a suite of quantitative assays to determine their potency, efficacy, and mechanism of action.
Key Performance Metrics
-
DC50 (Half-maximal Degradation Concentration): The concentration of a degrader at which 50% of the target protein is degraded. It is a measure of the degrader's potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given degrader. It reflects the efficacy of the degrader.
-
Binding Affinity (Kd): The dissociation constant for the binding of the degrader to the target protein and the E3 ligase individually (binary affinity) and in the context of the ternary complex.
-
Cooperativity (α): A measure of how the binding of the degrader to one protein influences its binding to the other. Positive cooperativity (α > 1) indicates that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
Data Summary Tables
The following tables summarize quantitative data for several well-characterized heterobifunctional degraders, illustrating the interplay between their chemical structure and biological activity.
Table 1: Quantitative Degradation Data for Selected Heterobifunctional Degraders
| Degrader | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | Androgen Receptor (AR) | CRBN | Piperidine-containing | ~1 | >90 | VCaP |
| MZ1 | BRD4 | VHL | PEG-based | ~25 | >90 | HeLa |
| dBET1 | BRD4 | CRBN | PEG-based | ~4 | >95 | MV4-11 |
| DD-03-171 | BTK | CRBN | Not specified | 5.1 | >90 | MCL cells |
Data compiled from publicly available literature.[6][7][8][9] Values are approximate and can vary depending on experimental conditions.
Table 2: Ternary Complex Formation and Cooperativity Data
| Degrader | Target Protein | E3 Ligase | Binary Kd (Target, nM) | Binary Kd (E3, nM) | Ternary Kd (nM) | Cooperativity (α) |
| MZ1 | BRD4 (BD2) | VHL | 110 | 66 | 3.7 | 18 |
| AT1 | BRD4 (BD2) | VHL | Not specified | Not specified | Not specified | 7 |
| SIM1 (Trivalent) | BRD4 | VHL | Not specified | Not specified | 58 (IC50) | 3.5 |
| BTK PROTAC (Cmpd 9) | BTK | CRBN | 140 | 3600 | Not specified | <1 (Negative) |
Data compiled from publicly available literature.[2][3][10] Cooperativity values can be determined by various biophysical methods and provide insight into the stability of the ternary complex.
III. Experimental Protocols
A robust experimental cascade is essential for the successful development of heterobifunctional degraders. The following are detailed methodologies for key assays.
Cellular Degradation Assay (HiBiT-based)
This protocol describes a quantitative, luminescence-based method for measuring target protein degradation in live cells using the HiBiT protein tagging system.
Objective: To determine the DC50 and Dmax of a degrader.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT.
-
LgBiT protein or expression vector.
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque microplates at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the degrader compound in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
-
Compound Treatment: Add the serially diluted degrader to the cells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with the degrader for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator.
-
Lysis and Detection:
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and mix on a plate shaker to induce cell lysis and initiate the luminescent reaction. .
-
Incubate at room temperature for the recommended time to allow the signal to stabilize.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence signal of the degrader-treated wells to the vehicle control wells.
-
Plot the normalized protein levels against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[11]
-
Ternary Complex Formation Assay (TR-FRET)
This protocol outlines a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify the formation of the POI-degrader-E3 ligase ternary complex in a biochemical setting.
Objective: To confirm the formation of the ternary complex and assess its stability.
Materials:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged).
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-His).
-
Fluorescently labeled anti-tag antibody (e.g., anti-GST labeled with a suitable acceptor fluorophore).
-
Degrader compound.
-
Assay buffer.
-
Low-volume, non-binding microplates.
-
TR-FRET-capable plate reader.
Protocol:
-
Reagent Preparation: Prepare solutions of the POI, E3 ligase, and antibodies in the assay buffer at the desired concentrations.
-
Assay Setup: In a microplate, add the POI, E3 ligase, Tb-conjugated donor antibody, and fluorescently labeled acceptor antibody.
-
Compound Addition: Add a serial dilution of the degrader compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the ternary complex to form and the assay signal to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the degrader concentration, which is characteristic of ternary complex formation. The decrease in signal at high degrader concentrations is known as the "hook effect" and is due to the formation of binary complexes that prevent ternary complex formation.
-
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for detecting ternary complex formation.
Objective: To provide an alternative, highly sensitive method for quantifying ternary complex formation.
Materials:
-
Purified, tagged POI (e.g., biotinylated).
-
Purified, tagged E3 ligase (e.g., FLAG-tagged).
-
Streptavidin-coated AlphaLISA donor beads.
-
Anti-FLAG AlphaLISA acceptor beads.
-
Degrader compound.
-
AlphaLISA assay buffer.
-
Alpha-compatible microplates.
-
AlphaLISA-capable plate reader.
Protocol:
-
Reagent Preparation: Prepare solutions of the POI, E3 ligase, and degrader in the AlphaLISA assay buffer.
-
Assay Setup: In a microplate, combine the biotinylated POI, FLAG-tagged E3 ligase, and a serial dilution of the degrader compound.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for ternary complex formation.
-
Bead Addition: Add the streptavidin-coated donor beads and anti-FLAG acceptor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein binding.
-
Measurement: Measure the AlphaLISA signal using a plate reader.
-
Data Analysis: Similar to the TR-FRET assay, plot the AlphaLISA signal against the degrader concentration to observe the characteristic bell-shaped curve of ternary complex formation.
IV. Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in the action and development of heterobifunctional degraders.
Caption: The catalytic cycle of a heterobifunctional degrader.
Caption: A typical experimental workflow for degrader development.
Caption: Logical relationships of linker properties and degrader efficacy.
V. Conclusion
The field of targeted protein degradation with heterobifunctional molecules is rapidly advancing, opening up new avenues for therapeutic intervention. A deep understanding of the chemical space, encompassing E3 ligase ligands, linkers, and target-binding moieties, is paramount for the rational design of effective degraders. The quantitative metrics and detailed experimental protocols outlined in this guide provide a framework for the systematic evaluation and optimization of these promising new therapeutic agents. As our knowledge of the intricate interplay between degrader structure and function continues to grow, so too will our ability to design next-generation degraders with enhanced potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLAS2024 [slas2024.eventscribe.net]
- 9. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling Novel Cellular Targets of Lenalidomide Action: A Technical Guide to Using Azido-Functionalized Probes
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the application of azide-functionalized lenalidomide (B1683929) probes, specifically focusing on the conceptual framework provided by clickable and photo-activatable analogs for the discovery of novel protein targets. While direct, extensive literature on "Lenalidomide-COCH-PEG2-azido" for novel target discovery is nascent, this guide leverages the detailed methodologies established for analogous probes, such as photo-lenalidomide, to provide a comprehensive roadmap for researchers. These probes serve as powerful tools in chemical proteomics to elucidate the complex molecular mechanisms of immunomodulatory drugs (IMiDs).
Lenalidomide exerts its therapeutic effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), thereby inducing the degradation of specific neosubstrates.[1][2] The discovery of these substrates is pivotal for understanding both the on-target efficacy and potential off-target effects of lenalidomide and its derivatives. The integration of a "clickable" azide (B81097) moiety onto the lenalidomide scaffold enables the use of bio-orthogonal chemistry to identify these cellular binding partners.
Core Principle: Activity-Based Protein Profiling (ABPP)
The central strategy involves using a lenalidomide probe equipped with a reactive group (an azide in this case) to covalently label interacting proteins within a complex biological system, such as live cells or cell lysates. Subsequent "clicking" of a reporter tag (e.g., biotin (B1667282) or a fluorophore) to the azide allows for the enrichment and identification of these labeled proteins via mass spectrometry. This approach, often coupled with photo-affinity labeling, provides a snapshot of direct small molecule-protein interactions in a native cellular context.
Experimental Workflow for Target Discovery
The following workflow is adapted from established chemical proteomics protocols for identifying targets of lenalidomide analogs.[3][4] This methodology provides a robust framework for utilizing probes like this compound.
Detailed Experimental Protocols
Cell Culture and Probe Treatment
-
Cell Lines: Multiple myeloma (MM.1S) or other relevant cell lines (e.g., HEK293T) are cultured to ~80% confluency.
-
Probe Incubation: Cells are treated with the lenalidomide-azide probe (e.g., 10-50 µM) for a specified duration (e.g., 1-4 hours).
-
Competition Control: For target validation, a parallel set of cells is co-incubated with the probe and a significant excess (e.g., 10-fold or higher) of unmodified lenalidomide. Proteins enriched in the probe-only condition but not in the competition control are considered specific binders.
Cell Lysis
-
After incubation, cells are washed with cold PBS to remove excess probe.
-
Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Lysates are clarified by centrifugation to pellet cellular debris. Protein concentration is determined using a standard assay (e.g., BCA).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
-
To the clarified protein lysate (e.g., 1 mg of total protein), the following components are added sequentially:
-
Biotin-alkyne reporter tag.
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
-
The reaction mixture is incubated for 1-2 hours at room temperature with gentle rotation. This "click" reaction attaches a biotin handle to the probe-labeled proteins.[3][5]
Enrichment of Biotinylated Proteins
-
Streptavidin-coated magnetic or agarose (B213101) beads are added to the lysate to capture the biotinylated proteins.
-
The mixture is incubated for 1-2 hours at 4°C with rotation.
-
The beads are then washed extensively with lysis buffer and PBS to remove non-specifically bound proteins.
On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
The washed beads are resuspended in a buffer containing a reducing agent (e.g., DTT) and heated to denature the proteins.
-
After cooling, an alkylating agent (e.g., iodoacetamide) is added.
-
A protease, typically trypsin, is added to the bead slurry, and the mixture is incubated overnight at 37°C to digest the proteins into peptides.
-
The resulting peptide mixture is collected, and the beads are discarded. The peptides are then desalted using C18 spin columns.
LC-MS/MS Analysis and Data Processing
-
The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
The raw MS data is processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).
-
Peptide identification is performed by searching the spectra against a relevant protein database (e.g., UniProt).
-
Label-free quantification (LFQ) or other quantitative methods are used to determine the relative abundance of proteins in the probe-treated samples versus the competition controls.[7]
Data Presentation: Identifying Lenalidomide Neosubstrates
A successful chemical proteomics experiment will yield a list of proteins that are significantly enriched in the presence of the lenalidomide-azide probe and whose enrichment is competed off by an excess of free lenalidomide. The data is typically presented in tables that highlight these specific interactors.
Table 1: Representative Quantitative Proteomics Data for Lenalidomide Probe
| Protein ID | Gene Name | Description | Enrichment Ratio (Probe/Control) | p-value | Known/Novel Target |
|---|---|---|---|---|---|
| P17612 | CRBN | Cereblon | 15.2 | <0.001 | Known |
| Q13126 | IKZF1 | Ikaros family zinc finger 1 | 8.9 | <0.001 | Known |
| Q9Y4I1 | IKZF3 | Aiolos | 7.5 | <0.005 | Known |
| P60842 | EIF3I | Eukaryotic translation initiation factor 3 subunit I | 4.1 | <0.01 | Novel |
| ... | ... | ... | ... | ... | ... |
Note: This table is a hypothetical representation based on published findings for analogous probes.[8]
Novel Target Discovery: The Case of eIF3i
Recent studies using a photo-activatable and clickable lenalidomide probe ("photo-lenalidomide") successfully identified both known targets and a novel, non-degraded binding partner: eukaryotic translation initiation factor 3 subunit i (eIF3i) .[8][9] This discovery showcases the power of this methodology to uncover new biology.
Unlike canonical neosubstrates such as IKZF1 and IKZF3, eIF3i is not targeted for proteasomal degradation upon forming a ternary complex with lenalidomide and CRBN.[4] Instead, it is sequestered away from the main eIF3 translation initiation complex. This sequestration has been linked to the anti-angiogenic effects of lenalidomide, a previously less-understood aspect of its mechanism.[10]
Signaling Pathway: Lenalidomide-Induced Sequestration of eIF3i
The interaction of lenalidomide with CRBN not only leads to the degradation of transcription factors but also to the sequestration of key cellular components, revealing a dual mechanism of action.
This sequestration of eIF3i by the CRBN-lenalidomide complex disrupts its normal function within the eIF3 complex, leading to downstream effects such as the reduction of VEGFA expression, which contributes to the anti-angiogenic properties of the drug.[10] This discovery opens new avenues for designing novel molecular glues that function through protein sequestration rather than degradation.[4]
Conclusion
The use of azide-functionalized lenalidomide probes in chemical proteomics workflows provides an unbiased and powerful method for discovering novel cellular targets and elucidating complex mechanisms of action. By following the detailed protocols outlined in this guide, researchers can identify both degradable neosubstrates and non-degraded binding partners, as exemplified by the discovery of eIF3i. These insights are critical for advancing our understanding of IMiD biology and for the rational design of next-generation therapeutics with tailored target profiles and functionalities.
References
- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 2. cs.nyu.edu [cs.nyu.edu]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Structural Characterization of Lenalidomide-Mediated Sequestration of eIF3i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Architecture of Induced Proximity: A Technical Guide to the Theoretical Framework of PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology. At the heart of this transformative technology lies the formation of a transient, yet pivotal, ternary complex composed of the PROTAC molecule, a target protein of interest (POI), and an E3 ubiquitin ligase. The stability and dynamics of this tripartite assembly are paramount determinants of a PROTAC's efficacy and selectivity. This technical guide provides an in-depth exploration of the theoretical framework governing the formation of these ternary complexes, offering a comprehensive resource for researchers engaged in the discovery and development of this promising class of therapeutics.
The Cornerstone of PROTAC Activity: The Ternary Complex
PROTACs are heterobifunctional molecules featuring two distinct warheads connected by a chemical linker.[1] One warhead binds to a POI, while the other engages an E3 ubiquitin ligase. This dual binding orchestrates the formation of a POI-PROTAC-E3 ligase ternary complex, which brings the POI into close proximity to the E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released to engage in further catalytic cycles of degradation.
The formation of a stable and productive ternary complex is the linchpin of PROTAC-mediated protein degradation.[3] However, the mere formation of this complex does not guarantee successful degradation; the specific geometry and dynamics of the complex are critical for efficient ubiquitination.[4]
Thermodynamics and Kinetics of Ternary Complex Formation
The formation of the ternary complex is a dynamic equilibrium process that can be described by a three-component binding model.[5] This model considers the binary binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the interactions between the proteins themselves within the ternary complex.
Cooperativity: The Synergy of Binding
A key concept in the thermodynamics of ternary complex formation is cooperativity (α) . Cooperativity is a measure of how the binding of one protein to the PROTAC affects the PROTAC's affinity for the other protein.[6][7] It is defined as the ratio of the dissociation constant (Kd) of the binary complex to the dissociation constant of the ternary complex.[8]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., POI-PROTAC) increases the affinity for the second protein (E3 ligase). This is often driven by favorable protein-protein interactions between the POI and the E3 ligase within the ternary complex.[9] Positive cooperativity is a desirable feature in PROTAC design as it stabilizes the ternary complex.[6]
-
Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein. This can occur due to steric clashes or unfavorable protein-protein interactions.[9]
-
No Cooperativity (α = 1): The binding of the two proteins to the PROTAC is independent of each other.
The "Hook Effect": A Double-Edged Sword
A characteristic feature of PROTACs and other bivalent molecules is the "hook effect".[5] This phenomenon describes the observation that at very high concentrations, the efficacy of a PROTAC (i.e., the extent of target degradation) decreases. This is because at high concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC and E3-PROTAC) rather than the productive ternary complex.[5] This sequestration of the individual components into binary complexes reduces the concentration of the ternary complex, leading to a bell-shaped dose-response curve.
Structural Biology of Ternary Complexes
The three-dimensional structure of the ternary complex provides invaluable insights into the molecular determinants of PROTAC activity. X-ray crystallography and cryo-electron microscopy have revealed that the linker is not merely a passive tether but can actively participate in forming stabilizing interactions within the complex.[10] The overall conformation of the ternary complex dictates the relative orientation of the E3 ligase and the POI, which in turn influences which lysine (B10760008) residues on the POI are accessible for ubiquitination.
The formation of novel protein-protein interactions between the POI and the E3 ligase is a key driver of positive cooperativity.[11] These interactions can significantly enhance the stability of the ternary complex, leading to more efficient degradation.
Quantitative Data on PROTAC Ternary Complexes
The following tables summarize key quantitative data for several well-characterized PROTACs, providing a basis for comparison of their biochemical and cellular activities.
Table 1: Binary and Ternary Complex Binding Affinities and Cooperativity
| PROTAC | Target Protein (Domain) | E3 Ligase | Kd (PROTAC to Target, nM) | Kd (PROTAC to E3, nM) | Kd (Ternary Complex, nM) | Cooperativity (α) | Reference(s) |
| MZ1 | BRD4 (BD2) | VHL | 15 | 66 | 3.7 | 18 | [11][12] |
| BRD4 (BD1) | VHL | 39 | 66 | ~13 | ~3 | [11][12] | |
| BRD2 (BD2) | VHL | - | 66 | - | 2.9 | [13] | |
| BRD3 (BD2) | VHL | - | 66 | - | 11 | [11] | |
| dBET1 | BRD4 (BD1) | CRBN | - | ~800 | ~1800 | 0.6 (negative) | [14][15] |
| BRD4 (BD2) | CRBN | - | ~800 | ~4100 | 0.2 (negative) | [14][15] | |
| ARV-110 | Androgen Receptor | CRBN | - | - | - | - | [10] |
| ARV-471 | Estrogen Receptor | CRBN | - | - | - | - | [16] |
Table 2: Cellular Degradation Potency and Efficacy
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| MZ1 | BRD4 | H661 | 8 | >90 | [12][17] |
| BRD4 | H838 | 23 | >90 | [12][17] | |
| BRD4 | HeLa | ~100 | >90 | [12][17] | |
| dBET1 | BRD4 | - | - | - | [3] |
| ARV-110 | Androgen Receptor | VCaP | ~1 | >90 | [18] |
| ARV-471 | Estrogen Receptor | MCF7 | 0.9 | 95 | [16][19] |
Experimental Protocols for Characterizing Ternary Complexes
A variety of biophysical and cellular techniques are employed to characterize the formation and functional consequences of PROTAC-induced ternary complexes.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[5] It is considered the gold standard for determining cooperativity.
Detailed Methodology:
-
Sample Preparation:
-
Dialyze the purified target protein and E3 ligase complex extensively against the same buffer to minimize buffer mismatch effects.
-
Prepare a stock solution of the PROTAC in the same dialysis buffer, ensuring the final DMSO concentration is low and matched in all solutions.
-
For binary titrations, place the protein (e.g., E3 ligase at 10-20 µM) in the sample cell and the PROTAC (10-20 fold molar excess) in the syringe.
-
For ternary titrations, pre-saturate one protein (e.g., E3 ligase) with the other protein (e.g., target protein) in the sample cell before titrating the PROTAC.
-
-
ITC Experiment:
-
Perform a control titration of the PROTAC into the buffer to determine the heat of dilution.
-
Set up the ITC instrument with appropriate parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform the titration experiment, injecting the PROTAC into the protein solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.
-
Calculate the cooperativity factor (α) using the Kd values from the binary and ternary experiments.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, including association (kon) and dissociation (koff) rates, from which the binding affinity (Kd) can be calculated.[4]
Detailed Methodology:
-
Chip Preparation:
-
Immobilize one of the binding partners (typically the E3 ligase) onto a sensor chip surface.
-
-
Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff, and Kd).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface to measure the kinetics of ternary complex formation.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 binding) to determine the kinetic parameters.
-
Calculate the cooperativity factor (α) from the binary and ternary Kd values.
-
Cellular Assays for Target Degradation
Ultimately, the efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context. Western blotting is a widely used method to quantify changes in protein levels.
Detailed Methodology (Western Blotting):
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[20]
-
Conclusion
The theoretical framework of PROTAC ternary complexes provides a rational basis for the design and optimization of this innovative class of therapeutics. A deep understanding of the principles of cooperativity, the hook effect, and the structural determinants of complex formation is essential for developing potent, selective, and efficacious PROTACs. The judicious application of a suite of biophysical and cellular assays is critical for elucidating the intricate molecular interactions that govern PROTAC-mediated protein degradation and for advancing the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promega.co.jp [promega.co.jp]
- 7. diva-portal.org [diva-portal.org]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arvinasmedical.com [arvinasmedical.com]
- 11. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the unprecedented ability to eliminate disease-causing proteins rather than merely inhibiting them. This approach leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to achieve selective and catalytic removal of proteins of interest (POIs). This in-depth technical guide provides a comprehensive overview of the foundational principles of TPD, focusing on the two predominant strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. We will delve into the intricate mechanisms of action, present key quantitative data, provide detailed experimental protocols for essential assays, and visualize the core concepts through signaling and workflow diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals navigating this exciting and rapidly evolving field.
Foundational Principles of Targeted Protein Degradation
The core principle of TPD is to hijack the cell's endogenous UPS to selectively eliminate a target protein.[1] The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells, responsible for maintaining protein homeostasis.[1][2] This process involves a sequential enzymatic cascade that tags proteins for destruction by the 26S proteasome, a multi-catalytic protease complex.[1]
The key players in the ubiquitination cascade are:
-
Ubiquitin (Ub): A small, highly conserved 76-amino acid protein that is covalently attached to target proteins.[3]
-
Ubiquitin-Activating Enzymes (E1): These enzymes activate ubiquitin in an ATP-dependent manner.[3]
-
Ubiquitin-Conjugating Enzymes (E2): These enzymes receive the activated ubiquitin from E1.[3]
-
Ubiquitin Ligases (E3): This large family of over 600 enzymes provides substrate specificity by recognizing specific target proteins and facilitating the transfer of ubiquitin from the E2 enzyme to the target.[3][4]
A polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48) of ubiquitin, serves as the recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides.[1] TPD technologies introduce a small molecule that brings a target protein and an E3 ligase into close proximity, thereby inducing the target's ubiquitination and subsequent degradation.[5][6]
There are two primary classes of small molecules that achieve this induced proximity:
-
Proteolysis-Targeting Chimeras (PROTACs): These are heterobifunctional molecules composed of two distinct ligands connected by a linker.[5][7] One ligand binds to the POI, and the other binds to an E3 ligase.[5][7]
-
Molecular Glues: These are smaller, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein, often by altering the surface of the E3 ligase to create a new binding interface for the "neo-substrate".[8][9]
Mechanism of Action: PROTACs
PROTACs function as a bridge, bringing the POI and an E3 ligase together to form a ternary complex (POI-PROTAC-E3 ligase).[7][10] This proximity-induced event triggers the transfer of ubiquitin from the E2 enzyme to the POI.[6] Following polyubiquitination, the POI is recognized and degraded by the proteasome.[6] The PROTAC molecule is then released and can participate in further catalytic cycles of degradation.[5][10]
Mechanism of Action: Molecular Glues
Unlike the bivalent nature of PROTACs, molecular glues are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein.[9][11] They typically bind to the E3 ligase, creating a new surface that can then recruit a "neo-substrate" that would not normally be a target of that E3 ligase.[8][9] The classic example is thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), which bind to the Cereblon (CRBN) E3 ligase, leading to the degradation of specific transcription factors.[9]
Quantitative Analysis of Targeted Protein Degraders
The efficacy and potency of protein degraders are characterized by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[12][13] Binding affinities of the degrader to the target protein and the E3 ligase, as well as the stability and cooperativity of the ternary complex, are also crucial for optimizing degrader performance.[8]
Quantitative Data for Representative PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Ternary Complex Kd (nM) | Cooperativity (α) | Citation(s) |
| MZ1 | BRD4 | VHL | HeLa | ~13 | >90 | 5.4 | 26 | [8][14] |
| ARV-771 | BRD4 | VHL | LNCaP | 1.8 | >95 | - | - | [6][11] |
| dBET6 | BRD4 | CRBN | HEK293 | 18 | >90 | - | - | [11] |
| ARV-110 | Androgen Receptor | VHL | VCaP | 1 | >95 | - | - | [10] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | - | - | [10] |
| GP262 | PI3Kα | VHL | MDA-MB-231 | 227.4 | 71.3 | 867 | - | [2] |
| GP262 | mTOR | VHL | MDA-MB-231 | 45.4 | 74.9 | 479 | - | [2] |
Quantitative Data for Representative Molecular Glues
| Molecular Glue | Target Protein(s) | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| Thalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~1000 | >80 | [9] |
| Lenalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~10 | >90 | [9] |
| Pomalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~1 | >95 | [9] |
| CC-885 | GSPT1 | CRBN | MOLM-13 | 0.2 | >95 | [15] |
| HQ005 | CCNK | DDB1 | - | 41 | - | [15] |
| SJ6986 | GSPT1/2 | CRBN | - | 2.1 | 99 | [15] |
| dWIZ-2 | WIZ | CRBN | Human erythroid precursor | 13 | - | [15] |
Key Experimental Protocols
A variety of biochemical, biophysical, and cell-based assays are employed to characterize and validate targeted protein degraders. The following sections provide detailed methodologies for some of the most critical experiments.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[16] Several biophysical techniques can be used to characterize the formation and stability of this complex.
Objective: To measure the binding kinetics and affinity of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complexes in real-time.[14]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Purified recombinant POI and E3 ligase complex
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase or the POI onto the sensor chip surface using standard amine coupling or affinity capture methods (e.g., His-tag).[14]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD) and kinetics (ka, kd).[14]
-
Regenerate the sensor surface between injections.
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed, saturating concentration of the POI with a series of concentrations of the PROTAC.
-
Inject the pre-formed complex over the immobilized E3 ligase surface.[4]
-
Alternatively, inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.[4]
-
-
Data Analysis:
Objective: To measure the formation of the ternary complex in live cells.[12][17]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered luminescence
Protocol:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
-
Cell Plating:
-
Plate the transfected cells in a white, 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC or molecular glue.
-
-
Detection:
-
Add the HaloTag® NanoBRET™ 618 ligand and the NanoBRET™ Nano-Glo® substrate to the wells.
-
Incubate at 37°C.
-
-
Measurement:
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals using the plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates ternary complex formation.[13]
-
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC or molecular glue can induce the ubiquitination of the POI in a reconstituted system.[11][16]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the POI and ubiquitin
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, and POI.[18]
-
-
Compound Addition:
-
Add the PROTAC or molecular glue at various concentrations. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.[18]
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[19]
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the POI and ubiquitin to detect the formation of higher molecular weight ubiquitinated species of the POI.[18]
-
Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the reduction in the levels of the target protein in cells following treatment with a degrader.
Materials:
-
Cultured cells expressing the POI
-
PROTAC or molecular glue of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[20]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.[20]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[20]
-
-
Protein Transfer:
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Cellular Protein Degradation Assay (HiBiT Assay)
Objective: To quantitatively measure the kinetics of protein degradation in live cells using a sensitive luminescent reporter.[11][23]
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the POI
-
LgBiT protein (can be stably expressed or delivered via mRNA)
-
Nano-Glo® Live Cell Substrate
-
PROTAC of interest
-
Luminometer
Protocol:
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a white, 96-well plate.
-
-
Substrate Addition:
-
Add the Nano-Glo® Live Cell Substrate to the cells and incubate to allow for signal stabilization.[24]
-
-
Compound Treatment:
-
Add a serial dilution of the PROTAC to the wells.
-
-
Kinetic Measurement:
-
Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., 24 hours) using a plate reader with kinetic read capabilities.[24]
-
-
Data Analysis:
Experimental and Logical Workflows
The development and characterization of a novel protein degrader follow a logical workflow, starting from initial design and culminating in in-depth mechanistic studies.
Conclusion
Targeted protein degradation represents a paradigm shift in drug discovery, moving beyond target inhibition to target elimination. The development of PROTACs and the discovery of molecular glues have opened up a vast portion of the proteome that was previously considered "undruggable." A thorough understanding of the underlying principles and the application of a robust suite of experimental assays are critical for the successful design and optimization of these novel therapeutics. This technical guide provides a solid foundation for researchers to explore and contribute to this exciting and rapidly advancing field, with the ultimate goal of developing new and more effective treatments for a wide range of diseases.
References
- 1. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jove.com [jove.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Biological Characterization and Development Workfl... - ACS Community [communities.acs.org]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 13. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. scispace.com [scispace.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for Lenalidomide-COCH-PEG2-azido in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-COCH-PEG2-azido is a crucial chemical tool for researchers engaged in targeted protein degradation. This heterobifunctional molecule serves as a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates the immunomodulatory drug (IMiD) Lenalidomide, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The molecule is further functionalized with a two-unit polyethylene (B3416737) glycol (PEG2) linker and a terminal azide (B81097) (N₃) group. This azide moiety enables the covalent attachment of a target protein ligand through "click chemistry," a highly efficient and bioorthogonal reaction.
Once conjugated to a ligand for a protein of interest, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system. The Lenalidomide part of the PROTAC recruits the CRBN E3 ligase, while the other end binds to the target protein. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This approach allows for the selective removal of disease-causing proteins, offering a powerful strategy for therapeutic intervention and studying protein function.
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of PROTACs and their subsequent application in cell culture for targeted protein degradation.
Core Applications
-
PROTAC Synthesis via Click Chemistry: The primary application of this compound is as a building block for the synthesis of PROTACs. The azide group allows for its conjugation with a target protein ligand that has been functionalized with an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Targeted Protein Degradation in Cell Culture: Once a PROTAC is synthesized, it can be introduced into cell culture to induce the degradation of a specific protein of interest. The efficacy of the PROTAC is then evaluated by measuring the extent and rate of degradation of the target protein.
Data Presentation
The efficacy of a newly synthesized PROTAC is typically assessed by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ). The following table provides a representative summary of data for Lenalidomide-based PROTACs targeting BRD4, a well-characterized target. Note that the specific values for a PROTAC synthesized from this compound will depend on the target protein ligand and the cell line used.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC A | Lenalidomide | PEG | BRD4 | pM range | >90 | [1] |
| PROTAC B | Lenalidomide | Not Specified | BRD4 | Not Specified | >90 | [1] |
| PROTAC C | Thalidomide | Not Specified | BRD4 | 0.1-0.3 | >90 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized target protein ligand. Note: This reaction should be performed in a chemical laboratory setting, not in cell culture.
Materials:
-
This compound
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water (HPLC grade)
-
Appropriate analytical equipment for purification and characterization (e.g., HPLC, LC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized target protein ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1.2 equivalents of the alkyne-functionalized target protein ligand with 1 equivalent of this compound in a suitable solvent (e.g., a mixture of DMSO and water).
-
Add 5 equivalents of THPTA to the reaction mixture.
-
Add 1 equivalent of CuSO₄ to the reaction mixture and vortex briefly.
-
Initiate the reaction by adding 10 equivalents of freshly prepared sodium ascorbate.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, the newly synthesized PROTAC can be purified using reverse-phase HPLC.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the PROTAC using LC-MS and NMR.
-
Lyophilize the purified PROTAC and store it as a powder at -20°C or -80°C. For use in cell culture, prepare a concentrated stock solution in DMSO.
-
Protocol 2: Evaluation of PROTAC-mediated Protein Degradation in Cell Culture
This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to degrade its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Incubate the cells overnight to allow for attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control.
-
Incubate the cells for a specific period (e.g., 4, 8, 16, or 24 hours). The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Biophysical Characterization of PROTAC Ternary Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for key biophysical assays used to characterize the formation and stability of proteolysis-targeting chimera (PROTAC) ternary complexes. Understanding the interactions between a PROTAC, a target protein of interest (POI), and an E3 ubiquitin ligase is critical for the rational design and optimization of effective protein degraders.
Introduction to PROTACs and Ternary Complex Formation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] They consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the PROTAC, the POI, and the E3 ligase is a crucial initial step for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] The stability and kinetics of this ternary complex are key determinants of a PROTAC's efficacy and selectivity.[5][]
A key parameter in assessing the stability of the ternary complex is cooperativity (α) . Cooperativity is a measure of how the binding of one protein to the PROTAC affects the PROTAC's affinity for the other protein.[7][8] It is calculated as the ratio of the binary dissociation constant (Kd) to the ternary dissociation constant (Kd,ternary).[2]
-
Positive cooperativity (α > 1): The formation of the ternary complex is favored, and the complex is more stable than the individual binary interactions.
-
Negative cooperativity (α < 1): The formation of the ternary complex is disfavored.
-
No cooperativity (α = 1): The binding events are independent.
This document outlines the principles and detailed protocols for four widely used biophysical assays to quantify these critical interactions: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and NanoBioluminescence Resonance Energy Transfer (NanoBRET).
Quantitative Data Summary
The following tables summarize representative quantitative data for well-characterized PROTACs, providing a reference for expected binding affinities and cooperativity values.
Table 1: Quantitative Data for VHL-based PROTACs
| PROTAC | Target Protein | E3 Ligase | Assay | Binary Kd (nM) (PROTAC to E3) | Ternary Kd (nM) (PROTAC to E3 in presence of Target) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD2 | VHL | SPR | 70 | 2 | 35 | [9] |
| MZ1 | BRD4BD1 | VHL | SPR | 70 | 30 | ~2.3 | [9] |
| ARV-771 | BRD4BD2 | VHL | SPR | - | - | Positive | [9] |
| MZ1 | Brd4BD2 | VHL | ITC | 66 | 4 | 15 | [10] |
| MZ1 | Brd4BD2 | VHL | SPR | 29 | 1 | 26 | [10] |
| BRD-5110 | PPM1D | CRBN (319-442) | SPR | ~3000 | - | - | [10] |
Table 2: Quantitative Data for CRBN-based PROTACs
| PROTAC | Target Protein | E3 Ligase | Assay | Binary Kd (nM) (PROTAC to E3) | Ternary Kd (nM) (PROTAC to E3 in presence of Target) | Cooperativity (α) | Reference |
| dBET1 | BRD4BD1 | CRBN | TR-FRET | - | - | 0.6 | [2] |
| dBET1 | BRD4BD2 | CRBN | TR-FRET | - | - | 0.2 | [2] |
| CPS2 | CDK2 | CRBN-DDB1 | SPR | 118 | 1.21 | ~98 | [11] |
Note: Kd values can vary depending on the specific assay conditions and should be considered as reference points.
Biophysical Assay Methodologies
This section provides detailed methodologies for the key experiments used to characterize PROTAC ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.[][12] It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) and affinity data (dissociation constant, Kd).[7][13]
PROTAC-mediated ternary complex formation leading to protein degradation.
A typical SPR experimental workflow for PROTAC ternary complex analysis.
Objective: To determine the binding kinetics and affinity of binary (PROTAC-E3 ligase) and ternary (POI-PROTAC-E3 ligase) complexes.
Materials:
-
Purified E3 ligase (e.g., VCB complex for VHL) with a biotin (B1667282) tag or other means for immobilization.
-
Purified POI.
-
PROTAC of interest.
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., Streptavidin-coated for biotinylated protein).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration solution (if necessary, e.g., glycine-HCl pH 1.5).
Procedure:
-
Immobilization of E3 Ligase:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to a desired response unit (RU) level. Aim for a low density to minimize mass transport limitations. A reference flow cell should be prepared by performing the same procedure without the protein.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from the lowest to the highest concentration (multi-cycle kinetics). Include a buffer-only injection as a blank.
-
Monitor the association and dissociation phases.
-
Regenerate the surface between cycles if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
-
Ternary Interaction Analysis (PROTAC + POI to E3 Ligase):
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface. For complexes with slow off-rates, single-cycle kinetics may be preferred.[10]
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary) .
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to calculate cooperativity.
Materials:
-
Purified POI.
-
Purified E3 ligase complex.
-
PROTAC of interest.
-
ITC instrument.
-
Dialysis buffer (ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution).
Procedure:
-
Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (Kd1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.[2]
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine Kd1, ΔH, and n.
-
-
PROTAC to Target Protein (Kd2):
-
Repeat the above procedure, with the target protein in the cell and the PROTAC in the syringe.
-
-
-
Determining Ternary Binding Affinity:
-
PROTAC to E3 Ligase in the Presence of Target Protein (Kd,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.[2]
-
Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation.
-
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = Kd1 / Kd,ternary .
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity.[1][14] In the context of PROTACs, the POI and E3 ligase are labeled with a FRET donor and acceptor pair. Ternary complex formation brings the donor and acceptor into proximity, resulting in a FRET signal.
Objective: To detect and quantify the formation of the ternary complex in a high-throughput format.
Materials:
-
Tagged POI (e.g., GST-tagged).
-
Tagged E3 Ligase (e.g., His-tagged).
-
TR-FRET donor-labeled antibody against the POI tag (e.g., Terbium-anti-GST).
-
TR-FRET acceptor-labeled antibody against the E3 ligase tag (e.g., AF488-anti-His).
-
PROTAC of interest.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Optimization:
-
Optimize the concentrations of the tagged proteins and the labeled antibodies to achieve a good assay window and signal-to-background ratio. This is typically done by cross-titrating the components.
-
-
Assay Protocol (Optimized Conditions):
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
In a microplate, add the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.
-
Add the PROTAC dilutions to the wells. Include a DMSO control.
-
Incubate the plate for a specified time (e.g., 180 minutes) at room temperature.[1]
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high PROTAC concentrations due to the "hook effect".[2]
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET™)
NanoBRET™ is a proximity-based assay that measures energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor.[15] It is particularly useful for studying ternary complex formation in living cells, providing a more physiologically relevant context.[3][16]
Objective: To detect and characterize ternary complex formation in a cellular environment.
Materials:
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).[2]
-
Mammalian cells (e.g., HEK293).
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC of interest.
-
Luminometer with appropriate filters for donor and acceptor emission.
Procedure:
-
Cell Transfection:
-
Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
-
Ligand Labeling:
-
After a suitable expression period (e.g., 24 hours), add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
-
-
PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Conclusion
The biophysical assays described in these application notes provide a robust toolkit for the detailed characterization of PROTAC ternary complexes. By quantifying binding affinities, kinetics, thermodynamics, and cooperativity, researchers can gain critical insights into the structure-activity relationships of their PROTACs, enabling more efficient design and optimization of these promising therapeutic agents. The choice of assay will depend on the specific questions being addressed, the availability of reagents and instrumentation, and the desired throughput. A combination of these techniques will provide the most comprehensive understanding of PROTAC-mediated protein degradation.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. aragen.com [aragen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. selvita.com [selvita.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) in PROTAC Binding Kinetics Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins rather than simply inhibiting their function.[1][2] These bifunctional molecules achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex.[1][2][3][4] The formation and stability of this ternary complex are critical for the subsequent ubiquitination and proteasomal degradation of the target protein.[3][5] Understanding the binding kinetics of these interactions is therefore paramount for the rational design and optimization of effective PROTACs.
Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of these complex biomolecular interactions.[3] It provides invaluable kinetic and affinity data for both the binary interactions (PROTAC-target and PROTAC-E3 ligase) and the pivotal ternary complex formation.[3] Unlike endpoint assays, SPR allows for the determination of association rates (k_a_), dissociation rates (k_d_), and equilibrium dissociation constants (K_D_), offering deeper insights into the dynamics of ternary complex assembly and disassembly.[3][5] This information is crucial for elucidating the structure-activity relationships that govern PROTAC efficacy.
These application notes provide a comprehensive overview and detailed protocols for utilizing SPR to characterize the binding kinetics of PROTACs.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for its characterization using SPR.
References
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in PROTAC Thermodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Isothermal Titration Calorimetry (ITC) to characterize the thermodynamics of Proteolysis Targeting Chimeras (PROTACs). Understanding the binding thermodynamics of PROTACs to their target proteins and E3 ligases is crucial for the rational design and optimization of these novel therapeutic agents.
Introduction to PROTACs and the Importance of Thermodynamic Analysis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3][4] The formation and stability of this ternary complex are critical for the efficacy of the PROTAC.[4][5][6]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with binding events.[1][7][8] This allows for the determination of key thermodynamic parameters, including the binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[7][9] In the context of PROTACs, ITC is invaluable for dissecting the individual binary binding events (PROTAC-POI and PROTAC-E3 ligase) as well as the thermodynamics of the ternary complex formation. A key parameter derived from these measurements is the cooperativity factor (α), which quantifies the extent to which the binding of one protein influences the binding of the other to the PROTAC.[10][11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for ITC analysis.
Caption: PROTAC Mechanism of Action.
Caption: ITC Experimental Workflow for PROTAC Analysis.
Data Presentation: Thermodynamic Parameters of PROTAC Interactions
The following tables summarize hypothetical but realistic quantitative data obtained from ITC experiments for a model PROTAC system.
Table 1: Binary Interaction Thermodynamics
| Interaction | Binding Affinity (K_D) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |
| PROTAC with POI | 50 | -8.5 | 1.5 | 1.05 |
| PROTAC with E3 Ligase | 150 | -6.2 | 2.3 | 0.98 |
Table 2: Ternary Complex Thermodynamics and Cooperativity
| Interaction | Apparent Binding Affinity (K_D,app) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) | Cooperativity (α) |
| E3 Ligase with POI-PROTAC Complex | 30 | -10.1 | -0.5 | 1.02 | 5.0 |
| POI with E3 Ligase-PROTAC Complex | 10 | -11.5 | -1.8 | 0.99 | 5.0 |
Note on Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D,binary / K_D,ternary). A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component. An α < 1 suggests negative cooperativity, and α = 1 indicates no cooperativity. In the example above, for the binding of the E3 ligase, α = 150 nM / 30 nM = 5.0.
Experimental Protocols
Detailed methodologies for the key ITC experiments are provided below.
Protocol 1: Determination of Binary Binding Affinities
Objective: To measure the thermodynamic parameters of the PROTAC binding to the POI and the E3 ligase independently.
Materials:
-
Purified Protein of Interest (POI)
-
Purified E3 Ligase
-
PROTAC
-
Isothermal Titration Calorimeter
-
Matched dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
Sample Preparation:
-
Dialyze the POI and E3 ligase extensively against the chosen ITC buffer.[12][13]
-
Dissolve the PROTAC in the final dialysis buffer. If DMSO is required for solubility, ensure the final concentration is identical in both the syringe and cell solutions to minimize heats of dilution.[9][13]
-
Accurately determine the concentrations of all components.
-
-
Experiment 1: PROTAC into POI
-
Cell: Load the ITC cell with the POI solution at a concentration of 10-20 µM.
-
Syringe: Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the POI concentration (e.g., 100-400 µM).[11][12]
-
ITC Run: Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).
-
Control: Perform a control titration by injecting the PROTAC solution into the buffer to determine the heat of dilution.[14]
-
-
Experiment 2: PROTAC into E3 Ligase
-
Cell: Load the ITC cell with the E3 ligase solution at a concentration of 10-20 µM.
-
Syringe: Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase concentration.[11]
-
ITC Run: Perform the titration as described above.
-
Control: A single control for the PROTAC dilution is generally sufficient if the buffer is identical.
-
-
Data Analysis:
Protocol 2: Determination of Ternary Complex Thermodynamics and Cooperativity
Objective: To measure the thermodynamic parameters of the ternary complex formation and calculate the cooperativity factor.
Methodology:
-
Experiment 3: E3 Ligase into Pre-formed POI-PROTAC Complex
-
Cell: Prepare a solution containing the POI (e.g., 15 µM) and a saturating concentration of the PROTAC (e.g., 30 µM, ensuring a 2-fold molar excess). Allow the mixture to equilibrate.
-
Syringe: Load the injection syringe with the E3 ligase solution at a concentration 10-20 times higher than the POI concentration (e.g., 150-300 µM).
-
ITC Run: Perform the titration.
-
Control: Titrate the E3 ligase into a solution of the PROTAC at the same concentration used in the cell to account for any binary interaction and dilution effects.
-
-
Data Analysis:
-
After subtracting the control data, fit the isotherm to determine the apparent K_D (K_D,app) for the binding of the E3 ligase to the POI-PROTAC binary complex.
-
Calculate the cooperativity factor (α) using the formula: α = K_D (PROTAC to E3 Ligase) / K_D,app (E3 Ligase to POI-PROTAC) .[11]
-
Interpretation of Thermodynamic Data in PROTAC Development
-
Binding Affinity (K_D): While tight binding is generally desirable, extremely high affinity for one of the binary partners can sometimes be detrimental to ternary complex formation, a phenomenon known as the "hook effect".[10] ITC allows for the fine-tuning of these affinities.
-
Enthalpy (ΔH) and Entropy (ΔS): The enthalpic and entropic contributions to binding provide insights into the nature of the interactions.[1] Favorable enthalpic changes (negative ΔH) are often associated with the formation of hydrogen bonds and van der Waals interactions, while favorable entropic changes (positive TΔS) can result from the release of ordered solvent molecules from the binding interface.
-
Cooperativity (α): Positive cooperativity (α > 1) is a strong indicator of favorable ternary complex formation and is often a key goal in PROTAC optimization.[10] It suggests that the PROTAC effectively brings the POI and E3 ligase together in a productive orientation. Negative cooperativity (α < 1) may indicate steric clashes or unfavorable conformational changes upon the formation of the ternary complex.[1]
By providing a complete thermodynamic profile of PROTAC interactions, ITC is an indispensable tool for understanding the molecular driving forces behind ternary complex formation and for guiding the rational design of more effective protein degraders.[1][15]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: New method to degrade transcription regulating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
Quantitative Proteomics for Profiling PROTAC Selectivity: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed guide to employing quantitative mass spectrometry-based proteomics for the comprehensive selectivity profiling of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] While highly potent, a thorough understanding of their selectivity across the entire proteome is crucial for preclinical development to identify potential off-target effects and ensure therapeutic safety.[2]
Global proteomics offers an unbiased and comprehensive approach to assess the on-target efficacy and off-target liabilities of PROTAC molecules.[3][4] This guide outlines a robust workflow, provides detailed experimental protocols, and illustrates data presentation and visualization strategies to enable researchers to effectively evaluate PROTAC selectivity.
Introduction to PROTAC Selectivity Profiling
A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][5]
While the design of PROTACs is target-oriented, unintended interactions can lead to the degradation of other proteins, known as off-target effects. These off-targets can arise from various factors, including the promiscuity of the warhead or E3 ligase ligand, and can have significant biological consequences. Quantitative proteomics allows for the precise measurement of changes in protein abundance across thousands of proteins simultaneously, providing a global view of a PROTAC's impact on the cellular proteome.[3][6]
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics-based PROTAC selectivity profiling is a multi-step process that requires careful execution to ensure high-quality, reproducible data. The key stages include:
-
Cell Culture and PROTAC Treatment: Exposing cultured cells to the PROTAC molecule.
-
Protein Extraction and Digestion: Lysing the cells and breaking down proteins into peptides.
-
Peptide Labeling (TMT or iTRAQ): Tagging peptides with isobaric labels for multiplexed quantification.
-
LC-MS/MS Analysis: Separating and analyzing the labeled peptides using liquid chromatography-tandem mass spectrometry.
-
Data Analysis and Interpretation: Identifying and quantifying proteins to determine changes in abundance and assess selectivity.
The following diagram illustrates this comprehensive workflow:
Detailed Experimental Protocols
This section provides step-by-step protocols for the key experimental procedures.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the chosen cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will achieve 70-80% confluency at the time of treatment.[1]
-
Compound Preparation: Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., 0.1% DMSO).[7]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., DMSO) for comparison.[1]
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours). Shorter treatment times (< 6 hours) are often used to distinguish direct degradation targets from downstream effects.[7][8]
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for protein extraction.[3]
Protein Extraction, Digestion, and Peptide Purification
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[3]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.[9]
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.[10]
-
-
Protein Digestion:
-
Dilute the protein sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[9][11]
-
-
Digestion Quenching and Peptide Desalting:
-
Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.[12]
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.[13]
-
Dry the purified peptides using a vacuum centrifuge.
-
Isobaric Labeling
-
Reagent Preparation: Equilibrate the TMT label reagents to room temperature. Reconstitute each TMT reagent vial with anhydrous acetonitrile (B52724).[13]
-
Peptide Reconstitution: Resuspend the dried peptide samples in a labeling buffer (e.g., 200 mM HEPES, pH 8.5).[13]
-
Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. Incubate the reaction for 1 hour at room temperature.[13]
-
Quenching: Quench the labeling reaction by adding 5% hydroxylamine (B1172632) and incubating for 15 minutes.[13]
-
Sample Pooling: Combine the TMT-labeled samples at a 1:1 ratio.[3]
-
Final Desalting: Desalt the pooled, labeled peptide mixture using a C18 SPE column and dry it in a vacuum centrifuge.[13]
-
Reagent and Sample Preparation: Follow the manufacturer's instructions for preparing the iTRAQ reagents and reconstituting the peptide samples. Buffers containing primary amines (e.g., Tris) should be avoided.[14][15]
-
Labeling: Add the iTRAQ reagent to each peptide sample and incubate at room temperature for 1-2 hours.[16]
-
Pooling: Combine the labeled samples into a single tube.[15]
-
Desalting: Clean up the pooled sample using a cation exchange cartridge followed by C18 desalting.[15]
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the final dried peptide sample in a solution suitable for mass spectrometry, typically containing 2% acetonitrile and 0.1% formic acid.[15]
-
Liquid Chromatography (LC): Inject the sample onto a reverse-phase LC column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a specific time period (e.g., 60-120 minutes).[17][18]
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[19][20]
Data Analysis and Interpretation
-
Database Searching: Process the raw MS/MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to identify peptides and the corresponding proteins.[3][19]
-
Protein Quantification: Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT or iTRAQ tags.[21]
-
Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to identify proteins that show statistically significant changes in abundance between the PROTAC-treated and vehicle control groups. Apply a false discovery rate (FDR) correction to account for multiple comparisons.
-
Selectivity Profiling:
-
The on-target effect is confirmed by a significant decrease in the abundance of the intended POI.
-
Off-target effects are identified as any other proteins that are significantly downregulated.
-
A selectivity score can be calculated to quantify the specificity of the PROTAC.
-
-
Pathway Analysis: Use bioinformatics tools to analyze the identified on- and off-target proteins to understand their involvement in cellular signaling pathways.[22]
Data Presentation
Quantitative proteomics data should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of Quantitative Proteomics Data for PROTAC-X Selectivity Profiling
| Protein UniProt ID | Gene Name | Protein Description | Fold Change (PROTAC vs. Vehicle) | p-value | Adjusted p-value (FDR) | Significance |
| P12345 | POI1 | Protein of Interest 1 | -5.2 | 0.0001 | 0.001 | On-Target |
| Q67890 | GENEX | Off-target Protein X | -3.8 | 0.0005 | 0.005 | Off-Target |
| A1B2C3 | GENEY | Non-target Protein Y | -1.1 | 0.25 | 0.45 | Not Significant |
| ... | ... | ... | ... | ... | ... | ... |
Visualization of Signaling Pathways
Diagrams are essential for visualizing the mechanism of action of PROTACs and the potential impact of on- and off-target effects on cellular signaling.
PROTAC Mechanism of Action
Example Signaling Pathway Perturbation
The following diagram illustrates a hypothetical scenario where a PROTAC targeting a kinase involved in the MAPK signaling pathway also has an off-target effect on a protein in a parallel pathway.
Conclusion
Quantitative proteomics is an indispensable tool for the rigorous evaluation of PROTAC selectivity. The workflows and protocols detailed in this application note provide a comprehensive framework for researchers to assess the on- and off-target effects of their PROTAC molecules. By employing these methods, scientists and drug developers can gain critical insights into the mechanism of action of their compounds, enabling the rational design of more selective and safer protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qb3.berkeley.edu [qb3.berkeley.edu]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 17. waters.com [waters.com]
- 18. lcms.cz [lcms.cz]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 22. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Photoaffinity Labeling with Azido-Containing Chemical Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction and Core Principles
Photoaffinity labeling (PAL) is a powerful chemical biology technique used to identify and characterize molecular interactions within complex biological systems.[1] It enables the covalent linking of a probe molecule to its biological target (e.g., a protein) through the activation of a photoreactive group by light.[1][2] This method is invaluable for identifying the protein targets of small molecules, mapping ligand-binding sites, and elucidating drug mechanisms of action.[3][4]
A typical photoaffinity probe consists of three essential components:
-
Affinity Group: The molecule of interest (e.g., a drug candidate, metabolite, or peptide) that binds non-covalently to the target protein.[2]
-
Photoreactive Moiety: A chemically inert group that becomes highly reactive upon irradiation with light of a specific wavelength.[1]
-
Reporter Handle: An enrichment tag (like biotin) or a bioorthogonal handle (like an alkyne or azide) that facilitates the detection, isolation, and identification of the labeled target protein.[2][5]
Aryl azides are one of the most frequently used photoreactive moieties due to their relatively small size and ease of synthetic incorporation.[5][6] The core principle of their action involves the exposure to UV light, which converts the stable azido (B1232118) group into a highly reactive nitrene intermediate. This short-lived species then rapidly reacts with proximal amino acid residues at the binding site, forming a stable covalent bond and permanently "tagging" the target protein.[1][7]
Applications in Research and Drug Development
Photoaffinity labeling with azido-probes is a versatile strategy with broad applications:
-
Target Deconvolution: Identifying the specific protein targets of bioactive small molecules discovered in phenotypic screens.[2]
-
Binding Site Characterization: Pinpointing the precise amino acid residues involved in a ligand-protein interaction, providing valuable data for structure-based drug design.[4]
-
Interactome Mapping: Profiling the complete set of protein interactions for metabolites, cofactors, or lipids in their native cellular environment.[3]
-
Validation of Drug-Target Engagement: Confirming that a drug candidate binds to its intended target in a complex biological system, such as living cells.[8]
Quantitative Data Summary
Quantitative analysis is crucial for interpreting PAL experiments. The choice of the photoreactive group is a key consideration, and data from mass spectrometry provides the ultimate readout for target identification.
Table 1: Comparison of Common Photoreactive Groups This table compares aryl azides with other commonly used photoreactive moieties, benzophenones and diazirines.[2][3][5]
| Feature | Aryl Azide | Benzophenone | Diazirine |
| Size | Small | Bulky | Very Small |
| Activation λ | 250-350 nm (Short UV) | ~350-360 nm (Long UV) | ~350 nm (Long UV) |
| Reactive Species | Nitrene | Triplet Diradical | Carbene |
| Reactivity | Moderately reactive; can rearrange | Less reactive; more selective | Highly reactive; short-lived |
| Stability | Stable, but reducible by thiols[2] | Highly stable | Stable, irreversible activation |
| Quenching by H₂O | Low | Low | High (can reduce nonspecific labeling)[2] |
Table 2: Example UV Irradiation Conditions for Aryl Azide Activation Successful photoactivation depends on the lamp source, wavelength, and exposure time. The optimal conditions should be determined empirically.[9]
| Lamp Source | Wavelength | Distance from Sample | Time |
| Rayonet Photochemical Reactor | 300 nm | 2 cm | 5-20 min |
| Mineralight® UVGL-15 Lamp | 254-360 nm | 1-5 cm | 10 min |
| Fotodyne UV Transilluminator | 300-312 nm | 5 cm | 2-5 min |
| 750 W Mercury Lamp | Broad Spectrum | Variable | 1-10 min |
Table 3: Example Protein Hit List from a Quantitative Chemoproteomics Experiment This table shows a representative output from an LC-MS/MS analysis following a PAL experiment, where protein "hits" are ranked based on quantitative metrics.
| Protein ID (UniProt) | Gene Name | Protein Name | Score | Unique Peptides | Sequence Coverage (%) | Fold Change (Probe/Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | 4520 | 35 | 62 | 25.4 |
| P00533 | EGFR | Epidermal growth factor receptor | 3891 | 28 | 45 | 18.9 |
| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1570 | 15 | 31 | 1.8 (background) |
| P08670 | VIM | Vimentin | 1235 | 11 | 25 | 1.5 (background) |
Experimental Workflow and Protocols
The successful application of photoaffinity labeling requires a multi-step workflow, from probe synthesis to mass spectrometry analysis.
Protocol 1: General Synthesis of an Aryl Azide Photoaffinity Probe
This protocol describes a common one-pot synthesis of an aryl azide from a primary aromatic amine precursor of the ligand of interest.[1]
Materials:
-
Aromatic amine derivative of the ligand
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Acetone (B3395972), Water, Dichloromethane (DCM)
-
Ice bath, magnetic stirrer, round-bottom flask
-
Separatory funnel, rotary evaporator
Procedure:
-
Dissolve the aromatic amine precursor (1.0 eq) in a mixture of acetone and water.
-
Add p-TsOH (1.1 eq) and cool the solution to 0°C in an ice bath.
-
Slowly add an aqueous solution of NaNO₂ (1.2 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to form the diazonium salt.
-
Slowly add an aqueous solution of NaN₃ (1.5 eq) dropwise. A vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product into DCM (3x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting aryl azide probe using flash column chromatography.
Protocol 2: In-Cell Photoaffinity Labeling
This protocol provides a general method for labeling target proteins in living cells.[1]
Materials:
-
Adherent cells (e.g., HeLa, HEK293T) cultured in appropriate plates
-
Phosphate-buffered saline (PBS)
-
Serum-free culture medium
-
Azido-containing photoaffinity probe (dissolved in DMSO)
-
Non-photoreactive competitor ligand (for control)
-
UV lamp (e.g., 300-365 nm)
-
Ice bath
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
On the day of the experiment, remove the culture medium and wash the cells once with ice-cold PBS.
-
Add fresh, serum-free medium containing the desired concentration of the photoaffinity probe (typically 1-10 µM).
-
For a negative control, pre-incubate a separate plate of cells with a 50-100 fold excess of a non-photoreactive competitor ligand for 30 minutes before adding the probe to demonstrate specific binding.[2]
-
Incubate the cells with the probe for a predetermined time (e.g., 1 hour) at 37°C.
-
Place the culture plates on ice and irradiate with UV light for a specified duration (e.g., 5-20 minutes). The optimal irradiation time and distance should be empirically determined to maximize labeling while minimizing cell damage.[9]
-
Following irradiation, wash the cells twice with ice-cold PBS to remove the unbound probe.
-
Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.
-
Collect the cell lysate by scraping, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is now ready for target enrichment.
Protocol 3: Target Protein Enrichment via Click Chemistry (CuAAC)
This protocol uses the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin (B1667282) tag to an alkyne handle on the labeled protein for subsequent enrichment (Note: this assumes the probe contains an alkyne handle for click chemistry).[1]
Materials:
-
Cell lysate containing the photo-labeled protein
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Streptavidin-agarose beads
Procedure:
-
To the clarified cell lysate (e.g., 1 mg of total protein), add the following "click" reagents sequentially:
-
Biotin-azide (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration: 1 mM).
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and wash them extensively with lysis buffer followed by a high-salt buffer (e.g., 1 M KCl) and finally with a stringent buffer (e.g., 8 M urea) to remove non-specifically bound proteins.
Protocol 4: On-Bead Digestion for Mass Spectrometry
This protocol describes the preparation of captured proteins for identification by LC-MS/MS.
Materials:
-
Streptavidin beads with bound proteins
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium (B1175870) bicarbonate buffer (50 mM)
-
Formic acid, Acetonitrile
Procedure:
-
Resuspend the washed beads in 50 mM ammonium bicarbonate buffer.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Digestion: Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Application Example: Target Deconvolution in a Signaling Pathway
A key application of PAL is to confirm the target of a novel drug candidate. Consider a hypothetical small molecule inhibitor, "Inhibitor-X," designed to target the MAPK/ERK signaling pathway, which is often dysregulated in cancer. An azido-probe version of Inhibitor-X can be synthesized to identify its precise binding partner in cancer cells.
In this scenario, the azido-probe of Inhibitor-X is incubated with cancer cells. Upon UV irradiation, it covalently binds to its target. Following the workflow, mass spectrometry analysis identifies "Raf Kinase" with high confidence. This experiment would confirm that Inhibitor-X directly engages Raf, providing crucial evidence for its mechanism of action and validating it as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Target Characterization and Identification by Photoaffinity Probes | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for PROTAC-Mediated Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of studies investigating Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for key assays are provided to ensure robust and reproducible data generation for the evaluation of PROTAC efficacy and mechanism of action.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3] This event-driven pharmacology offers a distinct advantage over traditional inhibitors, enabling the targeting of proteins previously considered "undruggable".[2][4][5]
The successful development of a PROTAC requires a multi-faceted experimental approach to characterize its entire mechanism of action, from target engagement and ternary complex formation to ubiquitination and ultimately, selective protein degradation.[2][3] This guide outlines the critical experiments and provides detailed protocols to assess these key steps.
Core Principles of PROTAC Experimental Design
A robust evaluation of a PROTAC's activity involves a stepwise characterization of its biological effects. The following experimental workflow is recommended to build a comprehensive understanding of a PROTAC's performance.
Caption: A logical workflow for PROTAC characterization.
Key Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical initial step for successful degradation.[1][6][7] Several biophysical and cell-based methods can be employed to characterize this interaction.
This protocol describes a live-cell assay to detect and quantify the formation of the ternary complex using NanoBioluminescence Resonance Energy Transfer (NanoBRET™).[6][7][8]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-fused Protein of Interest (POI)
-
Plasmid encoding HaloTag®-fused E3 Ligase (e.g., VHL or CRBN)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
White, 96-well cell culture plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids at an optimized ratio (e.g., 1:10 donor to acceptor ratio) using FuGENE® HD. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for 2-4 hours at 37°C.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the labeled cells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation. A bell-shaped curve, known as the "hook effect," is often observed at high PROTAC concentrations due to the formation of binary complexes that compete with the ternary complex.[9][10]
Target Protein Ubiquitination Assays
Following ternary complex formation, the E3 ligase ubiquitinates the target protein, marking it for proteasomal degradation.[1]
This protocol describes an immunoprecipitation-based method to detect the ubiquitination of the target protein in cells.
Materials:
-
Cells treated with PROTAC and appropriate controls (e.g., vehicle, proteasome inhibitor like MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the Protein of Interest (POI)
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations and time points. A co-treatment with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours) is crucial to allow ubiquitinated proteins to accumulate. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI overnight at 4°C. Add Protein A/G magnetic beads to pull down the POI and its binding partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to the POI. A high molecular weight smear indicates ubiquitination. Re-probe the membrane with the anti-POI antibody to confirm the immunoprecipitation of the target.[11]
Protein Degradation Quantification
The ultimate measure of a PROTAC's efficacy is the extent and rate of target protein degradation.[12] It is crucial to use quantitative and validated methods.
Western blotting is a standard method to quantify changes in protein levels.[12][13]
Materials:
-
Cells treated with various concentrations of the PROTAC for different durations
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imager
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the POI. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control to ensure equal protein loading across all lanes.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.[14] Calculate the percentage of protein degradation relative to the vehicle control.
The HiBiT system allows for sensitive, real-time quantification of protein levels in live cells.[15][16][17] This requires CRISPR/Cas9-mediated knock-in of the small 11-amino-acid HiBiT tag at the endogenous locus of the target protein.[18][19][20]
Materials:
-
CRISPR-edited cell line endogenously expressing the POI-HiBiT fusion
-
HEK293 cells stably expressing LgBiT protein
-
White, 96-well or 384-well plates
-
Nano-Glo® Endurazine™ Live Cell Substrate
-
PROTAC of interest
Procedure:
-
Cell Plating: Plate the POI-HiBiT/LgBiT cells in a white assay plate and incubate overnight.[15]
-
Substrate Addition: Add the Nano-Glo® Endurazine™ substrate to the cells and incubate for at least 2 hours at 37°C to allow the signal to equilibrate.[16]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the wells.
-
Kinetic Measurement: Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., 24-48 hours) using a plate reader with a 37°C incubator.[16]
-
Data Analysis: Normalize the luminescence signal at each time point to the vehicle control. This kinetic data can be used to determine the degradation rate (kdeg), the maximal level of degradation (Dmax), and the concentration required to achieve 50% degradation (DC50).[15][16]
Data Presentation and Key Parameters
Quantitative data from PROTAC experiments should be presented clearly to allow for easy comparison and interpretation. The key parameters used to define a PROTAC's efficacy are DC50 and Dmax.[12][21]
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein at a specific time point.
-
Dmax: The maximum percentage of target protein degradation achieved by the PROTAC.
Table 1: Example Degradation Profile of a PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (h) | Assay Method |
| Cell Line A | Protein X | 15 | 92 | 24 | Western Blot |
| Cell Line B | Protein X | 25 | 88 | 24 | HiBiT Assay |
| Cell Line C | Protein X | 18 | 95 | 18 | Mass Spectrometry |
Selectivity Profiling
It is essential to assess the selectivity of a PROTAC to ensure that it primarily degrades the intended target with minimal off-target effects.[13] Mass spectrometry-based proteomics is the gold standard for unbiased, proteome-wide selectivity analysis.[4][13][22]
Materials:
-
Cells treated with the PROTAC (at a concentration near the DC50) and a vehicle control
-
Cell lysis buffer compatible with mass spectrometry
-
Trypsin for protein digestion
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) for quantitative proteomics
-
LC-MS/MS instrument
Procedure:
-
Sample Preparation: Treat cells with the PROTAC and vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from the different treatment groups with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across the samples.[22] Calculate the fold change in protein abundance for the PROTAC-treated sample relative to the vehicle control.[13] Proteins that are significantly downregulated are potential off-targets.
Table 2: Illustrative Proteomics Data for a Selective PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Protein X | -4.8 | < 0.001 | Significant Degradation |
| Off-Target Protein Y | -1.1 | > 0.05 | No Significant Change |
| Off-Target Protein Z | -1.3 | > 0.05 | No Significant Change |
| Housekeeping Protein | -1.02 | > 0.05 | No Significant Change |
Visualizing the PROTAC Mechanism and Workflow
Caption: The PROTAC mechanism of action.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sapient.bio [sapient.bio]
- 5. escholarship.org [escholarship.org]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Ternary Complex Formation [promega.com]
- 8. selvita.com [selvita.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Protocol for CRISPR-based endogenous protein tagging in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Application Notes and Protocols for In-Vivo Studies with Lenalidomide-COCH-PEG2-azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-COCH-PEG2-azido is a key chemical tool used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as a linker and E3 ligase-recruiting moiety, specifically engaging the Cereblon (CRBN) component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] PROTACs synthesized using this building block are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[3][4]
This document provides detailed application notes and generalized protocols for the in-vivo application of PROTACs constructed using this compound. The methodologies are based on established practices for in-vivo studies of other Cereblon-recruiting PROTACs, such as those targeting BET proteins (e.g., BRD4) and other cancer-related proteins.[3][5][6]
Mechanism of Action
A PROTAC synthesized from this compound functions by forming a ternary complex between the target protein and the CRBN E3 ligase.[3][7] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.[7] This degradation-based mechanism offers a powerful alternative to traditional small-molecule inhibition, potentially addressing previously "undruggable" targets and offering a more profound and sustained biological effect.[5][7]
Caption: Mechanism of action of a Lenalidomide-based PROTAC.
Data Presentation
The following tables summarize representative quantitative data from in-vivo studies of Lenalidomide-based PROTACs targeting BET proteins. This data is provided as a reference for expected outcomes.
Table 1: In-Vivo Efficacy of a BET-Targeting PROTAC in a Mouse Xenograft Model
| Animal Model | Cell Line (Cancer Type) | Dosage and Route | Dosing Schedule | Duration | Outcome |
| Nude Mice | MV4;11 (Human AML) | 10 mg/kg, i.p. | Daily | 14 days | Significant reduction in tumor size |
| Immunodeficient Mice | MOLM-16 (Human Leukemia) | Not Specified | Not Specified | Not Specified | Complete tumor regression |
| Nude Mice | RS4;11 (Human ALL) | 5 mg/kg, i.v. | Three times a week | 3 weeks | >90% tumor regression |
Data compiled from studies on various BET-targeting, Cereblon-recruiting PROTACs.[3]
Table 2: In-Vivo Pharmacodynamic and Pharmacokinetic Data
| PROTAC (Target) | Animal Model | Treatment Group | Biomarker Assessed | Result |
| ZBC260 (BRD4) | RS4;11 Xenograft | 5 mg/kg, i.v. | BRD4 Protein Level | >90% degradation in tumor tissue |
| ZBC260 (BRD4) | RS4;11 Xenograft | 5 mg/kg, i.v. | Plasma Concentration (1h) | 392 ng/mL |
| ZBC260 (BRD4) | RS4;11 Xenograft | 5 mg/kg, i.v. | Tumor Concentration (1h) | 166.3 ng/g |
| ARV-825 (BET) | KMS11 Xenograft (MM) | Dosed s.c. daily | BRD4 Protein Level | Significant degradation in tumor lysates |
| ARV-825 (BET) | KMS11 Xenograft (MM) | Dosed s.c. daily | c-MYC Protein Level | Sustained suppression in tumor lysates |
Data compiled from studies on various BET-targeting, Cereblon-recruiting PROTACs.[3][5]
Experimental Protocols
Animal Model Selection
The choice of animal model is critical and depends on the protein of interest. For oncology applications, xenograft models using human cancer cell lines are common.
-
Species Consideration: Lenalidomide's effect is species-specific due to a single amino acid difference in Cereblon (isoleucine in mice vs. valine in humans).[8] For robust in-vivo studies of PROTACs using a Lenalidomide-based recruiter, it is highly recommended to use either:
-
Xenograft Models:
-
Cell Lines: Use cell lines with confirmed expression of the target protein and high levels of Cereblon, as CRBN expression correlates with sensitivity.[10] Examples include multiple myeloma (KMS11, MM1.S), acute myeloid leukemia (MV4;11, MOLM-16), and T-cell acute lymphoblastic leukemia (CCRF-CEM) cell lines.[3][5]
-
Implantation: Subcutaneously inject cancer cells (typically 5-10 x 10^6 cells) suspended in a suitable medium like Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[5]
-
Tumor Growth: Allow tumors to reach a palpable volume (e.g., 100-200 mm³) before randomizing animals into treatment groups.
-
Formulation and Administration
PROTACs often have high molecular weights and can be challenging to formulate. The following is a general guide.
-
Materials:
-
PROTAC synthesized from this compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Solutol HS-15 (or Tween 80)
-
N-Methyl-2-pyrrolidone (NMP)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
-
Example Formulation Protocol (for Intraperitoneal or Intravenous Injection):
-
Prepare a stock solution of the PROTAC in 100% DMSO (e.g., 50 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add NMP to a final concentration of 10% v/v.
-
Add Solutol HS-15 to a final concentration of 10% v/v.
-
Add PEG400 to a final concentration of 20% v/v.
-
Vortex thoroughly after each addition to ensure the solution is clear and homogenous.
-
Slowly add saline dropwise while vortexing to reach the final volume (to 60% of the total volume). This prevents precipitation.
-
Prepare the formulation fresh daily. The final concentration should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL or 10 mL/kg).
-
-
Administration Routes:
In-Vivo Efficacy Study Protocol
Caption: A typical workflow for an in-vivo efficacy study.
-
Group Allocation: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Drug Administration: Administer the formulated PROTAC and vehicle control according to the planned dose, route, and schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of each animal at the same frequency as an indicator of general toxicity.
-
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
Pharmacodynamic (PD) and Pharmacokinetic (PK) Analysis
-
PD Analysis:
-
At the study endpoint (or at specific time points), euthanize the animals and harvest tumors.
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blot analysis to assess the levels of the target protein and downstream signaling molecules (e.g., c-MYC for BET degraders).[5] This confirms target engagement and degradation in vivo.
-
-
PK Analysis:
-
Collect blood samples from treated animals at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding into EDTA-coated tubes.[1]
-
Harvest plasma by centrifugation.
-
At the final time point, collect tumor tissue.
-
Quantify the PROTAC concentration in plasma and tumor homogenates using LC-MS/MS to determine key PK parameters.[1]
-
Safety and Toxicology Considerations
PROTACs based on Lenalidomide (B1683929) may carry some of the safety risks associated with immunomodulatory imide drugs (IMiDs).[9]
-
Potential Toxicities: Monitor for signs of hematological toxicity (neutropenia, thrombocytopenia) and other adverse effects associated with IMiDs.[9]
-
Off-Target Degradation: Be aware of the potential for degradation of known Lenalidomide neosubstrates, such as IKZF1, IKZF3, and SALL4, which could lead to unintended biological effects.[6][9]
-
Species Selection: Standard rodent toxicology studies may not fully capture the potential risks. Safety assessment in IMiD-sensitive species (e.g., rabbits, non-human primates) or appropriate transgenic mouse models is advisable for advanced preclinical development.[9]
References
- 1. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide-Based PROTACs: A Viable Strategy Against Trypanosomatids? | MDPI [mdpi.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of a lenalidomide-sensitive syngeneic murine in vivo multiple myeloma model by expression of CrbnI391V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kisacoresearch.com [kisacoresearch.com]
- 10. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of a Warhead to Lenalidomide-COCH-PEG2-azido
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a functionalized "warhead" molecule to Lenalidomide-COCH-PEG2-azido. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins. Lenalidomide (B1683929) serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the "warhead" is designed to bind to a target protein of interest. The COCH-PEG2-azido component is a linker that connects these two moieties.
The protocol described herein utilizes the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.[1][] This method facilitates the rapid and specific formation of a stable triazole linkage between the azide-functionalized lenalidomide linker and an alkyne-functionalized warhead.[1][]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | MedChemExpress | HY-163608 |
| Alkyne-functionalized Warhead | - | - |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |
| Sodium Ascorbate | Sigma-Aldrich | A7631 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| N,N-Dimethylformamide (DMF), Anhydrous | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | 270997 |
| Methanol (MeOH) | Fisher Scientific | A412-4 |
| Deionized Water (ddH2O) | - | - |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
Equipment
-
Magnetic stirrer and stir bars
-
Reaction vials
-
Argon or Nitrogen gas supply
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer or centrifugal evaporator
Protocol for Warhead Conjugation via CuAAC
This protocol is based on the assumption that the warhead has been functionalized with a terminal alkyne group.
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized warhead in anhydrous DMSO.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO4) in deionized water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add the this compound stock solution (1.0 equivalent).
-
Add the alkyne-functionalized warhead stock solution (1.1 equivalents).
-
Add a sufficient volume of a 1:1 mixture of DMSO and deionized water to ensure the final reaction concentration is between 1-10 mM.
-
Stir the mixture gently for 5 minutes at room temperature.
-
-
Initiation of the Click Reaction:
-
In a separate vial, premix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 2-3 minutes.
-
Add the CuSO4/THPTA mixture to the reaction vial to a final concentration of 1 mM CuSO4.
-
Add the freshly prepared Sodium Ascorbate stock solution to the reaction vial to a final concentration of 5 mM.
-
Purge the reaction vial with argon or nitrogen gas for 5 minutes to remove oxygen, which can interfere with the reaction.
-
Seal the vial and stir the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by analytical HPLC or LC-MS.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, quench the reaction by adding 10 µL of 0.5 M EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent system (e.g., 1:1 acetonitrile/water).
-
Purify the crude product using preparative reverse-phase HPLC.[3] The choice of column and gradient will depend on the physicochemical properties of the final conjugate.
-
Collect the fractions containing the desired product and confirm its identity and purity using analytical HPLC and mass spectrometry.
-
Lyophilize or evaporate the pure fractions to obtain the final conjugate as a solid.
-
Data Presentation
Table 1: Summary of Reagent Concentrations and Ratios
| Component | Stock Concentration | Final Concentration | Molar Equivalents |
| This compound | 10 mM in DMSO | 1-10 mM | 1.0 |
| Alkyne-functionalized Warhead | 10 mM in DMSO | 1.1-11 mM | 1.1 |
| Copper(II) Sulfate (CuSO4) | 100 mM in H2O | 1 mM | 0.1 |
| Sodium Ascorbate | 500 mM in H2O | 5 mM | 0.5 |
| THPTA | 100 mM in H2O | 5 mM | 0.5 |
Visualizations
References
Application Notes and Protocols for Assessing the Cellular Permeability of PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Unlike traditional inhibitors, PROTACs function catalytically, offering potential for enhanced efficacy.[3][4] However, their unique bifunctional structure often results in high molecular weight, large polar surface area, and numerous rotatable bonds, characteristics that fall "beyond the Rule of 5" and present significant challenges to their ability to efficiently cross the cell membrane.[5][6] Consequently, poor cell permeability is a common reason for the discrepancy between high biochemical potency and low cellular efficacy.[5]
Accurate assessment of cellular permeability is therefore a critical step in the design and optimization of effective PROTACs. This document provides detailed application notes and protocols for key methods used to evaluate PROTAC permeability, categorized into cell-free assays for passive diffusion and cell-based assays that encompass a fuller range of biological transport mechanisms.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application Note: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive membrane permeability.[3][7] It measures the diffusion of a compound from a donor well, through an artificial lipid-infused membrane, to an acceptor well. PAMPA is a cost-effective and rapid tool for early-stage screening, allowing for the rank-ordering of compounds based on their passive diffusion characteristics.[3][8] It provides an apparent permeability coefficient (Papp), but does not account for active transport, efflux mechanisms, or paracellular transport, which are important factors in overall cellular uptake.[9][10] Despite its limitations, PAMPA provides valuable insights into the structure-permeability relationships of PROTACs.[8]
Quantitative Data Summary:
Table 1: Representative PAMPA Permeability Data for PROTACs
| PROTAC ID | Target Ligand | E3 Ligase Ligand | Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class | Reference |
|---|---|---|---|---|---|---|
| PROTAC-A1 | BET Inhibitor | VHL Ligand | PEG3 | 0.6 | Low-Modest | [7] |
| PROTAC-A2 | BET Inhibitor | VHL Ligand | Alkyl | 1.2 | Modest | Fictional Example |
| PROTAC-B1 | AR Ligand | CRBN Ligand | PEG4 | < 0.1 (BLQ*) | Very Low | [6][11] |
| PROTAC-C1 | VH032 Analog | Phenylacetamide | Amide | 8.6 | High | [7] |
| PROTAC-C2 | VH032 Analog | Phenylacetamide | Ester | >10 | High | [7] |
*BLQ = Below Limit of Quantification
Experimental Protocol: PAMPA
-
Prepare the PAMPA Plate: A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of lipids (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane. The plate is then placed into a 96-well acceptor plate containing buffer (e.g., PBS, pH 7.4).
-
Prepare Donor Solutions: Prepare stock solutions of PROTACs in DMSO. Dilute the PROTACs to a final concentration (e.g., 10-100 µM) in the donor buffer (PBS, pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid disrupting the lipid membrane.
-
Start the Assay: Add the PROTAC donor solutions to the wells of the donor plate. Add fresh buffer to the acceptor plate wells.
-
Incubation: Assemble the PAMPA "sandwich" (acceptor plate + filter plate) and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_equilibrium) Where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Visualization:
Caco-2 Permeability Assay
Application Note: The Caco-2 permeability assay is a widely used cell-based model that mimics the human intestinal epithelium.[3][12] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters.[1][12] This assay is more biologically relevant than PAMPA as it evaluates not only passive diffusion but also active transport and efflux mechanisms.[10] By measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio (ER) can be calculated. An ER greater than 2 suggests that the PROTAC is a substrate for active efflux transporters, a common mechanism of drug resistance.[5][12]
Quantitative Data Summary:
Table 2: Representative Caco-2 Permeability Data for PROTACs
| PROTAC ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation | Reference |
|---|---|---|---|---|---|
| PROTAC-D1 | 1.5 | 1.8 | 1.2 | Low Permeability, No Efflux | Fictional Example |
| PROTAC-D2 | 0.5 | 5.0 | 10.0 | Low Permeability, High Efflux | [6] |
| PROTAC-E1 | 8.0 | 9.1 | 1.1 | High Permeability, No Efflux | Fictional Example |
| PROTAC-F1 | <0.1 (BLQ) | 9.6 | >12 | Very Low Permeability, High Efflux |[6] |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts (e.g., 24-well plates) at a density of ~6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent, polarized monolayer.[12]
-
Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer.
-
Measure the transepithelial electrical resistance (TEER). Values should typically be >200 Ω·cm².[12]
-
Perform a pre-assay leak test with a low-permeability marker like Lucifer yellow.
-
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS). Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[12]
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B): Add the PROTAC working solution (e.g., 1-10 µM in HBSS) to the apical (top) chamber. Add fresh HBSS to the basolateral (bottom) chamber.
-
Basolateral to Apical (B-A): Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (~50 rpm) for 1-2 hours.[12]
-
Sample Collection & Analysis: At the end of the incubation, collect samples from both chambers. Determine the PROTAC concentration using LC-MS/MS.[13]
-
Data Calculation:
-
Calculate Papp for both A-B and B-A directions. The formula is: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B).[5]
-
Visualization:
NanoBRET™ Target Engagement Assay for Permeability Assessment
Application Note: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a powerful, proximity-based method to quantify compound binding to a target protein in live cells.[14][15] This technology can be adapted to assess the cellular permeability of PROTACs by comparing their target engagement potency in intact versus permeabilized cells.[16][17] The assay uses a target protein fused to NanoLuc® luciferase (the donor) and a fluorescent tracer that binds the same target (the acceptor).[18] PROTAC binding displaces the tracer, causing a decrease in BRET signal.
By running the assay in parallel under two conditions—live cells (intact membranes) and permeabilized cells (membranes disrupted by digitonin)—one can infer permeability.[18] A significant rightward shift in the IC50 value in live cells compared to permeabilized cells indicates that the cell membrane is limiting the PROTAC's access to its intracellular target, signifying poor permeability.[15][16]
Quantitative Data Summary:
Table 3: Representative NanoBRET™ Permeability Assessment Data
| PROTAC ID | IC50 (Live Cells) (nM) | IC50 (Permeabilized Cells) (nM) | Permeability Index (IC50 Live / IC50 Perm.) | Interpretation |
|---|---|---|---|---|
| PROTAC-G1 | 55 | 50 | 1.1 | Highly Permeable |
| PROTAC-H1 | 5000 | 100 | 50.0 | Poorly Permeable |
| PROTAC-I1 | 850 | 420 | 2.0 | Moderately Permeable |
Experimental Protocol: NanoBRET™ Permeability Assay
-
Cell Preparation: Transfect mammalian cells (e.g., HEK293) with a vector expressing the E3 ligase (e.g., VHL or CRBN) fused to NanoLuc® luciferase. Plate the transfected cells in white, 96-well assay plates.[14]
-
Tracer Addition: Prepare the fluorescent NanoBRET™ tracer at 2X the final desired concentration in Opti-MEM® medium. Add this solution to the cells and incubate.
-
PROTAC Dilution: Prepare serial dilutions of the test PROTACs in DMSO. Then, create a 10X working solution in the assay medium.[14]
-
Assay Setup (Parallel Plates):
-
Live Cell Plate: Add 10µl of the 10X PROTAC dilutions directly to the wells containing cells and tracer.
-
Permeabilized Cell Plate: Prepare a parallel plate. Just before adding the PROTACs, add digitonin (B1670571) to the cells to a final concentration that permeabilizes the cell membrane (e.g., 50 µg/mL). Then, add 10µl of the 10X PROTAC dilutions.
-
-
Incubation: Incubate both plates at 37°C for 2 hours (or an optimized time) to allow the binding to reach equilibrium.
-
Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate to all wells.[14]
-
BRET Measurement: Read the plates on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against the PROTAC concentration and fit a dose-response curve to determine the IC50 value for both live and permeabilized conditions. Calculate the permeability index by dividing the live-cell IC50 by the permeabilized-cell IC50.
Visualization:
Cellular Thermal Shift Assay (CETSA®)
Application Note: CETSA® is a label-free method for assessing target engagement in a physiological context.[19][20] The principle is that the binding of a ligand (like a PROTAC) to its target protein alters the protein's thermal stability, typically increasing its melting temperature (Tm).[21] By observing a thermal shift in intact cells, one can confirm that the compound has crossed the cell membrane and engaged its target.[22] While it provides a qualitative or semi-quantitative measure of permeability, it is a powerful tool for validating intracellular target binding.[21] The readout can be a simple Western blot for a specific target or a proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling, TPP).
Quantitative Data Summary:
Table 4: Representative CETSA® Data for Target Engagement
| PROTAC ID | Target Protein | ΔTm (Compound - Vehicle) (°C) | Interpretation |
|---|---|---|---|
| PROTAC-J1 | BRD4 | +4.2 | Strong Target Engagement in Cells |
| PROTAC-K1 | BTK | +0.5 | Weak or No Engagement in Cells |
| PROTAC-L1 | CDK4/6 | +3.5 | Clear Target Engagement in Cells |
Experimental Protocol: CETSA®
-
Cell Treatment: Culture cells to a suitable confluency. Treat the cells with the PROTAC at various concentrations or a single high concentration, alongside a vehicle control (e.g., DMSO). Incubate to allow for cell entry and target binding (e.g., 1-2 hours).
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling on ice.[21]
-
Cell Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles, sonication, or addition of a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[22]
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction.
-
Analysis: Quantify the amount of the target protein remaining in the soluble fraction.
-
Western Blot: Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to the target protein. Quantify band intensity.
-
Mass Spectrometry (TPP): Digest the proteome and analyze by LC-MS/MS to get a global view of protein stability changes.
-
-
Data Interpretation: Plot the percentage of soluble protein against temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the Tm. A shift in the curve (ΔTm) in the presence of the PROTAC indicates target engagement.
Visualization:
Direct Intracellular Quantification by LC-MS/MS
Application Note: The most direct method to assess PROTAC cell permeability is to measure its intracellular concentration using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23] This highly sensitive and selective technique provides an absolute quantification of the amount of compound that has accumulated inside the cells after a specific incubation period.[13][24] The protocol requires careful optimization of cell washing steps to remove non-specifically bound extracellular compound without causing premature cell lysis. This method provides the most direct evidence of cell entry and is invaluable for pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Quantitative Data Summary:
Table 5: Representative Intracellular Concentration Data
| PROTAC ID | External Conc. (µM) | Incubation Time (h) | Intracellular Conc. (nM) | Accumulation Ratio (C_in / C_out) |
|---|---|---|---|---|
| PROTAC-M1 | 1 | 2 | 850 | 0.85 |
| PROTAC-N1 | 1 | 2 | 50 | 0.05 |
| PROTAC-O1 | 1 | 2 | 2100 | 2.10 |
Experimental Protocol: LC-MS/MS Quantification
-
Cell Culture and Treatment: Plate cells in a multi-well plate (e.g., 6-well or 12-well) and grow to a desired confluency. Treat the cells with the PROTAC at a known concentration for a defined period (e.g., 2-4 hours).
-
Cell Harvesting and Washing:
-
Aspirate the medium containing the PROTAC.
-
Wash the cell monolayer rapidly multiple times (e.g., 3x) with ice-cold PBS to remove extracellular compound. This step is critical and must be performed quickly to prevent efflux of the intracellular compound.
-
-
Cell Lysis and Counting:
-
Lyse the washed cells using a suitable method (e.g., adding a methanol/water solution).
-
In a parallel well treated under identical conditions, detach the cells (e.g., with trypsin) and count them using a cell counter to determine the average cell number per well.
-
-
Sample Preparation:
-
Scrape the cell lysate and collect it.
-
Add an internal standard to the lysate for accurate quantification.
-
Perform protein precipitation by adding a solvent like acetonitrile, then centrifuge to pellet the protein.[24]
-
-
LC-MS/MS Analysis:
-
Data Calculation:
-
Generate a standard curve by spiking known amounts of the PROTAC into lysate from untreated cells.
-
Quantify the amount of PROTAC in the sample against the standard curve.
-
Calculate the intracellular concentration by dividing the total amount of PROTAC by the cell volume (estimated from the cell count).
-
Visualization:
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. promega.com [promega.com]
- 15. Compound Permeability and Target Affinity [worldwide.promega.com]
- 16. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selvita.com [selvita.com]
- 19. pelagobio.com [pelagobio.com]
- 20. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 21. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 24. sciex.com [sciex.com]
- 25. lcms.cz [lcms.cz]
- 26. waters.com [waters.com]
Application Notes and Protocols for CRBN Engagement Assays in a Cellular Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] It has emerged as a critical target in drug discovery, particularly in the field of targeted protein degradation. Small molecules, such as immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), can modulate the activity of CRBN to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins.[1][3][4][5][6] Understanding how these molecules engage with CRBN in a cellular environment is paramount for the development of novel therapeutics.
These application notes provide detailed protocols for robust and quantitative cell-based assays to measure the engagement of small molecules with CRBN. The featured assays, NanoBRET™ Target Engagement and HiBiT Endogenous Tagging, offer sensitive and reproducible methods to determine compound affinity and ternary complex formation in live cells, providing critical insights into the mechanism of action of CRBN-directed therapeutics.
Signaling Pathway of CRBN-Mediated Protein Degradation
The CRL4^CRBN^ E3 ligase complex plays a pivotal role in the ubiquitin-proteasome system. In the presence of a molecular glue or a PROTAC, CRBN's substrate specificity is altered, leading to the recruitment of a target protein. This proximity induces the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the cellular engagement and degradation potency of various compounds targeting CRBN. These values are essential for comparing the efficacy and mechanism of action of different molecules.
Table 1: Cellular CRBN Target Engagement IC50 Values
| Compound | Compound Type | Cell Line | IC50 (µM) | Reference |
| dBET1 | PROTAC | HEK293 | 1.9 | [7] |
| Pomalidomide | Molecular Glue | HEK293 | 0.18 | [7] |
| Lenalidomide | Molecular Glue | HEK293 | 1.8 | [7] |
| Thalidomide | Molecular Glue | HEK293 | 17 | [7] |
| CC-885 | Molecular Glue | MM.1S | 0.015 | [8] |
| CC-90009 | Molecular Glue | MM.1S | 0.008 | [8] |
Table 2: Ternary Complex Formation EC50 Values
| PROTAC/Molecular Glue | Target Protein | E3 Ligase | Cell Line | EC50 (nM) | Reference |
| dBET6 | BRD4 | CRBN | HEK293 | 200 | |
| MZ1 | BRD4 | VHL | HEK293 | 1000 | [9] |
| ARV-771 | BRD4 | VHL | HEK293 | 1000 | [9] |
| CFT-1297 | BRD4 | CRBN | HEK293T | N/A |
Table 3: Target Protein Degradation DC50 Values
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |
| dBET70 | BRD4 | N/A | 5 | [10] |
| dBET23 | BRD4 | N/A | 50 | [10] |
| CFT-1297 | BRD4 | HEK293T | 5 | [11] |
| Iberdomide | Ikaros/Aiolos | N/A | 0.5 | [12] |
| Pomalidomide | Ikaros/Aiolos | N/A | 8 | [12] |
| Lenalidomide | Ikaros/Aiolos | N/A | 30 | [12] |
Experimental Protocols
NanoBRET™ CRBN Target Engagement Assay
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc® luciferase-tagged CRBN fusion protein in live cells.[13][14][15][16]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-CRBN Fusion Vector[17]
-
DDB1 Expression Vector[17]
-
NanoBRET™ Tracer for CRBN
-
Nano-Glo® Substrate
-
White, opaque 96-well plates
-
Luminometer with 450nm and 610nm filters
Protocol:
Day 1: Cell Plating and Transfection
-
Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10^4^ cells per well in 100 µL of Opti-MEM™ + 4% FBS.
-
Prepare the transfection mix: For each well, combine 0.1 µg of NanoLuc®-CRBN vector and 0.1 µg of DDB1 vector with FuGENE® HD transfection reagent at a 3:1 ratio (reagent:DNA) in Opti-MEM™.
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add 10 µL of the transfection mix to each well.
-
Incubate the plate at 37°C in a CO
2incubator for 24 hours.
Day 2: Compound Treatment and Assay Readout
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the desired concentration of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 2 hours.
-
Prepare the NanoBRET™ detection reagent by diluting the CRBN tracer and Nano-Glo® substrate in Opti-MEM™ according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 3-5 minutes.
-
Measure the donor emission at 450nm and the acceptor emission at 610nm using a luminometer.
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
NanoBRET™ CRBN Ternary Complex Assay
This assay measures the formation of a ternary complex between a target protein, a PROTAC or molecular glue, and CRBN in live cells.[9][18][19][20]
Materials:
-
HEK293 cells
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
FuGENE® HD Transfection Reagent
-
NanoLuc®-Target Protein Fusion Vector
-
HaloTag®-CRBN Fusion Vector
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Substrate
-
White, opaque 96-well plates
-
Luminometer with 450nm and 610nm filters
Protocol:
Day 1: Cell Plating and Transfection
-
Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10^4^ cells per well in 100 µL of Opti-MEM™ + 4% FBS.
-
Prepare the transfection mix: For each well, combine the NanoLuc®-Target vector and HaloTag®-CRBN vector (at an optimized ratio, e.g., 1:10) with FuGENE® HD transfection reagent at a 3:1 ratio (reagent:DNA) in Opti-MEM™.
-
Incubate the transfection mix at room temperature for 15-20 minutes.
-
Add 10 µL of the transfection mix to each well.
-
Incubate the plate at 37°C in a CO
2incubator for 24 hours.
Day 2: Compound Treatment and Assay Readout
-
Add HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate for at least 2 hours at 37°C.
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the desired concentration of the test compound to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for the desired time course (e.g., 0.5 to 4 hours).
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate the plate at room temperature for 3-5 minutes.
-
Measure the donor emission at 450nm and the acceptor emission at 610nm using a luminometer.
-
Calculate the BRET ratio and plot against the compound concentration to determine the EC50 value for ternary complex formation.
HiBiT-Based CRBN Engagement Assay
This protocol describes a method to assess the engagement of compounds with endogenously expressed CRBN using CRISPR/Cas9-mediated HiBiT tagging.[21][22][23][24][25] The assay measures the displacement of a NanoLuc® fragment (LgBiT) from the HiBiT-tagged CRBN upon compound binding.
Materials:
-
HEK293 or other suitable cell line
-
CRISPR/Cas9 system components (Cas9 nuclease, gRNA targeting CRBN)
-
Single-stranded donor DNA with HiBiT sequence flanked by homology arms
-
LgBiT protein or expression vector
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System
-
White, opaque 96-well plates
-
Luminometer
Protocol:
Part 1: Generation of HiBiT-CRBN Knock-in Cell Line
-
Design a guide RNA (gRNA) to target the desired insertion site in the CRBN gene (e.g., N- or C-terminus).
-
Design a single-stranded donor DNA template containing the 11-amino-acid HiBiT tag sequence flanked by homology arms corresponding to the genomic sequence surrounding the insertion site.
-
Co-transfect the target cells with the Cas9 nuclease, gRNA, and the donor DNA template.
-
Select for successfully edited cells (e.g., by fluorescence-activated cell sorting if a fluorescent marker is included in the donor DNA, or by single-cell cloning and screening).
-
Validate the correct insertion of the HiBiT tag by PCR and sequencing, and confirm the expression of the HiBiT-CRBN fusion protein by Western blot or a lytic HiBiT assay.
Part 2: HiBiT Engagement Assay
-
Plate the validated HiBiT-CRBN cells in a white, opaque 96-well plate.
-
If using a live-cell assay format, transfect the cells with a vector expressing the LgBiT protein. For a lytic assay, LgBiT is added with the detection reagent.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells and incubate for the desired time.
-
Add the Nano-Glo® HiBiT detection reagent (lytic or live-cell as appropriate).
-
Incubate at room temperature for 10 minutes to allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates displacement of LgBiT by the compound, signifying engagement with CRBN. Plot the luminescence signal against the compound concentration to determine the IC50 value.
Conclusion
The cellular context is crucial for accurately assessing the efficacy of CRBN-targeting compounds. The assays detailed in these application notes provide powerful tools for researchers in drug discovery and development to quantitatively measure target engagement and ternary complex formation in live cells. The NanoBRET™ and HiBiT platforms offer high sensitivity, reproducibility, and scalability, enabling the robust characterization and optimization of novel PROTACs and molecular glues directed at CRBN. By employing these advanced methodologies, researchers can gain deeper insights into the molecular mechanisms of their compounds, ultimately accelerating the development of new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com.cn]
- 10. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 14. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 15. eubopen.org [eubopen.org]
- 16. promega.com [promega.com]
- 17. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.jp]
- 18. promega.com [promega.com]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple and Scalable Strategy for Analysis of Endogenous Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Proteome Sample Preparation Using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful and versatile tool in chemical biology and proteomics, enabling the selective and efficient labeling of proteins in complex biological samples.[1][2][3] This bioorthogonal approach, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the covalent ligation of a reporter tag (e.g., biotin (B1667282) or a fluorophore) to a bioorthogonal handle (an azide (B81097) or alkyne) incorporated into proteins.[1][2][4] This strategy facilitates the enrichment and subsequent identification and quantification of specific protein subsets, such as newly synthesized proteins, post-translationally modified proteins, or the targets of small molecule drugs.[1][4][5] These application notes provide detailed protocols and workflows for utilizing click chemistry in proteome sample preparation for mass spectrometry-based analysis.
General Workflow Overview
The overall workflow for click chemistry-based proteomic sample preparation involves several key steps:
-
Protein Labeling: Introduction of a bioorthogonal handle (azide or alkyne) into the proteome. This can be achieved through metabolic labeling with non-canonical amino acids, enzymatic labeling, or by using chemical probes that target specific protein modifications or active sites.[1][4][6]
-
Cell Lysis and Proteome Extraction: Solubilization of cellular proteins.
-
Click Reaction: Covalent attachment of a reporter tag (e.g., biotin-alkyne or biotin-azide) to the labeled proteins via CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][7]
-
Protein Enrichment: Affinity purification of the biotin-tagged proteins using streptavidin- or avidin-functionalized resins.[1][8]
-
On-Bead Digestion or Elution: Enzymatic digestion of the enriched proteins into peptides while still bound to the resin, or elution of intact proteins.
-
Mass Spectrometry Analysis: Identification and quantification of the enriched proteins or peptides by LC-MS/MS.
The following diagram illustrates the general experimental workflow for click chemistry-based proteomics.
Caption: General workflow for proteome sample preparation using click chemistry.
Key Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol describes the labeling of newly synthesized proteins in mammalian cells using the methionine analog, Azidohomoalanine (AHA).[4][6]
Materials:
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Alkyne-biotin tag
-
Click chemistry reaction components (see Protocol 3)
-
Streptavidin agarose (B213101) resin
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and continue to culture for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease inhibitors to the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the proteome.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[9]
-
-
Click Reaction and Enrichment:
-
Proceed with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction as described in Protocol 3 to attach the alkyne-biotin tag to the AHA-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin agarose resin as described in Protocol 4.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) with a "Clickable" Probe
This protocol outlines a general procedure for identifying the protein targets of a small molecule using an activity-based probe containing an alkyne or azide handle.[2][5][10][11]
Materials:
-
"Clickable" activity-based probe (containing an alkyne or azide)
-
Cell culture or tissue homogenate
-
Lysis buffer
-
Azide- or alkyne-biotin tag (complementary to the probe)
-
Click chemistry reaction components (see Protocol 3)
-
Streptavidin agarose resin
Procedure:
-
Probe Labeling:
-
Treat live cells or a proteome lysate with the clickable activity-based probe at a predetermined optimal concentration and incubation time.
-
Include a control sample treated with a vehicle (e.g., DMSO).
-
-
Cell Lysis (if labeling was performed in live cells):
-
Follow the cell lysis procedure described in Protocol 1, Step 2.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate.[9]
-
-
Click Reaction and Enrichment:
-
Perform the CuAAC reaction (Protocol 3) to conjugate the biotin tag to the probe-labeled proteins.
-
Proceed with enrichment of the biotinylated proteins (Protocol 4).
-
The following diagram illustrates the workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol details the conditions for the click reaction to conjugate a biotin tag to labeled proteins in a cell lysate.
Materials:
-
Protein lysate containing azide- or alkyne-labeled proteins
-
Biotin-alkyne or Biotin-azide (complementary to the protein label)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of Biotin-alkyne/azide (e.g., 10 mM in DMSO), TCEP (e.g., 50 mM in water, freshly prepared), TBTA (e.g., 10 mM in DMSO), CuSO₄ (e.g., 50 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-alkyne/azide (final concentration of 100 µM)
-
TCEP (final concentration of 1 mM)
-
TBTA (final concentration of 100 µM)
-
CuSO₄ (final concentration of 1 mM)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 1 mM.
-
Vortex immediately to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Stop the Reaction and Remove Excess Reagents:
-
The reaction can be stopped by adding EDTA (final concentration 10 mM).
-
Excess reagents can be removed by protein precipitation (e.g., with methanol/chloroform) or buffer exchange.[12]
-
Protocol 4: Enrichment of Biotinylated Proteins
This protocol describes the affinity purification of biotin-tagged proteins using streptavidin resin.
Materials:
-
Streptavidin agarose resin
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile (B52724) in 100 mM ammonium (B1175870) bicarbonate)
-
Elution Buffer (for intact proteins, e.g., 30% acetonitrile, 0.1% trifluoroacetic acid) or Digestion Buffer (for on-bead digestion)
Procedure:
-
Resin Preparation:
-
Wash the streptavidin agarose resin three times with Wash Buffer 1.
-
-
Binding:
-
Add the click reaction mixture to the washed streptavidin resin.
-
Incubate for 1-2 hours at room temperature with end-over-end rotation to allow for binding of the biotinylated proteins.
-
-
Washing:
-
Centrifuge the resin and discard the supernatant.
-
Wash the resin sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
-
These extensive washing steps are crucial to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
For intact protein analysis: Elute the bound proteins using an appropriate elution buffer.
-
For bottom-up proteomics: Proceed with on-bead reduction, alkylation, and trypsin digestion.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from proteomic studies utilizing click chemistry.
Table 1: Identification of O-GlcNAcylated Proteins using CuAAC and SPAAC
| Method | Number of Identified Proteins | Overlapping Proteins |
| CuAAC with Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC with Biotin-DIBO-Alkyne | 188 | 114 |
| Data adapted from a study comparing the efficiency of CuAAC and SPAAC for O-GlcNAc proteomics.[7] |
Table 2: Enrichment Efficiency of Click Chemistry vs. Biotin-Based Approaches
| Enrichment Method | Signal-to-Noise Ratio |
| Click-iT Alkyne-Agarose Resin | 25 |
| Biotin-based Avidin Resin | 3 |
| Data from the Click-iT™ Protein Enrichment Kit, demonstrating the higher efficiency of click chemistry-based enrichment.[8] |
Conclusion
Click chemistry offers a robust and specific method for the preparation of proteome samples for mass spectrometry analysis. The protocols provided herein offer a starting point for researchers to apply these powerful techniques to their own biological questions. The bioorthogonal nature of the azide-alkyne cycloaddition allows for the selective enrichment of proteins of interest from complex mixtures, leading to enhanced sensitivity and coverage in proteomic experiments. Careful optimization of labeling conditions, click reaction parameters, and enrichment procedures is essential for successful outcomes.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Click Reaction in Chemical Proteomics | Encyclopedia MDPI [encyclopedia.pub]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Invitrogen Click-iT Protein Enrichment Kit, for click chemistry capture of azide-modified proteins 1 Kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.fi]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. CuAAC Protocol and Sample Preparation for Proteomics Analysis. [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Lenalidomide-COCH-PEG2-azido Conjugation
Welcome to the technical support center for Lenalidomide-COCH-PEG2-azido experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conjugating Lenalidomide (B1683929) to the COCH protein?
A1: Lenalidomide is an immunomodulatory drug with established anti-tumor activities.[1][2][3][4] The COCH (Cochlin) protein is a key component of the extracellular matrix (ECM) in the inner ear.[5][6] Conjugating Lenalidomide to COCH via a PEG linker could be explored for targeted delivery of the drug, potentially to investigate its effects in the inner ear microenvironment or to leverage COCH's ECM binding properties for localized therapeutic action.
Q2: Why is a PEG linker used in this conjugate?
A2: Polyethylene glycol (PEG) linkers are commonly used in bioconjugation to improve the pharmacokinetic and physicochemical properties of molecules.[7][8] Key advantages of PEGylation include increased solubility, prolonged circulation half-life, and reduced immunogenicity of the conjugated protein.[8][9][10] The PEG2 linker in this construct provides a flexible spacer between Lenalidomide and COCH, which can help to preserve the biological activity of both molecules by minimizing steric hindrance.[9][10]
Q3: What is the role of the azide (B81097) group in this experiment?
A3: The azide group is a key functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][12] This reaction allows for the highly efficient and specific covalent attachment of the azide-modified Lenalidomide-PEG construct to a COCH protein that has been functionalized with an alkyne group.[][14]
Q4: What are the primary challenges associated with PEGylation of proteins?
A4: While beneficial, PEGylation presents several challenges. These include the potential for reduced biological activity of the protein due to steric hindrance at or near the active site, difficulties in achieving site-specific conjugation leading to heterogeneous products, and the possibility of an immune response against the PEG molecule itself.[7][9][10][15] Characterizing the extent and location of PEGylation can also be complex.[7][8]
Q5: What are the common pitfalls in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
A5: Common issues in CuAAC reactions include low or no product yield due to the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, poor quality or degradation of the azide and alkyne reagents, and steric hindrance at the reaction sites.[16][17] Side reactions, such as the oxidative homocoupling of alkynes, can also reduce the yield of the desired product.[16] The presence of copper can also be toxic to cells and may need to be removed from the final product.[18][19]
Troubleshooting Guides
Problem 1: Low Yield of Lenalidomide-PEG2-azido Intermediate
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Incomplete reaction of Lenalidomide with Azido-PEG2-NHS ester. | - Verify Amine Reactivity: Ensure the primary amine on Lenalidomide is available and reactive. Check the pH of the reaction; NHS ester reactions with primary amines are most efficient at a pH of 7-9.[20] - Optimize Molar Ratio: Increase the molar excess of the Azido-PEG2-NHS ester to drive the reaction to completion. A 10- to 50-fold molar excess may be necessary, especially for dilute protein solutions.[21] - Check Reagent Quality: Use fresh, high-quality Azido-PEG2-NHS ester. The NHS ester moiety is moisture-sensitive and can hydrolyze, rendering it non-reactive.[20][21] Prepare stock solutions immediately before use.[20][21] |
| Hydrolysis of the NHS ester. | - Control Reaction pH: Maintain the reaction pH between 7 and 9. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction.[20] - Temperature and Time: Perform the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[20] Longer reaction times can increase the extent of hydrolysis. |
| Difficulties in Purification. | - Choice of Chromatography: Use an appropriate purification method, such as reverse-phase HPLC, to separate the product from unreacted starting materials. - Product Solubility: The PEGylated product may have different solubility characteristics than the starting Lenalidomide. Adjust the solvent system for purification accordingly. |
Problem 2: Inefficient Expression and Purification of COCH Protein
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Low Protein Expression Levels. | - Codon Optimization: If expressing in a heterologous system like E. coli, ensure the COCH gene sequence is codon-optimized for the expression host to avoid issues with rare codons.[22] - Optimize Induction Conditions: Vary the inducer concentration (e.g., IPTG), temperature (e.g., 15-20°C), and induction time to improve the yield of soluble, correctly folded protein.[23][24] - Toxicity of the Protein: "Leaky" basal expression of a toxic protein can inhibit cell growth.[22] Use an expression host with tight control of basal expression.[23] |
| Protein is Insoluble (Inclusion Bodies). | - Lower Expression Temperature: Inducing protein expression at lower temperatures can enhance proper folding and solubility.[23] - Use a Solubility Tag: Fuse the COCH protein to a solubility-enhancing tag, such as maltose-binding protein (MBP).[23] - Refolding from Inclusion Bodies: If the protein is in inclusion bodies, it may be possible to purify the inclusion bodies, solubilize the protein with denaturants, and then refold it into its active conformation.[25] |
| Poor Purification Yield. | - Optimize Lysis: Ensure complete cell lysis to release the protein. - Choice of Purification Resin: If using an affinity tag (e.g., His-tag), ensure the resin has an appropriate binding capacity and that the binding and elution buffers are optimized. - Protein Degradation: Add protease inhibitors to the lysis buffer to prevent degradation of the COCH protein by cellular proteases. |
Problem 3: Failed or Low-Yield Conjugation of Lenalidomide-PEG2-azido to Alkyne-Modified COCH (Click Reaction)
Possible Causes and Solutions
| Potential Cause | Suggested Solution |
| Inactivation of Copper Catalyst. | - Oxygen Sensitivity: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[16] Degas all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use.[26] - Use a Reducing Agent: Include a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to maintain copper in the Cu(I) state.[11] - Use a Stabilizing Ligand: A copper-stabilizing ligand, such as THPTA, can protect the Cu(I) from oxidation and increase its solubility.[26] |
| Poor Reagent Quality or Stoichiometry. | - Fresh Reagents: Use fresh, high-purity azide and alkyne-modified components. Azides can be unstable and should be stored properly.[16] - Optimize Molar Ratios: Ensure an appropriate molar ratio of the reactants. Typically, a slight excess of one component is used to drive the reaction to completion. |
| Side Reactions. | - Alkyne Homocoupling: The oxidative homocoupling of terminal alkynes can be a significant side reaction.[16] This can be minimized by maintaining anaerobic conditions and using an adequate amount of reducing agent.[16] |
| Copper Removal Issues. | - Chelating Agents: After the reaction, remove residual copper, which can be toxic to cells, by treating the sample with a chelating agent like EDTA or using a copper-chelating resin.[16] |
Experimental Protocols
Protocol 1: Synthesis of Lenalidomide-PEG2-azido
This protocol describes the reaction of Lenalidomide with an Azido-PEG2-NHS ester to form the azide-functionalized drug-linker construct.
-
Dissolve Lenalidomide: Prepare a stock solution of Lenalidomide in a suitable organic solvent, such as DMSO or DMF.
-
Prepare Reaction Buffer: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at pH 7.5.
-
Dissolve Azido-PEG2-NHS Ester: Immediately before use, dissolve Azido-PEG2-NHS ester in DMSO or DMF to create a 10 mM stock solution. Do not store this solution due to the moisture sensitivity of the NHS ester.[20]
-
Reaction Setup: In a reaction vessel, combine the Lenalidomide solution with the reaction buffer. Add a 10- to 20-fold molar excess of the freshly prepared Azido-PEG2-NHS ester solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.[21]
-
Purification: Purify the Lenalidomide-PEG2-azido product using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and NMR.
Protocol 2: Expression and Purification of Alkyne-Modified COCH
This protocol outlines the expression of COCH protein with a non-canonical amino acid containing an alkyne group for subsequent click chemistry.
-
Gene Synthesis and Cloning: Synthesize the gene for human COCH, codon-optimized for E. coli expression. Clone the gene into an appropriate expression vector containing a suitable promoter (e.g., T7) and an affinity tag (e.g., N-terminal His6-tag).
-
Site-Directed Mutagenesis: Introduce a TAG codon at the desired site for incorporation of the alkyne-containing amino acid.
-
Transformation: Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the COCH expression plasmid and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the alkyne-containing amino acid.
-
Expression: Grow the transformed E. coli in a suitable medium. When the culture reaches an OD600 of 0.6-0.8, add the alkyne-containing amino acid to the medium and induce protein expression with IPTG.
-
Incubation: Continue to grow the culture at a reduced temperature (e.g., 18°C) overnight to enhance protein folding and solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the alkyne-modified COCH protein using an imidazole (B134444) gradient.
-
-
Buffer Exchange: Exchange the purified protein into a suitable buffer for the click reaction (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Characterization: Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.
Protocol 3: Click Chemistry Conjugation
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate Lenalidomide-PEG2-azido to alkyne-modified COCH.
-
Prepare Reagents:
-
Prepare stock solutions of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) in deoxygenated water.
-
Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in deoxygenated water.
-
Ensure the solutions of Lenalidomide-PEG2-azido and alkyne-modified COCH are in a deoxygenated buffer.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified COCH protein and a 5- to 10-fold molar excess of Lenalidomide-PEG2-azido.
-
Add the CuSO₄ and THPTA solutions to final concentrations of approximately 1-2 mM and 5-10 mM, respectively.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Purification of the Conjugate:
-
Remove excess small molecules and copper by size-exclusion chromatography or dialysis.
-
If further purification is needed to separate the conjugate from unconjugated protein, ion-exchange or hydrophobic interaction chromatography can be used.
-
-
Characterization: Analyze the final this compound conjugate by SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, and functional assays as required.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of the final conjugate.
Caption: Lenalidomide's mechanism of action via CRBN modulation.
Caption: Logical flow for troubleshooting failed experiments.
References
- 1. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Cochlin - Wikipedia [en.wikipedia.org]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 14. wmocollege.ac.in [wmocollege.ac.in]
- 15. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 16. benchchem.com [benchchem.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 19. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. goldbio.com [goldbio.com]
- 23. neb.com [neb.com]
- 24. Reddit - The heart of the internet [reddit.com]
- 25. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
PROTAC Hook Effect Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you understand, troubleshoot, and overcome the PROTAC (Proteolysis Targeting Chimera) "hook effect," a common experimental artifact that can complicate data interpretation.
Frequently Asked questions (FAQs)
Q1: What is the PROTAC hook effect?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing compound concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][3] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][3]
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration range can I expect to see the hook effect?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used. However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: Your initial concentration range might be too high and entirely within the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays (see Experimental Protocols section).
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Data Presentation
Table 1: Interpreting Dose-Response Curve Parameters
| Parameter | Description | Implication of Hook Effect |
| DC50 | The concentration of PROTAC required to achieve 50% of the maximal protein degradation.[1] | Can be overestimated if the Dmax is suppressed by the hook effect. |
| Dmax | The maximum percentage of protein degradation achieved.[1] | Will be underestimated if the concentration range doesn't include the optimal degradation point before the hook. |
Table 2: Example Degradation Data Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Protein Degradation | Observation |
| 0.1 | 15% | Low degradation |
| 1 | 45% | Increasing degradation |
| 10 | 85% | Near maximal degradation (Approaching Dmax) |
| 100 | 92% | Dmax |
| 1000 | 60% | Hook Effect - Decreased degradation |
| 10000 | 30% | Pronounced Hook Effect |
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Formation of unproductive binary complexes at high PROTAC concentrations leads to the hook effect.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (target protein, loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to observe any potential hook effect. Include a vehicle-only control (e.g., DMSO). Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[5]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Materials:
-
Treated cell lysates (as in Western Blot protocol, consider using a proteasome inhibitor like MG132 to stabilize the complex)[6]
-
Antibody against the E3 ligase or target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Pre-clear Lysate: Incubate cell lysate with Protein A/G beads to reduce non-specific binding.[6]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (or target protein) overnight at 4°C.[6]
-
Capture Complex: Add Protein A/G beads to capture the antibody-protein complexes.[6]
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[6]
-
Elution: Elute the protein complexes from the beads.[6]
-
Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[6]
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity of the target protein and E3 ligase in live cells.
-
Principle: The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is tagged with a fluorescent acceptor (e.g., HaloTag®). Upon ternary complex formation induced by the PROTAC, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[7][8]
-
Procedure:
-
Cell Preparation: Co-express the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase in cells.
-
Labeling: Add the HaloTag® ligand (fluorescent acceptor) to the cells.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Substrate Addition: Add the NanoLuc® substrate.
-
BRET Measurement: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio. A bell-shaped curve of the BRET signal versus PROTAC concentration is indicative of the hook effect on ternary complex formation.[9]
-
Protocol 4: AlphaLISA® for In Vitro Ternary Complex Formation
This is a bead-based immunoassay to quantify ternary complex formation in vitro.
-
Principle: One protein (e.g., target protein) is captured on an AlphaLISA® Acceptor bead, and the other protein (e.g., E3 ligase) is captured on a Donor bead. In the presence of a PROTAC that bridges the two proteins, the beads are brought into close proximity. Upon laser excitation of the Donor bead, a singlet oxygen is generated, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[10][11]
-
Procedure:
-
Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and serial dilutions of the PROTAC in assay buffer.[2]
-
Assay Plate Setup: In a microplate, combine the target protein, E3 ligase, and PROTAC dilutions. Incubate to allow for complex formation.[2]
-
Bead Addition: Add the AlphaLISA® Acceptor and Donor beads that recognize the respective protein tags. Incubate in the dark.[2]
-
Signal Detection: Read the plate on an AlphaLISA®-compatible reader.
-
Data Analysis: Plot the AlphaLISA® signal against the PROTAC concentration. A bell-shaped curve indicates the hook effect.[11]
-
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the kinetics of binary and ternary complex formation.[12]
-
Procedure for Ternary Complex Kinetics:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.[13]
-
Binary Binding: Inject a solution of the PROTAC at various concentrations to determine the binary binding kinetics (kon, koff, KD) to the immobilized protein.[13]
-
Ternary Binding: Inject a pre-incubated mixture of the PROTAC and the target protein (the second protein partner) at various concentrations over the immobilized E3 ligase.[13]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters for ternary complex formation and dissociation. This can reveal cooperativity in binding.[13]
-
Protocol 6: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry (n).[14]
-
Procedure for Cooperativity Measurement:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the target protein to determine the binding thermodynamics of this binary interaction.
-
Titrate the PROTAC into a solution of the E3 ligase to determine the binding thermodynamics of this binary interaction.
-
-
Ternary Titration:
-
Titrate the target protein into a solution containing a pre-formed binary complex of the E3 ligase and the PROTAC.
-
-
Data Analysis: Compare the binding affinity of the target protein in the presence and absence of the PROTAC-bound E3 ligase to calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, which can help mitigate the hook effect.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. selvita.com [selvita.com]
- 9. promega.com [promega.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Linker Strategy in PROTAC Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with linker length and composition during Proteolysis-Targeting Chimera (PROTAC) development.
Troubleshooting Guides
Problem 1: Low or No Target Protein Degradation Despite High Binary Binding Affinity
Your PROTAC exhibits strong binding to both the target protein and the E3 ligase in individual assays, but fails to induce significant degradation of the target protein in cellular assays. This common issue often points to suboptimal ternary complex formation.[1]
Potential Linker-Related Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps and Solutions |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1] Synthesize and screen a library of PROTACs with varying linker lengths. Studies have shown that optimal linker lengths often fall between 7 and 29 atoms.[2] For some systems, a minimum linker length is required to observe any degradation.[2] Experiment with different linker compositions to modulate flexibility, such as incorporating more rigid elements (e.g., piperazine (B1678402), phenyl groups) or more flexible chains (e.g., long alkyl chains).[2][3] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination.[1] Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[2][] Computational modeling can also help predict favorable conformations. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1] Modify the linker to balance hydrophilicity and lipophilicity. Incorporating polyethylene (B3416737) glycol (PEG) units can increase solubility.[2][5] |
| Suboptimal Linker Attachment Points | The connection points of the linker to the warhead and E3 ligase ligand are critical for maintaining binding affinity and proper orientation.[2] If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[2][] |
Problem 2: The "Hook Effect" - Decreased Degradation at High PROTAC Concentrations
You observe a bell-shaped dose-response curve where the degradation efficiency of your PROTAC decreases at higher concentrations. This is known as the "hook effect," which occurs when high PROTAC concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1][2]
Linker-Centric Strategies to Mitigate the Hook Effect
| Strategy | Experimental Approach |
| Enhance Ternary Complex Cooperativity | A well-designed linker can promote positive cooperativity, where the binding of one protein increases the affinity for the second, stabilizing the ternary complex.[1][] This can be assessed using biophysical assays that measure binding affinities in the presence and absence of the other protein partner. |
| Modify Linker Flexibility | A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1] Synthesize and test PROTACs with linkers containing rigidifying elements like alkynes or heterocyclic scaffolds.[7] |
Problem 3: Poor Cell Permeability and Bioavailability
Your PROTAC is potent in biochemical assays but shows weak activity in cellular models, suggesting poor cell permeability. PROTACs are often large molecules that struggle to cross the cell membrane.[2][8]
Improving Cell Permeability Through Linker Modification
| Strategy | Recommended Actions |
| Alter Linker Physicochemical Properties | The linker significantly impacts the overall properties of the PROTAC. Modify the linker to achieve a better balance of hydrophilicity and lipophilicity.[2][5] Reducing the number of hydrogen bond donors by replacing amides with esters or shielding polar groups can improve permeability.[5][9] |
| Incorporate "Molecular Chameleon" Properties | Design linkers that allow the PROTAC to adopt a folded, less polar conformation in a nonpolar environment (like the cell membrane) and an extended, more polar conformation in an aqueous environment.[9] |
| Confirm Intracellular Target Engagement | Use assays like the cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC is reaching its target inside the cell.[2][10] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a PROTAC?
There is no universally optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[2] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[2] For instance, one study on ERα-targeting PROTACs found a 16-atom chain to be optimal.[11][12] It is crucial to experimentally screen a range of linker lengths to determine the best one for your system.[2]
Q2: What are the most common chemical motifs used in PROTAC linkers?
Historically, PROTAC linkers have been composed of a few common chemical motifs. The most prevalent are combinations of polyethylene glycol (PEG) and alkyl chains.[][7] More recently, linkers incorporating rigid elements like piperazine/piperidine rings and alkynes are being used to improve properties such as ternary complex stability and cell permeability.[7] "Click chemistry" using triazole formation is also a popular method for efficiently synthesizing libraries of PROTACs with diverse linkers.[7]
Q3: How do I choose the attachment points for the linker on my warhead and E3 ligase ligand?
The linker attachment site is a critical parameter that can significantly impact PROTAC efficacy.[13] The general strategy is to identify solvent-exposed regions on the respective ligands that are not critical for binding to their protein partners.[][] Computational modeling can be a valuable tool to predict suitable attachment points that are less likely to interfere with binary binding events.[2]
Q4: My PROTAC has poor solubility. How can I improve this by modifying the linker?
The linker composition can be modified to enhance the aqueous solubility of a PROTAC. Incorporating polar functional groups or using hydrophilic linkers like PEG chains can improve solubility.[5][15] Additionally, including basic nitrogen-containing groups, such as a piperazine ring, in the linker has been shown to increase the solubility of PROTACs.[15]
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for evaluating the formation and stability of the Target-PROTAC-E3 ligase ternary complex.
-
Immobilization: Immobilize the E3 ubiquitin ligase (e.g., VHL) onto the sensor chip.[]
-
Binary Interaction Analysis (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics of this binary interaction.
-
Binary Interaction Analysis (PROTAC-Target): In a separate experiment, inject a pre-mixed solution of varying concentrations of the PROTAC and a constant, saturating concentration of the target protein over a fresh E3 ligase-immobilized surface.
-
Ternary Complex Formation: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the E3 ligase surface.[] An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD), association rates (ka), and dissociation rates (kd) for both binary and ternary interactions. This data can reveal any positive or negative cooperativity in ternary complex formation.[][16]
Protocol 2: Evaluating Cell Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay used to predict passive membrane permeability.[17][18]
-
Prepare Donor Plate: Add the PROTAC compounds to the donor plate wells containing a buffer solution (e.g., PBS at pH 7.4).
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Coat Filter Plate: Coat the filter membrane of a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assemble Sandwich: Place the filter plate on top of the donor plate, and then place this assembly into the acceptor plate, creating a "sandwich."
-
Incubation: Incubate the plate sandwich for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The effective permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.[19]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. tandfonline.com [tandfonline.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. pubs.acs.org [pubs.acs.org]
PROTAC Permeability and Solubility Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of cell permeability and solubility of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during PROTAC development, with a focus on improving cell permeability and solubility.
Q1: My PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?
A: Yes, this is a very common scenario. A significant drop in potency from a biochemical to a cellular environment often suggests poor cell permeability.[1] PROTACs are large molecules, frequently with a high molecular weight (MW > 800 Da) and a large topological polar surface area (TPSA), which can impede their ability to passively diffuse across the cell membrane.[1][2]
Troubleshooting Steps:
-
Confirm Permeability: Directly measure the permeability of your PROTAC using in vitro assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[3][4]
-
Analyze Physicochemical Properties: Evaluate the molecular weight, cLogP, TPSA, and the number of hydrogen bond donors and acceptors of your PROTAC. These properties are critical determinants of cell permeability.
-
Structural Modifications: Consider strategies to improve permeability, such as linker optimization or the introduction of intramolecular hydrogen bonds.[5]
Q2: What strategies can I employ to improve the cell permeability of my PROTAC?
A: Several rational design strategies can be used to enhance PROTAC cell permeability. These can be broadly categorized as structural modifications and formulation approaches.
Structural Modification Strategies:
-
Linker Optimization: The linker is a flexible component that can be modified to improve physicochemical properties.[5]
-
Replace PEG linkers: Substituting polyethylene (B3416737) glycol (PEG) linkers with alkyl or phenyl rings can significantly improve permeability.[5]
-
Introduce rigidity: Incorporating rigid moieties like piperidine (B6355638) or piperazine (B1678402) into the linker can enhance permeability and metabolic stability.[3]
-
Avoid multiple amides: Amide bonds can increase polarity and reduce permeability; consider alternative chemistries.[6][7]
-
-
Induce Intramolecular Hydrogen Bonding: Designing PROTACs that can form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" conformation. This reduces the exposed polar surface area, facilitating passage through the lipid bilayer of the cell membrane.[5][8]
-
Amide-to-Ester Substitution: Replacing an amide bond with a less polar ester can improve permeability. This has been shown to increase potency in cellular assays.[6]
-
Prodrug Approach: A prodrug strategy can be employed where a lipophilic group is added to the PROTAC, which is then cleaved intracellularly to release the active molecule.[5]
Formulation Strategies:
-
Antibody-PROTAC Conjugates (Ab-PROTACs): For targeted delivery, PROTACs can be conjugated to antibodies that recognize specific cell surface antigens, facilitating cellular uptake.[9][10]
Q3: My PROTAC has very low aqueous solubility. What can I do to improve it?
A: Poor aqueous solubility is a common challenge for PROTACs, which are often large, hydrophobic molecules.[11][12] Improving solubility is crucial for both in vitro assays and in vivo applications.
Troubleshooting and Optimization Strategies:
-
Structural Modifications:
-
Incorporate Basic Nitrogen: Adding basic nitrogen atoms to aromatic rings or alkyl linkers can increase solubility.[5]
-
-
Formulation Development:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[12][13][14] Studies have shown that ASDs can increase drug supersaturation by up to 2-fold.[13]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and oral absorption of poorly water-soluble PROTACs.[11][12]
-
Other Nanoparticle Systems: Polymeric micelles, liposomes, and other lipid-based nanoparticles are also effective at improving PROTAC solubility and delivery.[11][15]
-
-
Assay Conditions:
-
Use of Biorelevant Media: The solubility of some PROTACs is significantly better in biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) compared to simple aqueous buffers.[5][8] This suggests that in vivo exposure might be better than predicted from simple buffer solubility and can be influenced by food.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on improving PROTAC permeability and solubility.
Table 1: Effect of Structural Modifications on PROTAC Permeability
| Modification Strategy | PROTAC System | Permeability Assay | Observed Improvement | Reference |
| Phenyl Ring in Linker | SMARCA2/4 Degrader | Caco-2 | Dramatically improved passive permeability and decreased efflux | [7] |
| Amide-to-Ester Substitution | BET Degrader | Cellular Assays | Increased permeability and overall more potent degradation | [6] |
| Intramolecular H-bonds | General Concept | N/A | Reduces molecular size and polarity, facilitating cell permeability | [5] |
Table 2: Enhancement of PROTAC Solubility using Formulation Strategies
| Formulation Strategy | PROTAC Example | Solubility Measurement | Fold Increase in Solubility/Supersaturation | Reference |
| Amorphous Solid Dispersion (ASD) | ARCC-4 | Dissolution in pH 6.8 buffer | Significant increase in supersaturation | [12] |
| Amorphous Solid Dispersion (ASD) | AZ1 | Drug Supersaturation | Up to 2-fold | [13][14] |
| Self-Nanoemulsifying Preconcentrate | ARV-825 | Aqueous and biorelevant media | Significantly enhanced solubility | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[4][16]
Materials:
-
96-well donor and acceptor plates
-
Phosphatidylcholine in dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Coat the filter of the acceptor plate with the lipid solution and allow the solvent to evaporate. Add PBS to the wells of the acceptor plate.
-
Prepare Donor Plate: Dilute the PROTAC stock solution in PBS to the final desired concentration (final DMSO concentration should be <1%). Add this solution to the wells of the donor plate.
-
Assay Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using a specific formula that accounts for the volume of the wells and the surface area of the membrane.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and mimic the intestinal barrier.[3][7]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
PROTAC solution in transport buffer
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) or assess the permeability of Lucifer yellow to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at various time points.
-
-
Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Papp: Calculate the apparent permeability coefficient.
Visualizations
Logical Workflow for Troubleshooting Poor Cellular Activity
This diagram outlines the decision-making process when a PROTAC shows good biochemical potency but poor cellular efficacy.
Caption: Troubleshooting workflow for low cellular potency of PROTACs.
Strategies to Enhance PROTAC Solubility
This diagram illustrates the main approaches to address the poor aqueous solubility of PROTACs.
Caption: Key strategies for improving the solubility of PROTACs.
PROTAC Permeability Enhancement Pathways
This diagram shows the interconnected strategies for improving the ability of PROTACs to cross the cell membrane.
Caption: Pathways to enhancing PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. scispace.com [scispace.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.mssm.edu [scholars.mssm.edu]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
strategies to reduce off-target effects of Lenalidomide-based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the off-target effects of Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in Lenalidomide-based PROTACs?
A1: The primary off-target effects of Lenalidomide-based PROTACs often stem from the inherent activity of the immunomodulatory drug (IMiD) moiety (e.g., lenalidomide (B1683929), pomalidomide) itself.[1][2][3] This moiety, when bound to the E3 ligase Cereblon (CRBN), can act as a "molecular glue" and recruit unintended proteins, known as neosubstrates, for degradation.[2][3]
Well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are key regulators of lymphocyte development.[3][4] Their degradation is responsible for the immunomodulatory effects of IMiDs.[3]
-
Casein Kinase 1α (CK1α): Degradation of CK1α is implicated in the therapeutic effects of lenalidomide in myelodysplastic syndromes.[3][5]
-
SALL4: This transcription factor is a critical mediator of the teratogenic effects of thalidomide.[3]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][3][6]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate the interpretation of experimental results.[3]
Q2: How can I rationally design Lenalidomide-based PROTACs to minimize off-target effects?
A2: Several rational design strategies can be employed to minimize the off-target degradation of neosubstrates. These strategies focus on modifying the IMiD moiety and the linker.
-
Modification of the IMiD Moiety:
-
C5 Position Modification: Introducing modifications of an appropriate size at the C5 position of the phthalimide (B116566) ring has been shown to reduce off-target ZF protein degradation.[1][7][8]
-
6-Position Modification: Modifying the 6-position of lenalidomide has been demonstrated to be essential for controlling neosubstrate selectivity. For instance, 6-fluoro lenalidomide selectively induces the degradation of IKZF1, IKZF3, and CK1α.[5][9]
-
-
Linker Optimization:
-
Attachment Point: Changing the point of linker attachment on the IMiD can influence the geometry of the ternary complex and reduce off-target effects.
-
Length and Composition: Systematically varying the linker's length and chemical composition can improve selectivity by altering the conformation of the ternary complex.[10][11]
-
-
Structure-Based Design: Utilizing structural information from ternary complex crystal structures (e.g., Target:PROTAC:E3 ligase) can guide the design of more selective PROTACs by identifying potential protein-protein interactions that enhance selectivity.[12][13][14][15]
Q3: What experimental approaches are recommended for identifying off-target effects?
A3: A multi-pronged approach is recommended for the unbiased identification of off-target effects.[6]
-
Global Proteomics: Mass spectrometry (MS)-based proteomics is a powerful tool for comparing protein abundance in cells treated with a PROTAC versus control-treated cells.[6][16] Techniques like Tandem Mass Tagging (TMT) provide a global view of protein level changes.[10]
-
Transcriptomics: RNA-sequencing can help determine if changes in protein levels are due to protein degradation or transcriptional regulation.[6][17]
-
Cell-Based Validation: Potential off-targets identified through proteomics should be validated using orthogonal methods like Western blotting or targeted protein quantification.[6]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the PROTAC engages with the identified off-target protein in a cellular context.[6]
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity
If you observe significant cytotoxicity that is not explained by the degradation of your target protein, consider the following:
| Possible Cause | Troubleshooting Step |
| Off-Target Toxicity | 1. Test an Inactive Control: Treat cells with an inactive control PROTAC (e.g., an epimer that doesn't bind the E3 ligase or a version with a mutated warhead).[3][6] If toxicity persists, it is likely due to off-target effects of the IMiD moiety or the warhead itself. 2. Perform Dose-Response Analysis: Determine the concentration at which toxicity occurs and see if it correlates with the degradation of known neosubstrates. 3. Global Proteomics: Identify all proteins degraded at the toxic concentration to uncover unexpected off-target liabilities. |
| On-Target Toxicity | 1. Modulate Degradation Levels: Titrate the PROTAC concentration to achieve partial target degradation and assess if toxicity is reduced. 2. Use a Rescue Experiment: If possible, introduce a degradation-resistant mutant of the target protein to see if it rescues the toxic phenotype. |
Guide 2: Inconsistent Degradation Results
For variability in target protein degradation between experiments, consider these factors:
| Possible Cause | Troubleshooting Step |
| Cellular State | 1. Standardize Cell Culture Conditions: Use cells within a defined passage number range and ensure consistent seeding densities and confluency, as these can affect protein expression and the ubiquitin-proteasome system's efficiency.[10] |
| PROTAC Instability | 1. Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the time course of your experiment.[10] |
| Experimental Variability | 1. Consistent Reagent Preparation: Ensure fresh and consistent preparation of PROTAC stock solutions and dilutions for each experiment. |
Guide 3: Lack of Target Degradation
If your PROTAC is not degrading the intended target, investigate the following:
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Assess Physicochemical Properties: Evaluate the PROTAC's properties (e.g., size, polarity) that may hinder cell entry.[10] 2. Permeability Assays: Use assays like PAMPA or Caco-2 to measure cell permeability.[18] |
| No Ternary Complex Formation | 1. Target Engagement Assays: Use CETSA or NanoBRET to confirm that the PROTAC binds to both the target protein and CRBN in cells.[10] 2. Co-Immunoprecipitation: Perform co-IP experiments to pull down the target protein and blot for CRBN, or vice-versa, to confirm ternary complex formation. |
| Unproductive Ternary Complex | 1. In Vitro Ubiquitination Assay: Determine if the target protein is ubiquitinated in the presence of the PROTAC, E1, E2, and CRBN-DDB1-CUL4A-Rbx1 complex. A lack of ubiquitination suggests a non-productive complex geometry.[10] 2. Linker Redesign: Synthesize analogs with different linker lengths and compositions to alter the ternary complex conformation.[10][11] |
Quantitative Data Summary
The following table summarizes key design principles and their impact on reducing off-target effects of Lenalidomide-based PROTACs, derived from published studies.
Table 1: Strategies to Mitigate Off-Target Effects of Lenalidomide-Based PROTACs
| Strategy | Modification | Key Finding | Reference |
| IMiD Moiety Modification | Substitution at the C5 position of pomalidomide | Reduced degradation of off-target Zinc Finger (ZF) proteins. | [1][7][8] |
| 6-fluoro modification of lenalidomide | Selective degradation of on-target neosubstrates (IKZF1, IKZF3, CK1α) with reduced degradation of other off-targets. | [5][9] | |
| Linker Optimization | Varying linker length and composition | Can improve selectivity for the target protein over other proteins. | [10][11] |
| E3 Ligase Selection | Utilizing VHL-based PROTACs instead of CRBN-based | VHL-based PROTACs are generally considered more selective than CRBN-based ones. | [19] |
Experimental Protocols
Protocol 1: Global Proteomics using Tandem Mass Tagging (TMT) for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a Lenalidomide-based PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).[6]
-
Incubate for a duration that allows for direct degradation events (e.g., 4-6 hours).[6]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's instructions.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the POI-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours).
-
Lyse cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the target protein (or CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against the POI and CRBN.
-
-
Interpretation:
-
The presence of both the POI and CRBN in the immunoprecipitate indicates the formation of the ternary complex.
-
Visualizations
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. explorationpub.com [explorationpub.com]
- 12. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 14. books.rsc.org [books.rsc.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor In Vitro Stability of PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vitro stability of PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor in vitro stability of PROTAC molecules?
PROTACs can exhibit instability through several mechanisms:
-
Metabolic Instability: Due to their complex structures, PROTACs are susceptible to metabolism by enzymes found in in vitro assay systems, such as liver microsomes and hepatocytes. Key enzymes involved include Cytochrome P450s (CYPs), aldehyde oxidases, and hydrolases. This metabolic degradation can significantly reduce the effective concentration of the active PROTAC.[][2]
-
Chemical Instability: Some chemical moieties within PROTACs can be inherently unstable under physiological pH and temperature. For instance, thalidomide (B1683933) and its derivatives, often used as E3 ligase ligands, can undergo hydrolysis.[3] Linkers containing ester bonds are also prone to hydrolysis by plasma esterases.
-
Poor Solubility and Aggregation: PROTACs are often large, lipophilic molecules that tend to have low aqueous solubility.[][4] This can lead to precipitation in aqueous buffers and cell culture media, resulting in inconsistent and unreliable experimental outcomes. At high concentrations, PROTACs can also form aggregates, which may reduce their effective concentration and lead to experimental artifacts.[2]
Q2: How does the linker component of a PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's stability. Its length, composition, and attachment points can significantly impact metabolic stability. Linkers are often metabolic hotspots, with long, flexible alkyl or PEG chains being particularly susceptible to enzymatic degradation. Incorporating more rigid structures like cycloalkanes or aromatic rings can enhance metabolic stability.[2] Studies have shown that extending a straight alkyl linker from 4 to 8 methylene (B1212753) units can decrease the half-life of a PROTAC from 135 minutes to 18.2 minutes, likely because shorter linkers provide more steric hindrance to metabolic enzymes.[]
Q3: Can the choice of E3 ligase ligand affect PROTAC stability?
Yes, the choice of E3 ligase ligand can influence the metabolic stability of a PROTAC. For example, in a comparative study, PROTACs targeting BET, CK2, and PARP proteins showed significantly lower metabolic stability when using a Cereblon (CRBN) ligand compared to a VHL ligand, with an unchanged POI ligand and similar linker. This was speculated to be due to the multiple internal amides in the CRBN ligand which may undergo non-enzymatic hydrolysis.[]
Troubleshooting Guides
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signal in biophysical assays.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Strategy | Rationale |
| Buffer Optimization | Adjusting pH, ionic strength (salt concentration), and including additives like glycerol (B35011) or non-denaturing detergents can improve solubility and prevent aggregation.[2] |
| Formulation Strategies | For poorly soluble PROTACs, formulation strategies can significantly enhance their apparent solubility and dissolution rate. |
| Amorphous Solid Dispersions (ASDs) | Embedding the PROTAC in a polymer matrix can create a high-energy amorphous state that is more soluble than the crystalline form.[4][5][6] |
| Lipid-Based Formulations (e.g., SNEDDS) | Encapsulating the PROTAC in lipid-based systems like self-nanoemulsifying drug delivery systems (SNEDDS) can improve aqueous solubility and permeability.[7] |
| PROTAC Redesign | If formulation strategies are insufficient, redesigning the PROTAC molecule by introducing more polar groups or modifying the linker can improve its intrinsic solubility. |
Quantitative Data Summary: Formulation Strategies for Solubility Enhancement
A study on the prototypic PROTAC ARCC-4 demonstrated the effectiveness of Amorphous Solid Dispersions (ASDs) in enhancing solubility.
| Formulation | Drug Load | Maximum Supersaturation Concentration (µg/mL) |
| ARCC-4 (unformulated) | - | < 0.9 |
| ASD with HPMCAS | 10% | ~25 |
| ASD with HPMCAS | 20% | ~20 |
| ASD with Eudragit® L 100-55 | 10% | ~30 |
| ASD with Eudragit® L 100-55 | 20% | ~25 |
| Liquisolid Formulations | Various | No significant improvement |
| Data adapted from a study on ARCC-4 supersaturation.[4] |
Another study on four different PROTACs (AZ1-4) showed that ASDs with HPMCAS provided up to a 2-fold increase in drug supersaturation compared to the pure amorphous drug.[6]
Issue 2: Low Metabolic Stability
Symptoms:
-
Rapid disappearance of the PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).
-
Poor correlation between in vitro potency and in vivo efficacy.
-
Detection of significant levels of PROTAC metabolites.[2]
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Strategy | Rationale |
| Identify Metabolic "Hotspots" | Use techniques like mass spectrometry to identify the specific sites on the PROTAC molecule that are being metabolized. |
| Metabolic Blocking | Introduce metabolically stable groups (e.g., fluorine, deuterium) at the identified "hotspots" to prevent enzymatic modification. |
| Linker Modification | Modifying the linker can significantly improve metabolic stability. This can involve increasing rigidity by incorporating cyclic structures, or changing the attachment point to the warhead or E3 ligase ligand.[2] |
| Ligand Modification | If the warhead or E3 ligase ligand is the site of metabolism, it may be necessary to select alternative ligands with improved metabolic stability. |
Quantitative Data Summary: Impact of Linker Modification on Metabolic Stability
A study on a BTK-targeting PROTAC demonstrated a significant improvement in metabolic stability by modifying the linker.
| PROTAC | Linker Composition | Half-life in Mouse Liver Microsomes (min) |
| 6e | Flexible polyethylene (B3416737) glycol | 1.3 |
| 3e | Rigid, containing two pyridine (B92270) rings | >60 |
| Data from a study by Wang's team, as reported in 2023.[] |
Another study showed that changing the attachment site of the linker on the E3 ligase ligand can also impact metabolic stability.[2]
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC in the presence of human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive and negative control compounds
-
Acetonitrile (B52724) with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½).[2]
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma, which contains various enzymes like esterases and amidases.
Materials:
-
Test PROTAC compound
-
Plasma (human, mouse, or rat)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test PROTAC.
-
Incubation: Spike the test PROTAC into plasma and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.
-
Quenching and Sample Preparation: Follow the same quenching and sample preparation steps as in the HLM assay.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point.
-
Data Analysis: Calculate the percentage of PROTAC remaining over time.
Signaling Pathway and Mechanism of Action
The PROTAC molecule acts as a bridge, bringing the target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity to form a ternary complex.[8] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in further rounds of degradation.[8]
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Heterobifunctional Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and evaluation of heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and experimental evaluation of heterobifunctional degraders in a question-and-answer format.
Issue 1: Weak or No Degradation of the Target Protein
Question: My synthesized degrader shows minimal or no reduction in the target protein levels in my cellular assays. What are the potential causes and how can I troubleshoot this?
Answer: Weak or no degradation is a common initial challenge and can stem from several factors related to the degrader's design and its interaction with the cellular environment. Here are key aspects to investigate:
-
Inefficient Ternary Complex Formation: The primary function of a heterobifunctional degrader is to form a stable ternary complex between the target protein and an E3 ligase. If this complex is unstable or doesn't form efficiently, degradation will be impaired.[1]
-
Troubleshooting:
-
Vary Linker Length and Composition: The linker plays a critical role in the stability and geometry of the ternary complex.[2] Synthesize a library of degraders with varying linker lengths (e.g., using different numbers of PEG or alkyl units) and compositions (flexible vs. rigid linkers) to find the optimal arrangement for productive ternary complex formation.[1][3]
-
Modify Linker Attachment Points: The positions where the linker connects to the target protein binder ("warhead") and the E3 ligase ligand are crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[1] Re-evaluate the attachment points based on structural data or computational modeling if available.
-
Biophysical Assays: Directly measure the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1] These methods provide quantitative data on binding affinities and can help identify productive interactions.
-
-
-
Poor Cell Permeability: Heterobifunctional degraders are often large molecules that may struggle to cross the cell membrane to reach their intracellular targets.[1][4]
-
Troubleshooting:
-
Alter Linker Properties: The linker significantly influences the degrader's physicochemical properties. Modifying the linker to achieve a better balance of hydrophilicity and lipophilicity can improve cell permeability. For example, incorporating PEG units can increase solubility, while alkyl chains can increase lipophilicity.[1][]
-
Cellular Target Engagement Assays: Confirm that your degrader is reaching its target inside the cell using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.[1][2]
-
-
-
Low Target Protein or E3 Ligase Expression: The levels of the target protein or the recruited E3 ligase in the cell line may be insufficient for effective degradation.
-
Troubleshooting:
-
Verify Protein Expression: Use Western Blotting to confirm the expression levels of both the target protein and the E3 ligase in your cell model.[2]
-
-
Issue 2: The "Hook Effect" is Observed in Dose-Response Curves
Question: In my dose-response experiments, I see target degradation at lower concentrations of my degrader, but at higher concentrations, the degradation effect diminishes. What is causing this?
Answer: This phenomenon is known as the "hook effect" and is a common characteristic of heterobifunctional degraders.[2][6] It occurs because at high concentrations, the degrader saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-Degrader and E3-Degrader) at the expense of the productive ternary complex (Target-Degrader-E3).[6]
-
Troubleshooting & Mitigation:
-
Optimize Degrader Concentration: Perform a wide-range dose-response experiment to identify the optimal concentration for degradation and to fully characterize the bell-shaped curve of the hook effect.[2]
-
Enhance Ternary Complex Cooperativity: A highly cooperative degrader, where the formation of a binary complex promotes the binding of the third partner, can lessen the hook effect.[1] Linker optimization is key to achieving this.
-
Adjust Protein Concentrations in Biochemical Assays: In in-vitro assays, optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher degrader concentrations.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a heterobifunctional degrader?
A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1] However, most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1][7] For some systems, a minimum linker length is required to observe any degradation.[1][7] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific system.[1]
Q2: How does the linker's composition (flexible vs. rigid) affect degrader activity?
A2: The flexibility of the linker is a critical parameter.
-
Flexible Linkers (e.g., long alkyl or PEG chains): These can allow the degrader to adopt multiple conformations, which may increase the likelihood of forming a productive ternary complex.[3] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[3]
-
Rigid Linkers (e.g., containing phenyl or piperazine (B1678402) groups): These can pre-organize the degrader into a conformation that is favorable for ternary complex formation, which can improve potency.[3] However, their lack of flexibility can also make it more challenging to achieve a productive geometry.[3]
Q3: My degrader forms a stable ternary complex in biochemical assays but does not degrade the target protein in cells. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Cellular Environment: The intracellular environment is more complex than an in vitro biochemical assay. Factors like protein concentrations, post-translational modifications, and the presence of competing endogenous molecules can influence ternary complex formation and subsequent degradation.[6]
-
"Unproductive" Ternary Complex: A stable ternary complex does not always lead to efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker length or attachment points on the degrader.[6]
-
Cell Permeability and Stability: The degrader may not be efficiently entering the cells or could be rapidly metabolized.[2]
Q4: What are essential controls for a protein degradation experiment?
A4: To ensure the observed protein degradation is due to the specific mechanism of action of your degrader, it is crucial to include the following controls:
-
Inactive Control Degrader: A molecule structurally similar to your active degrader but with a modification that prevents it from binding to either the E3 ligase or the target protein. This helps to confirm that degradation is dependent on the formation of the ternary complex.
-
Proteasome Inhibitor: Treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is mediated by the proteasome.
-
E3 Ligase Ligand Alone: Treatment with the E3 ligase ligand alone should not cause degradation of the target protein.
Data Presentation
Table 1: Physicochemical Properties of Selected Clinical PROTACs
| PROTAC Name | E3 Ligase | Molecular Weight (Da) | logD (pH 7.4) |
| ARV-110 | CRBN | ~816 | 3.6 |
| ARV-471 | CRBN | ~785 | 3.3 |
| DT-2216 | VHL | ~1002 | 1.8 |
| KT-474 | CRBN | ~958 | 4.8 |
Data is approximate and compiled from various sources for illustrative purposes.
Table 2: Impact of PEG Linker Length on Degradation Efficiency (Illustrative Data)
| Target Protein | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 | 2 | 50 | 85 |
| BRD4 | 3 | 15 | 95 |
| BRD4 | 4 | 25 | 90 |
| BRD4 | 5 | 80 | 70 |
| TBK1 | < 12 atoms | No degradation | N/A |
| TBK1 | 21 atoms | 3 | 96 |
| TBK1 | 29 atoms | 292 | 76 |
This table presents hypothetical and literature-derived data to illustrate the non-linear relationship between linker length and degradation efficiency.[7][8] Optimal linker length is target-dependent.
Experimental Protocols
1. Western Blot Analysis of Protein Degradation
This protocol outlines the general steps for quantifying protein degradation in cells treated with a heterobifunctional degrader.
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the degrader (for dose-response) or a fixed concentration over various time points (for time-course). Include a vehicle control (e.g., DMSO).[1]
-
Incubate for the desired period (e.g., 24 hours for dose-response).[1]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.
-
Compound Treatment:
-
Treat intact cells with the degrader or vehicle control for a specified time.
-
-
Heat Treatment:
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Cell Lysis and Separation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Protein Detection:
-
Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of target protein that remained soluble at each temperature. An increase in the melting temperature of the target protein in the presence of the degrader indicates target engagement.
-
3. NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay measures the proximity of the target protein and E3 ligase in live cells.
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A degrader-dependent increase in this ratio indicates the formation of the ternary complex.[6]
-
Visualizations
Caption: Mechanism of action for a heterobifunctional degrader.
Caption: Troubleshooting workflow for weak or no protein degradation.
Caption: Modular synthesis of a heterobifunctional degrader.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Biophysical Data for PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret complex data from key biophysical assays.
Frequently Asked Questions (FAQs)
Q1: My PROTAC does not induce degradation of the target protein. What are the potential reasons?
A1: A lack of target protein degradation is a common issue. Here's a troubleshooting workflow to identify the cause:
-
Verify Component Integrity:
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC using methods like NMR and mass spectrometry.
-
Protein Quality: Ensure your target protein and E3 ligase are correctly folded, pure, and active. Use techniques like Dynamic Light Scattering (DLS) to check for aggregation.[1]
-
-
Assess Binary and Ternary Complex Formation:
-
Binding Affinity: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that the PROTAC binds to both the target protein and the E3 ligase individually (binary complexes).[2][3][4]
-
Ternary Complex Formation: Employ techniques such as SPR, ITC, or Fluorescence Polarization (FP) to verify the formation of the Target-PROTAC-E3 ligase ternary complex.[5] The stability of this complex is crucial for degradation efficiency.[]
-
-
Investigate Cellular Factors:
-
Cell Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[5] Consider chemical modifications to improve physicochemical properties.[7]
-
Target Engagement in Cells: Use in-cell assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC is engaging the target and the E3 ligase within a cellular context.[5][8]
-
Q2: I'm observing a "hook effect" in my dose-response curves. What is it and how can I mitigate it?
A2: The "hook effect" is a phenomenon where at high concentrations, the PROTAC's effectiveness (e.g., target degradation or ternary complex formation signal) decreases. This occurs because excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the productive ternary complex.[1][5][8]
Mitigation Strategies:
-
Perform a Wide Dose-Response: Test a broad range of PROTAC concentrations to identify the optimal concentration for activity and to fully characterize the bell-shaped curve of the hook effect.[5][8]
-
Optimize Protein Concentrations: Adjusting the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations.[1]
-
Enhance Cooperativity: Designing PROTACs with higher positive cooperativity can stabilize the ternary complex over the binary ones, potentially reducing the hook effect.[5]
Troubleshooting Specific Assays
Surface Plasmon Resonance (SPR)
Q3: My SPR sensorgrams for ternary complex formation are complex and do not fit a simple 1:1 binding model. What could be the cause?
A3: Interpreting SPR data for a three-component system can be challenging. Complex sensorgrams can arise from several factors:
-
Multi-step Binding Events: The formation of a ternary complex is a multi-step process, which may not be adequately described by a simple kinetic model.
-
Conformational Changes: The binding of the PROTAC and the second protein may induce conformational changes in the immobilized protein, affecting the SPR signal.[1]
-
Protein Instability: The immobilized protein may be unstable on the sensor chip surface, leading to a drifting baseline or inconsistent responses.[1]
-
Non-specific Binding: One or more components may be binding non-specifically to the sensor surface. Ensure proper surface chemistry and blocking steps are used.
Troubleshooting Summary for SPR
| Issue | Potential Cause | Suggested Solution |
| Complex Sensorgrams | Multi-step binding, conformational changes, protein instability.[1] | Use more complex kinetic models for fitting, ensure high-quality, stable proteins. |
| Low Signal/No Binding | Inactive protein, incorrect immobilization, low affinity. | Verify protein activity, optimize immobilization strategy, use higher concentrations. |
| High Non-Specific Binding | Improper surface chemistry, aggregation. | Use appropriate reference surface, include detergents in running buffer, ensure protein samples are monodisperse. |
| Mass Transport Limitation | High surface density, fast kinetics. | Use a lower density surface for immobilization, increase flow rate.[9] |
Isothermal Titration Calorimetry (ITC)
Q4: My ITC data for ternary complex formation is difficult to interpret, showing small heat changes or a noisy signal. What are common issues?
A4: ITC measures the heat change upon binding. Small or noisy signals can make data interpretation difficult.
-
Low Enthalpy of Binding: The binding event may have a very small enthalpy change (ΔH), making it difficult to detect.
-
Buffer Mismatch: A mismatch in the buffer composition between the syringe and the cell can lead to large heats of dilution, masking the binding signal. Always perform a control experiment by injecting the syringe solution into the buffer alone.[10]
-
Protein Aggregation or Instability: Protein aggregation can produce significant heat changes that are not related to the binding event. Ensure proteins are stable and soluble at the concentrations used.[11]
-
Incorrect Concentrations: Accurate concentration determination of all components is critical for reliable ITC data.[12]
Troubleshooting Summary for ITC
| Issue | Potential Cause | Suggested Solution |
| Noisy Signal | Improper mixing, air bubbles, dirty cell. | Degas solutions thoroughly, ensure proper cleaning of the instrument. |
| Large Heats of Dilution | Buffer mismatch.[10] | Dialyze all components into the same buffer batch. Perform control titrations. |
| Complex Isotherms | Multiple binding sites, conformational changes. | Use appropriate multi-site binding models for fitting.[10] |
| Low Signal | Low binding enthalpy, low affinity, inactive protein. | Use a buffer with a different ionization enthalpy, increase protein/ligand concentrations, verify protein activity.[10] |
Fluorescence Polarization (FP)
Q5: In my competitive FP assay, I don't see a significant change in polarization upon addition of my PROTAC. What could be the problem?
A5: A lack of change in fluorescence polarization suggests that your fluorescently labeled tracer is not being displaced from the protein of interest.
-
Low PROTAC Affinity: The PROTAC may have a lower affinity for the target protein than the fluorescent tracer.
-
Inactive PROTAC or Protein: Ensure both the PROTAC and the protein are active and correctly folded.
-
Incorrect Assay Conditions: The concentrations of the protein and tracer need to be optimized. The protein concentration should typically be around the Kd of the tracer-protein interaction.
-
Fluorescent Artifacts: The PROTAC itself might be fluorescent, interfering with the signal. Check for intrinsic fluorescence of your compound.
Troubleshooting Summary for FP
| Issue | Potential Cause | Suggested Solution |
| No Change in Polarization | Low PROTAC affinity, inactive components. | Verify binary binding with an orthogonal method, confirm protein and PROTAC integrity. |
| High Background Signal | Light scattering from aggregated protein, non-specific binding of tracer.[13] | Centrifuge protein samples before use, include non-ionic detergents, use non-binding microplates.[13] |
| Low Assay Window (ΔmP) | Tracer and protein are too similar in size, low tracer affinity. | Choose a smaller fluorescent probe, ensure a significant size difference between tracer and protein.[13] |
| Inconsistent Readings | Temperature fluctuations, evaporation. | Allow plates to equilibrate to instrument temperature, use plate seals. |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol outlines a general procedure for analyzing PROTAC-induced ternary complex formation using SPR.[9][14][15]
-
Immobilization: Covalently couple the E3 ligase to a sensor chip surface. This allows for the screening of multiple PROTACs and target proteins.[9]
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding affinity (KD) and kinetics (ka, kd).
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
This can be determined in a separate experiment by immobilizing the target protein and injecting the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare solutions containing a fixed, near-saturating concentration of the target protein mixed with a series of concentrations of the PROTAC.[9]
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams represent the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the binary interaction data to a simple 1:1 binding model.
-
Fit the ternary interaction data to an appropriate kinetic model.
-
Calculate the cooperativity factor (α) by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.[2]
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
This protocol provides a general workflow for characterizing the thermodynamics of ternary complex formation.[4][11]
-
Sample Preparation:
-
Dialyze the target protein, E3 ligase, and PROTAC into the same buffer to minimize heats of dilution.[10]
-
Accurately determine the concentration of all components.
-
-
Binary Binding (PROTAC to Target Protein):
-
Titrate the PROTAC (in the syringe) into the target protein (in the cell) to determine the binary binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
-
Binary Binding (PROTAC to E3 Ligase):
-
Titrate the PROTAC into the E3 ligase to determine the corresponding binary binding parameters.
-
-
Ternary Complex Formation:
-
There are multiple experimental designs. One common approach is to saturate the PROTAC with one of the proteins (e.g., the target protein) and titrate this binary complex into the other protein (E3 ligase).[11]
-
-
Data Analysis:
Fluorescence Polarization (FP) Protocol for Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a PROTAC for a target protein.[11][17]
-
Tracer Characterization:
-
Determine the optimal concentration of the fluorescently labeled ligand (tracer) that gives a stable and robust polarization signal.[13]
-
Perform a saturation binding experiment by titrating the target protein into a fixed concentration of the tracer to determine the tracer's binding affinity (Kd).
-
-
Competitive Binding Assay:
-
Prepare a solution containing the target protein and the tracer at concentrations optimized in the previous step.
-
Add a serial dilution of the PROTAC to this mixture.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each sample.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Visualizations
Caption: The signaling pathway of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. aragen.com [aragen.com]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results Between Biochemical and Cellular Assays
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common causes of discrepancies observed between biochemical and cellular assay results.
Frequently Asked Questions (FAQs)
Q1: Why do my compound's potency values (e.g., IC50) differ significantly between a biochemical assay and a cell-based assay?
A1: Discrepancies in potency are a common challenge and can arise from a multitude of factors that differentiate the simplified, controlled environment of a biochemical assay from the complex milieu of a living cell.[1][2][3] It is crucial to understand that biochemical assays measure the direct interaction of a compound with a purified target, while cellular assays assess the compound's effect in a more physiologically relevant context.[4][5]
Key contributing factors include:
-
Cellular Environment: The cytoplasm is a crowded environment with high concentrations of proteins and other macromolecules, which can influence compound binding and target engagement.[2]
-
Compound Bioavailability: In a cellular assay, the compound must cross the cell membrane to reach its target. Poor membrane permeability can lead to a lower intracellular concentration of the compound compared to the concentration added to the media.[1][6]
-
Efflux Pumps: Cells possess active transporter proteins (efflux pumps) that can expel foreign compounds, thereby reducing their intracellular concentration and apparent potency.[7][8]
-
Protein Modifications: In a cellular context, target proteins can undergo post-translational modifications (PTMs) such as phosphorylation, glycosylation, or ubiquitination, which can alter their conformation and affinity for the compound.[1][9][10][11]
-
Off-Target Effects: In a cellular environment, a compound may interact with other proteins, leading to off-target effects that can influence the observed cellular phenotype and confound the interpretation of the results.[12][13]
Q2: My compound is highly potent in my biochemical kinase assay, but shows little to no activity in a cell-based assay. What are the likely reasons?
A2: This is a classic example of the "in vitro-in vivo" disconnect. The most probable causes for this discrepancy are related to the compound's ability to reach and interact with its target within the cell.
Troubleshooting Workflow:
A troubleshooting workflow for discrepant assay results.
Potential Issues and Solutions:
| Potential Issue | Troubleshooting Step | Expected Outcome if Issue is Present |
| Poor Cell Permeability | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA). | Low permeability coefficient (Papp). |
| Active Efflux | Re-run the cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil). | Increased cellular potency of your compound. |
| Compound Instability | Assess the metabolic stability of the compound in liver microsomes or cell lysates. | Rapid degradation of the compound over time. |
| Serum Protein Binding | Measure the fraction of compound bound to serum proteins. | High percentage of compound is bound, reducing the free, active concentration.[14][15] |
Q3: Can the composition of my assay buffer in a biochemical assay lead to misleading results when compared to a cellular assay?
A3: Absolutely. The buffer composition is critical for maintaining the stability and activity of the target protein and can significantly influence the outcome of a biochemical assay.[16][17][18] Standard biochemical buffers often do not fully replicate the complex intracellular environment.[19][20]
Key Buffer Components and Their Impact:
| Component | Function | Potential for Discrepancy |
| Buffering Agent (e.g., Tris, HEPES) | Maintains a stable pH.[21] | The optimal pH for an enzyme in vitro may differ from the cytosolic pH, affecting its activity.[22][23] |
| Salts (e.g., NaCl, KCl) | Control ionic strength. | The high ionic strength inside a cell can influence protein conformation and protein-ligand interactions.[19] |
| Detergents (e.g., Tween-20) | Prevent non-specific binding. | Can sometimes denature or alter the conformation of the target protein. |
| Reducing Agents (e.g., DTT, BME) | Maintain cysteine residues in a reduced state. | The redox environment of the cell is different and can impact protein function. |
It has been shown that using an assay buffer that more closely mimics the cytosolic environment (e.g., in terms of ion concentrations) can help to reduce the gap between in vitro and in vivo results.[19]
Troubleshooting Guides
Guide 1: Investigating the Role of Post-Translational Modifications (PTMs)
PTMs are chemical modifications to a protein after its translation, which can significantly alter its function, localization, and interaction with other molecules.[9][10] Biochemical assays often use recombinant proteins that may lack the PTMs present on the endogenous protein in the cell.[1]
Signaling Pathway Example: Kinase Activation
Impact of phosphorylation on kinase inhibitor binding.
Experimental Protocol: Comparing Inhibitor Potency Against Phosphorylated and Unphosphorylated Kinase
-
Prepare Kinase Versions:
-
Express and purify the recombinant, unphosphorylated form of the kinase.
-
Treat a portion of the purified kinase with an appropriate upstream kinase to generate the phosphorylated, active form. Confirm phosphorylation by Western blot or mass spectrometry.
-
-
Biochemical Assay:
-
Perform a kinase activity assay (e.g., measuring substrate phosphorylation) with both the unphosphorylated and phosphorylated forms of the kinase.
-
Determine the IC50 of your inhibitor against both forms of the enzyme.
-
-
Data Analysis:
-
Compare the IC50 values. A significant shift in IC50 for the phosphorylated form suggests that this PTM is crucial for inhibitor binding and may explain discrepancies with cellular data.
-
Guide 2: Assessing Off-Target Effects in a Cellular Context
Off-target effects occur when a compound interacts with unintended molecular targets.[12][13] This is a significant concern in cellular assays where a compound is exposed to thousands of proteins.
Workflow for Investigating Off-Target Effects:
A workflow for identifying and validating off-target effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) to Identify Target Engagement
CETSA can be used to assess whether your compound binds to its intended target in intact cells.
-
Cell Treatment: Treat cultured cells with your compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Compound binding stabilizes the target protein, resulting in a shift in its melting curve to higher temperatures. A lack of a thermal shift may indicate that the compound is not engaging the target in the cellular environment.
By systematically investigating these potential sources of discrepancy, researchers can gain a more comprehensive understanding of their compound's behavior and make more informed decisions in the drug discovery and development process.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Establishes Molecular Link Between Tumor Metabolism and Drug Engagement in Cancer Cells | Morningstar [morningstar.com]
- 4. Biochemical and cellular assays | abcam [abcam.com]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Efflux and Permeability in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tutorchase.com [tutorchase.com]
- 10. Overview of Post-Translational Modification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Catalytic activity regulation through post-translational modification: the expanding universe of protein diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 15. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Are buffers really that important? | Blog | Biosynth [biosynth.com]
- 17. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
- 19. Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. What does an assay buffer do? | AAT Bioquest [aatbio.com]
- 22. perlego.com [perlego.com]
- 23. monash.edu [monash.edu]
PROTAC Synthesis and Purification: A Technical Support Center
Welcome to the PROTAC Synthesis and Purification Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your PROTAC synthesis and purification experiments.
Issue 1: Low Synthetic Yield
Question: My final PROTAC yield is very low. What are the common causes and how can I troubleshoot this?
Answer: Low synthetic yields in PROTAC synthesis are a frequent challenge due to their complex, multi-step nature. The issue often lies in one of the key coupling reactions or linker-related problems.
Troubleshooting Workflow for Low Synthetic Yield:
Caption: Troubleshooting workflow for low PROTAC synthetic yield.
Common Causes and Solutions:
-
Incomplete Coupling Reactions: The two most common coupling reactions in PROTAC synthesis are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".
-
Amide Coupling: Incomplete reactions can result from inefficient coupling reagents, steric hindrance, or poor solubility of the reactants.[1]
-
Click Chemistry: Low yields are often due to an inactive copper catalyst (oxidation), or impure starting materials (azides and alkynes).
-
-
Poor Solubility: PROTACs and their synthetic intermediates are often large molecules with poor solubility in common organic solvents, leading to incomplete reactions.[1] The use of co-solvents like DMF or DCM, gentle heating, or sonication can help.[1]
-
Product Degradation: PROTACs can be sensitive to acidic or basic conditions and prolonged exposure to silica (B1680970) gel during purification, leading to degradation and loss of product.[2]
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Relative Reaction Speed | Typical Purity | Key Considerations |
| HATU | Faster | Higher | Generally more efficient, especially for sterically hindered couplings; lower risk of epimerization.[1] |
| HBTU | Slower | Lower | A reliable and cost-effective option for less challenging couplings.[1] |
| COMU | Comparable to HATU | High | Good solubility and safety profile as it does not form explosive byproducts. |
Issue 2: Impure Final Product
Question: My final PROTAC product is impure, showing multiple spots on TLC or peaks in LC-MS. How can I improve the purity?
Answer: Achieving high purity is critical for accurate biological evaluation of PROTACs. Impurities can arise from side reactions, unreacted starting materials, or byproducts from the coupling reagents.
Troubleshooting Workflow for Impure Product:
Caption: Troubleshooting workflow for improving PROTAC purity.
Common Causes and Solutions:
-
Side Reactions: The use of strong bases or high temperatures can lead to side reactions, such as epimerization or degradation of sensitive functional groups. Using a milder base like N,N-diisopropylethylamine (DIPEA) and maintaining a controlled temperature can mitigate these issues.[1]
-
Incomplete Separation During Purification: PROTACs and their closely related impurities can be difficult to separate by standard flash chromatography.
-
Flash Chromatography: Optimizing the solvent system with a gradient elution can improve separation. Adding a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the peak shape of acidic or basic compounds, respectively.[1]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC is often necessary. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase gradients to achieve optimal separation.
-
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Typical Purity | Throughput | Cost | Key Considerations |
| Flash Chromatography | 90-98% | High | Lower | Ideal for initial purification and removal of major impurities. |
| Preparative HPLC | >98% | Lower | Higher | Necessary for achieving high purity for biological assays and in vivo studies. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for a PROTAC synthesis?
A1: Yields for PROTAC synthesis can vary significantly depending on the complexity of the molecule, the length of the synthetic route, and the efficiency of each step. Generally, yields for the final coupling step can range from 30% to over 90% for highly optimized reactions like click chemistry. Overall yields for a multi-step synthesis are typically lower.
Q2: How do I choose the right linker for my PROTAC?
A2: The linker is a critical component that influences the PROTAC's efficacy. Key considerations include:
-
Length: The linker must be long enough to allow for the formation of a stable ternary complex between the target protein and the E3 ligase, but not so long that it leads to an unproductive complex. Systematic screening of different linker lengths is often necessary.
-
Composition: Polyethylene glycol (PEG) linkers are commonly used to improve solubility and cell permeability.[2] Alkyl chains provide more rigidity. The choice depends on the specific physicochemical properties desired.
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the orientation of the ternary complex and, consequently, the degradation efficiency.
Q3: How can I improve the solubility of my PROTAC?
A3: Poor aqueous solubility is a common issue with PROTACs. Strategies to improve solubility include:
-
Linker Modification: Incorporating hydrophilic linkers, such as PEG chains, is a common and effective strategy.[2]
-
Formulation: For in vitro and in vivo studies, PROTACs can be formulated using co-solvents (e.g., DMSO, PEG400), cyclodextrins, or lipid-based formulations.
-
Salt Formation: If the PROTAC has a basic or acidic handle, salt formation can significantly improve its aqueous solubility.
Q4: What analytical techniques are essential for PROTAC characterization?
A4: Thorough analytical characterization is crucial to ensure the identity, purity, and stability of your PROTAC. Essential techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress, assess purity, and confirm the molecular weight of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the final structure of the PROTAC.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the PROTAC.
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol describes a general procedure for the amide bond formation between a carboxylic acid-containing fragment and an amine-containing fragment.
-
Reagent Preparation:
-
Dissolve the carboxylic acid component (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
In a separate vial, prepare a solution of the amine component (1.1 equivalents) in anhydrous DMF.
-
-
Activation:
-
To the solution of the carboxylic acid, add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
General Protocol for CuAAC (Click Chemistry) Reaction
This protocol outlines the copper(I)-catalyzed cycloaddition of an azide (B81097) and a terminal alkyne.
-
Reagent Preparation:
-
Dissolve the alkyne-containing component (1.0 equivalent) and the azide-containing component (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of tert-butanol (B103910) and water).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate pentahydrate (0.1 equivalents) with a reducing agent such as sodium ascorbate (B8700270) (0.2 equivalents) in water.
-
-
Reaction:
-
Degas the reaction mixture containing the azide and alkyne by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Add the freshly prepared copper(I) catalyst solution to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Signaling Pathway Diagram: PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
References
Technical Support Center: Mitigating Steric Hindrance in Ternary Complex Formation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to steric hindrance in the formation of ternary complexes, particularly in the context of PROTACs and molecular glues.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction or molecular interaction. In ternary complex formation (e.g., involving a target Protein of Interest (POI), a bifunctional degrader like a PROTAC, and an E3 ligase), steric hindrance can prevent the components from assembling in a productive orientation.[1] This can arise from bulky chemical groups on the degrader or from unfavorable protein-protein interactions at the interface of the ternary complex, ultimately inhibiting the formation or reducing the stability of the complex.[1]
Q2: What are the common indicators that steric hindrance might be negatively impacting my experiment?
A2: Common signs that steric hindrance may be an issue include:
-
Weak or undetectable ternary complex formation in biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET).[1]
-
A significant "hook effect" at high degrader concentrations in proximity-based assays, where the formation of unproductive binary complexes (e.g., PROTAC-POI or PROTAC-E3 ligase) dominates over the desired ternary complex.[1][2]
-
Negative cooperativity (α < 1) , which indicates that the binding of one protein partner to the degrader hinders the binding of the second protein partner.[1]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, even with good binary binding affinities of the degrader to the target protein and the E3 ligase.[1]
-
Discrepancies between in vitro and cellular results , where a compound that shows good binary binding in biochemical assays fails to demonstrate activity in cells.[2]
Q3: How does the linker in a PROTAC influence steric hindrance?
A3: The linker is a critical determinant of the geometry and stability of the ternary complex.[2][3] Its length, composition, rigidity, and attachment points are crucial factors:
-
Linker Length: An inappropriate linker length is a primary cause of steric clashes. A linker that is too short may not provide enough space for the target protein and E3 ligase to bind simultaneously.[3] Conversely, a linker that is too long can lead to excessive flexibility and an unstable ternary complex, resulting in inefficient ubiquitination.[3] Finding the optimal linker length is therefore a critical step.[3][4]
-
Linker Composition and Rigidity: The chemical makeup of the linker affects its flexibility. While flexible linkers like PEG chains are common, incorporating rigid elements (e.g., cyclic motifs) can help "pre-organize" the PROTAC into a conformation that favors productive ternary complex formation and reduces the entropic penalty of binding.
-
Attachment Points (Exit Vectors): The points at which the linker is connected to the target-binding and E3-binding ligands significantly influence the relative orientation of the two proteins in the complex. Poorly chosen exit vectors can lead to geometries that cause steric hindrance and prevent favorable protein-protein interactions.
Q4: What is cooperativity and why is it important for overcoming steric hindrance?
A4: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein.
-
Positive Cooperativity (α > 1): The binding of the first protein enhances the binding of the second. This is highly desirable as it indicates that the protein-protein interactions within the ternary complex are favorable and help to stabilize the entire assembly. High positive cooperativity can often overcome minor steric issues.
-
No Cooperativity (α = 1): The binding of the two proteins is independent.
-
Negative Cooperativity (α < 1): The binding of the first protein hinders the binding of the second, often due to steric clashes or other unfavorable interactions.
A high positive cooperativity can lead to the formation of a stable, long-lived ternary complex, which is often associated with more efficient protein degradation.[5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to steric hindrance in ternary complex formation.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor ternary complex formation or activity.
Caption: A workflow for diagnosing issues in ternary complex formation.
Specific Troubleshooting Scenarios
Scenario 1: Good binary binding affinities, but weak or no ternary complex formation.
-
Possible Cause: This is a classic sign of steric hindrance. The PROTAC can bind to the POI and E3 ligase individually, but the two proteins clash when brought together, leading to strong negative cooperativity.
-
Troubleshooting Steps:
-
Modify the Linker: This is the most common and effective strategy.
-
Vary Linker Length: Synthesize a series of PROTACs with different linker lengths (e.g., PEG or alkyl chains of varying units). An optimal length often exists that provides sufficient separation to avoid clashes without introducing excessive flexibility.[3][4]
-
Adjust Linker Rigidity: Introduce rigid elements (e.g., piperazine, phenyl rings) into the linker to restrict conformational freedom. This can "pre-organize" the PROTAC into a productive binding mode.
-
-
Change Ligand Exit Vector: Alter the point of attachment of the linker on one or both of the ligands. This will change the relative orientation of the recruited proteins and can open up new, favorable protein-protein interfaces.
-
Computational Modeling: Use molecular docking and modeling to predict the structure of the ternary complex.[6][7] This can help visualize potential steric clashes and guide the rational design of new PROTACs with improved geometries.
-
Scenario 2: A stable ternary complex is formed in vitro (positive cooperativity), but there is no protein degradation in cells.
-
Possible Cause: The issue may not be steric hindrance in complex formation, but rather a non-productive complex geometry or cellular factors.
-
Troubleshooting Steps:
-
Check for Ubiquitination: The ternary complex may form in a way that the lysine (B10760008) residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. Perform a co-immunoprecipitation (Co-IP) followed by Western blotting for ubiquitin to see if the target is being ubiquitinated.
-
Verify Cellular Target Engagement: Confirm that the PROTAC is entering the cells and binding to its target. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used for this purpose.[2]
-
Assess Cell Permeability and Efflux: PROTACs are often large molecules that may have poor cell permeability or be subject to removal by cellular efflux pumps.[8] Evaluate compound stability and intracellular concentration using LC-MS/MS.
-
Check E3 Ligase and Proteasome Function: Ensure that the cell line used expresses sufficient levels of the required E3 ligase complex components.[8] Also, confirm that the proteasome is active by using a positive control.
-
Scenario 3: A strong "Hook Effect" is observed in cellular or biochemical assays.
-
Possible Cause: At high concentrations, the PROTAC saturates both the POI and the E3 ligase, leading to the formation of binary complexes at the expense of the ternary complex. This can be exacerbated by poor cooperativity due to underlying steric issues.[1][2]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response: Titrate the PROTAC over a broad concentration range (from pM to µM) to fully characterize the bell-shaped curve and identify the optimal concentration for degradation.
-
Improve Cooperativity: The hook effect can be mitigated by improving the positive cooperativity of the ternary complex through the redesign strategies mentioned in Scenario 1 (linker modification, exit vector change). A more stable ternary complex will be favored over the binary complexes even at higher concentrations.
-
Data Presentation
Optimizing linker length is a key strategy to mitigate steric hindrance. The following tables summarize quantitative data from literature, illustrating the impact of linker length on degradation efficiency for different targets.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation (Data synthesized from illustrative examples in scientific literature)
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα-PROTAC-1 | Alkyl | 12 | >1000 | <20 |
| ERα-PROTAC-2 | Alkyl | 16 | 50 | >90 |
| ERα-PROTAC-3 | Alkyl | 20 | 500 | 60 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. A clear "sweet spot" for linker length is often observed.[3]
Table 2: Effect of Linker Type and Length on BRD4 Degradation (Data synthesized from illustrative examples in scientific literature)
| PROTAC Compound | E3 Ligase Recruited | Linker Type | DC50 (nM) | Ternary Complex Cooperativity (α) |
| dBET1 | CRBN | PEG | 8 | High (qualitative) |
| MZ1 | VHL | PEG | 15 | 26 |
| ARV-771 | VHL | PEG | <1 | High (qualitative) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in assessing ternary complex formation and stability.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation, and to determine the cooperativity factor (α).
Workflow Diagram:
Caption: Workflow for SPR-based ternary complex analysis.
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or CRBN complex) onto a streptavidin-coated SPR sensor chip to a low density to avoid mass transport limitations.
-
Binary Affinity (PROTAC to E3 Ligase):
-
Inject serial dilutions of the PROTAC over the E3 ligase surface to measure the binding affinity (KD1).
-
Use a global fitting model (e.g., 1:1 Langmuir) to analyze the sensorgrams.
-
-
Ternary Complex Affinity:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) and varying concentrations of the PROTAC.
-
Inject these pre-incubated mixtures over the E3 ligase surface. The observed binding will represent the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Analyze the data to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI (KD,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor using the formula: α = KD1 / KD,ternary .[9] An α value greater than 1 indicates positive cooperativity.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To detect and quantify the proximity of the POI and E3 ligase induced by the PROTAC in a biochemical assay.
Methodology:
-
Reagent Preparation:
-
Obtain or prepare tagged proteins: e.g., GST-tagged POI and His-tagged E3 ligase.
-
Use a TR-FRET antibody pair that recognizes these tags, such as a Terbium (Tb)-conjugated anti-GST antibody (donor) and a fluorescein- or AlexaFluor488-conjugated anti-His antibody (acceptor).
-
-
Assay Setup:
-
In a microplate, add the GST-POI, His-E3 ligase, Tb-anti-GST antibody, and acceptor-anti-His antibody.
-
Add the PROTAC at various concentrations (a wide serial dilution is recommended to observe the hook effect).
-
Include controls: no PROTAC, no POI, and no E3 ligase.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow the components to reach equilibrium.[10]
-
Signal Measurement: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., donor emission and acceptor emission after a time delay).
-
Data Analysis:
Protocol 3: NanoBRET™ Assay for Live-Cell Ternary Complex Analysis
Objective: To monitor the PROTAC-induced interaction between the POI and E3 ligase in real-time within living cells.
Methodology:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the POI fused to NanoLuc® luciferase (the BRET donor) and another expressing the E3 ligase fused to HaloTag® (the BRET acceptor). Optimize the plasmid ratio to achieve a good assay window.[12]
-
Plate the transfected cells in a white, tissue culture-treated microplate and incubate for 24-48 hours.[12]
-
-
Compound and Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 Ligand (the acceptor fluorophore) to the cells and incubate.
-
Add the PROTAC at various concentrations and incubate for the desired time (e.g., 2-4 hours). To distinguish complex formation from degradation, you can pre-treat cells with a proteasome inhibitor (e.g., MG132).[12][13]
-
Add the Nano-Glo® Live Cell Substrate.
-
-
Signal Measurement: Immediately measure the donor emission (~460 nm) and acceptor emission (>610 nm) using a luminometer equipped with the appropriate filters.[12]
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the ratio against the PROTAC concentration to generate a dose-response curve, from which EC50 and Bmax values for complex formation can be determined.[12]
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
Objective: To provide qualitative or semi-quantitative evidence of the ternary complex formation within a cellular context. A two-step IP is often required for robust validation.[14][15]
Methodology:
-
Cell Culture and Transfection: Transfect cells with epitope-tagged versions of the proteins, for example, Flag-tagged POI and HA-tagged E3 ligase.
-
Cell Treatment and Lysis:
-
Treat the cells with the PROTAC at its optimal concentration (and a vehicle control). It is advisable to also treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the complex.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
First Immunoprecipitation:
-
Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the Flag-POI and any interacting partners.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the complexes from the beads, for instance, by using a competitive Flag peptide.[14]
-
-
Second Immunoprecipitation:
-
Incubate the eluate from the first IP with anti-HA antibody-conjugated beads to pull down the HA-E3 ligase from the eluted complexes.
-
Wash the beads thoroughly.
-
-
Western Blot Analysis:
-
Elute the final protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against the Flag-tag (to confirm POI presence), the HA-tag (to confirm E3 ligase presence), and an endogenous protein from the complex if applicable. The presence of the POI in the final eluate indicates the formation of a ternary complex.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC Experimental Design: A Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered during PROTAC experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[2] To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.[1] Testing lower concentrations (nanomolar to low micromolar range) is often necessary to find the "sweet spot" for maximal degradation.[1]
Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A2: Several factors could lead to a lack of degradation. These include:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane.[3]
-
Lack of Ternary Complex Formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together.[4]
-
Suboptimal Linker: The length, rigidity, and attachment points of the linker are critical for productive ternary complex formation.[5][6]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of the recruited E3 ligase.[7]
-
Rapid PROTAC Metabolism: The PROTAC molecule may be unstable and quickly degraded within the cell.
Q3: How do I choose the right E3 ligase for my PROTAC?
A3: While over 600 E3 ligases are known, most PROTACs utilize a small number, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), due to the availability of well-characterized small molecule ligands.[8][9] The choice depends on several factors, including the tissue-specific expression of the E3 ligase, its subcellular localization, and its known substrate scope. The stability and cooperativity of the ternary complex, which are influenced by the specific E3 ligase, play a crucial role in degradation efficiency.[8] It is advisable to consult literature for precedents with similar target proteins and consider empirical testing of PROTACs with different E3 ligase ligands.
Q4: What are the essential negative controls for a PROTAC experiment?
A4: Appropriate negative controls are critical to validate that the observed protein degradation is due to the specific mechanism of the PROTAC.[4] Key negative controls include:
-
E3 Ligase Binding-Deficient Control: A stereoisomer of the E3 ligase ligand that does not bind to the ligase. For example, for VHL-recruiting PROTACs, the (S)-stereoisomer of the hydroxyproline (B1673980) moiety can serve as a negative control for the active (R)-stereoisomer.[10]
-
Target Protein Binding-Deficient Control (Inactive Warhead): A PROTAC with a modification in the "warhead" that abolishes its binding to the target protein.[10]
-
Warhead Alone: The molecule that binds to the target protein, used to differentiate between degradation and simple inhibition.[4]
-
E3 Ligase Ligand Alone: The molecule that binds to the E3 ligase, to ensure it doesn't have an effect on its own.[4]
Q5: My PROTAC has poor solubility and/or permeability. How can I improve it?
A5: Poor solubility and permeability are common challenges for PROTACs due to their high molecular weight and polarity.[11][12] Strategies to address these issues include:
-
Linker Modification: Introducing more rigid elements like piperazine (B1678402) or piperidine (B6355638) rings, or balancing the hydrophilicity and hydrophobicity of the linker can improve physicochemical properties.[6][13]
-
Formulation Strategies: For in vivo studies, formulation approaches such as amorphous solid dispersions or lipid-based formulations can enhance solubility and absorption.[3]
-
Prodrug Approach: Masking polar groups with moieties that are cleaved inside the cell can improve membrane permeability.[3]
Troubleshooting Guides
Issue 1: No or Weak Target Degradation
If your Western blot or other protein quantification method shows minimal or no reduction in your target protein levels, follow this troubleshooting workflow.
Issue 2: The "Hook Effect" is Obscuring Results
A bell-shaped dose-response curve indicates the hook effect. This can lead to misinterpretation of a potent PROTAC as inactive if tested at too high a concentration.
Troubleshooting Steps:
-
Extend Dose-Response Range: Test a much wider range of concentrations, including very low (pM) and high (µM) concentrations, with smaller dilution steps (e.g., half-log) to fully characterize the curve.[2]
-
Perform a Time-Course Experiment: Analyze degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) to understand the kinetics.[2]
-
Assess Ternary Complex Formation Directly: Use biophysical assays like AlphaLISA or Co-IP to measure ternary complex formation across the same concentration range and correlate it with the degradation profile.[7] A bell-shaped curve in these assays confirms the hook effect.[14]
Data Presentation
Table 1: Comparison of Common E3 Ligase Ligands
| E3 Ligase | Common Ligands | Advantages | Disadvantages |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Well-established chemistry, smaller/more drug-like, high degradation efficiency for many targets.[8] | Can induce degradation of endogenous neosubstrates (e.g., IKZF1/3). |
| von Hippel-Lindau (VHL) | Derivatives of VH032 | Generally more selective than CRBN ligands, potent degradation.[7] | Ligands can be larger and more complex. |
| IAPs (cIAP1, XIAP) | Bestatin, LCL161 derivatives | Can induce apoptosis in addition to degradation. | Can have broader cellular effects due to role in apoptosis. |
| MDM2 | Nutlin derivatives | Can stabilize p53, offering a dual mechanism in cancer. | Activity is dependent on p53 status of the cells. |
Table 2: Typical Concentration Ranges for PROTAC Experiments
| Experiment | Typical Concentration Range | Key Parameters |
| Western Blot (Degradation) | 1 nM - 10 µM | DC₅₀, Dₘₐₓ |
| Cell Viability (e.g., MTT) | 1 nM - 50 µM | IC₅₀ |
| Ternary Complex (AlphaLISA) | 0.1 nM - 20 µM | Peak complex formation |
| Quantitative Proteomics | Optimal degrading concentration (e.g., 3-5x DC₅₀) | On- and off-target degradation levels |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the quantification of target protein degradation following PROTAC treatment.[8][15]
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, loading control e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle-only control.[15]
-
Cell Lysis:
-
Protein Quantification:
-
Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.[15]
-
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer: Transfer proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Detection:
-
Wash with TBST, add ECL substrate, and capture the signal using an imaging system.[15]
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This protocol is for detecting the PROTAC-induced ternary complex in cells.[16]
Materials:
-
PROTAC-treated cell lysates (prepared as in Protocol 1, using a non-denaturing lysis buffer)
-
Antibody specific to the target protein or E3 ligase (validated for IP)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP lysis buffer)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS sample buffer)
-
Primary antibodies for Western blot (target protein, E3 ligase)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration expected to induce ternary complex formation (often for a shorter duration, e.g., 2-6 hours). Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing Lysate (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[5]
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-target protein) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.[15]
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-4 times with 1 mL of cold wash buffer to remove non-specifically bound proteins.[5]
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer (e.g., 2x SDS loading buffer) and boiling for 5-10 minutes.[5]
-
-
Western Blot Analysis:
-
Analyze the eluates by Western blot. Probe separate blots for the target protein and the E3 ligase to confirm their co-precipitation.
-
Protocol 3: Tandem Mass Tag (TMT) Quantitative Proteomics Workflow
This workflow provides a global, unbiased view of the proteome-wide effects of a PROTAC.
Detailed Steps:
-
Sample Preparation:
-
Protein Digestion:
-
Reduce disulfide bonds with DTT or TCEP and alkylate cysteine residues with iodoacetamide.[14]
-
Digest proteins into peptides using an enzyme like Trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
Combine all labeled samples into a single tube.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer).
-
Identify peptides and proteins by searching against a protein sequence database.
-
Quantify the relative abundance of proteins across samples based on the intensity of the TMT reporter ions.
-
Perform statistical analysis to identify proteins that are significantly downregulated (potential targets) or upregulated.
-
Protocol 4: Cell Viability Assay (MTT)
This assay assesses the cytotoxic effects of the PROTAC.
Materials:
-
Cells seeded in a 96-well plate
-
PROTAC stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle-only control. Incubate for the desired time (e.g., 24, 48, 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
- 2. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. aragen.com [aragen.com]
- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 16. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
CRBN vs. VHL: A Researcher's Guide to E3 Ligase Selection for PROTAC Design
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). Among the more than 600 E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau tumor suppressor (VHL) have emerged as the most widely utilized due to the availability of well-characterized small molecule ligands. This guide provides a comprehensive comparison of CRBN and VHL for PROTAC design, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development projects.
At a Glance: Key Differences Between CRBN and VHL
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Type | Immunomodulatory drugs (IMiDs) e.g., Thalidomide, Lenalidomide, Pomalidomide | Hydroxyproline-based ligands |
| Ligand Size | Relatively small and orally available scaffold.[1] | Larger molecular weight, which can sometimes impact cell permeability.[1] |
| Ternary Complex Stability | Tends to form ternary complexes with a fast turnover rate.[1] | Forms relatively long-lived and rigid ternary complexes.[1] |
| Substrate Specificity | Broader substrate promiscuity, which can lead to off-target effects, particularly on zinc-finger transcription factors.[1] | More buried binding pocket leading to better selectivity for specific substrates.[1] |
| Expression Profile | Broadly expressed, with high levels in hematopoietic cells.[1] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[1] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[1] | Predominantly cytoplasmic, but also found in the nucleus.[1] |
| Resistance Mechanisms | Downregulation or mutation of CRBN is a common resistance mechanism.[2][3] | Mutations in VHL or other components of the CRL2VHL complex can confer resistance.[3] |
Quantitative Performance Data
Direct head-to-head comparisons of CRBN- and VHL-based PROTACs targeting the same protein of interest (POI) within the same study are limited. However, data from different studies can provide insights into their relative performance. For instance, in the context of degrading KRAS mutants, VHL-recruiting PROTACs have generally shown greater efficiency.[4]
Table 1: Comparison of BET Bromodomain PROTACs
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| dBET6 | CRBN | BRD4 | KBM7 | Matched cellular potency with ARV-771 | >86% | [1][5] |
| ARV-771 | VHL | BRD4 | KBM7 | Matched cellular potency with dBET6 | >86% | [1][5] |
Note: The term "matched cellular potency" indicates that the compounds were selected for the study because they had similar efficacy in the given cell line, allowing for a more direct comparison of their resistance mechanisms.[1]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of action for both CRBN- and VHL-based PROTACs involves the formation of a ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development and Comparison
A typical workflow for developing and comparing CRBN- and VHL-based PROTACs involves a series of in vitro and cell-based assays.
Caption: A generalized experimental workflow for PROTAC development.
Detailed Experimental Protocols
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the levels of the protein of interest (POI) following PROTAC treatment.
Materials:
-
Cancer cell line expressing the POI.
-
CRBN- and VHL-based PROTACs.
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex (POI-PROTAC-E3 ligase).
Materials:
-
Purified recombinant POI.
-
Purified recombinant E3 ligase complex (CRBN-DDB1 or VHL-ElonginB-ElonginC).
-
PROTACs.
-
SPR instrument and sensor chips.
-
Running buffer.
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase to measure the binary binding affinity (Kd).
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase. This measures the affinity of the ternary complex (Kd, ternary).
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constants (Kd). The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary Kd of the PROTAC for the E3 ligase to the ternary Kd.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the POI.
Materials:
-
Purified recombinant POI.
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (CRBN or VHL).
-
Ubiquitin.
-
ATP.
-
PROTACs.
-
Reaction buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the POI, E1, E2, E3 ligase, ubiquitin, ATP, and the PROTAC in the reaction buffer. Include a control reaction without the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI or ubiquitin to detect the formation of polyubiquitinated POI.
Choosing the Right E3 Ligase: A Strategic Decision
The selection between CRBN and VHL is not a one-size-fits-all decision and depends on several factors:
-
Target Protein Properties: The nature of the target protein, including its subcellular localization and the presence of potential binding "hotspots" for the ternary complex, can influence the choice of E3 ligase.
-
Tissue-Specific Expression: The expression levels of CRBN and VHL in the target tissue or tumor type are crucial considerations.[1] For instance, VHL expression is known to be low in certain solid tumors, which might necessitate higher PROTAC concentrations.[1] Conversely, the high expression of CRBN in hematopoietic cells makes it an attractive choice for hematological malignancies.[1]
-
Desired Selectivity and Off-Target Profile: VHL-based PROTACs generally offer higher selectivity due to the more enclosed nature of the ligand-binding pocket.[1] If minimizing off-target effects, especially on zinc-finger transcription factors, is a priority, VHL may be the preferred choice.[1]
-
Physicochemical Properties: The smaller size of CRBN ligands can contribute to more favorable drug-like properties, such as better cell permeability and oral bioavailability.[1]
-
Resistance Mechanisms: The potential for acquired resistance through mutations in the E3 ligase or its associated proteins should be considered.[2][3] In some cases, having both CRBN and VHL-based PROTACs in development for the same target can provide a strategy to overcome resistance.
Conclusion
Both CRBN and VHL are powerful tools in the PROTAC developer's arsenal, each with its own set of advantages and disadvantages. A thorough understanding of their distinct characteristics, supported by rigorous experimental evaluation using the methodologies outlined in this guide, is essential for the rational design of effective and selective protein degraders. The optimal choice will ultimately depend on a careful consideration of the specific therapeutic context, the properties of the target protein, and the desired pharmacological profile of the final PROTAC molecule.
References
Assessing the Selectivity of Lenalidomide-Based PROTACs: A Comparative Guide for Researchers
For researchers engaged in the development of targeted protein degradation therapeutics, the selectivity of a Proteolysis Targeting Chimera (PROTAC) is a paramount consideration. This guide provides a comparative framework for assessing the selectivity of PROTACs that utilize a Lenalidomide-based ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, with a focus on the influence of the linker element, exemplified by constructs such as Lenalidomide-COCH-PEG2-azido. As this specific molecule is a chemical building block, its selectivity is ultimately manifested in the final PROTAC conjugate. This guide will objectively compare how modifications to the CRBN-recruiting moiety and the linker can impact the overall selectivity of the degrader, supported by experimental data and detailed protocols.
The Critical Role of the Linker and E3 Ligase Ligand in PROTAC Selectivity
A PROTAC's selectivity is not solely determined by the target-binding warhead but is significantly influenced by the interplay between the linker and the E3 ligase ligand. The linker's length, composition, and attachment point can dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn affects the efficiency and selectivity of target ubiquitination and subsequent degradation. Furthermore, the E3 ligase ligand itself can have inherent activities, such as the degradation of "neosubstrates," which can be modulated by chemical modifications.
Comparative Analysis of Lenalidomide-Based PROTAC Selectivity
One such study by Sawasaki et al. (2023) investigated how modifications to the Lenalidomide molecule within a PROTAC context can alter the degradation profile of both the intended target and the inherent neosubstrates of Lenalidomide.[1] The following table summarizes representative data from this study, showcasing the degradation of BET proteins (the intended targets) and CRBN neosubstrates.
Table 1: Comparative Degradation of Target Proteins and Neosubstrates by Lenalidomide-Based BET PROTACs
| PROTAC Compound | Target Protein | % Degradation (BET Proteins) | Neosubstrate | % Degradation (Neosubstrates) | Cell Line |
| Le-PROTAC | BRD2, BRD3, BRD4 | ~50-70% | IKZF1 | ~80% | NTERA-2 |
| IKZF3 | ~70% | ||||
| GSPT1 | ~20% | ||||
| F-Le-PROTAC | BRD2, BRD3, BRD4 | ~60-80% | IKZF1 | ~80% | NTERA-2 |
| IKZF3 | ~70% | ||||
| GSPT1 | No significant degradation | ||||
| Cl-Le-PROTAC | BRD2, BRD3, BRD4 | ~50-70% | IKZF1 | ~80% | NTERA-2 |
| IKZF3 | ~70% | ||||
| GSPT1 | No significant degradation |
Data is illustrative and derived from figures in Sawasaki et al., 2023.[1] "Le-PROTAC" contains the standard Lenalidomide, while "F-Le-PROTAC" and "Cl-Le-PROTAC" contain 6-fluoro and 6-chloro modified Lenalidomide, respectively. The data highlights that modifications to the Lenalidomide moiety can fine-tune the degradation of neosubstrates like GSPT1 while maintaining potent degradation of the target BET proteins.
Experimental Protocols for Assessing PROTAC Selectivity
To rigorously evaluate the selectivity of a novel PROTAC, a combination of targeted and global proteomics approaches is recommended.
1. Western Blotting for On-Target and Known Off-Target Degradation
-
Principle: This method provides a straightforward validation of the degradation of the intended target protein and can be used to check for degradation of known neosubstrates of the E3 ligase ligand.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies specific for the target protein, known neosubstrates, and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
2. Global Proteomics using Mass Spectrometry for Unbiased Selectivity Profiling
-
Principle: This technique allows for the unbiased and quantitative assessment of changes across the entire proteome upon PROTAC treatment, providing a comprehensive view of selectivity.
-
Methodology:
-
Sample Preparation: Culture and treat cells with the PROTAC and vehicle control. It is advisable to use a concentration that achieves significant degradation of the target protein (e.g., around the DC90).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) to enable multiplexed analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify all proteins that are significantly degraded.
-
Visualizing PROTAC Mechanism and Evaluation Workflow
To better understand the processes involved in PROTAC action and evaluation, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for synthesis and selectivity assessment.
References
A Researcher's Guide to Validating PROTAC-Mediated Degradation: A Comparison of Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its degradation. This unique mechanism of action necessitates a rigorous and multi-faceted validation process to confirm on-target degradation, rule out off-target effects, and elucidate the precise mechanism of action.
This guide provides a comprehensive comparison of the essential control experiments required to validate PROTAC-mediated protein degradation. We will delve into detailed experimental protocols, present quantitative data in clearly structured tables for easy comparison, and provide visualizations of the underlying principles and workflows.
Confirmation of Proteasome-Dependent Degradation
Objective: To verify that the observed reduction in the target protein of interest (POI) is a direct result of proteasomal degradation and not other mechanisms such as transcriptional repression or off-target inhibition of protein synthesis.
Principle: This is a critical first step in validating a PROTAC's mechanism of action. Cells are co-treated with the PROTAC and a proteasome inhibitor. If the PROTAC-induced degradation of the POI is rescued (i.e., the protein levels are restored or the reduction is attenuated), it provides strong evidence that the degradation is dependent on the proteasome.
Experimental Protocols
Proteasome Inhibitor Rescue Assay via Western Blot
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132 or 100 nM Carfilzomib) for 1-2 hours.
-
Treat the cells with the PROTAC at various concentrations (e.g., a concentration around the DC50) for the desired time course (e.g., 8-24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels
-
Cell Treatment and RNA Extraction:
-
Treat cells with the PROTAC at the desired concentration and time point. Include a vehicle control.
-
Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the gene encoding the POI and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.
-
Data Presentation
Table 1: Comparison of Proteasome Inhibitor Rescue and mRNA Expression
| Experiment | Condition | Expected Outcome | Interpretation |
| Proteasome Inhibitor Rescue | PROTAC + Proteasome Inhibitor | Rescue of POI degradation (protein levels similar to control) | Degradation is proteasome-dependent. |
| PROTAC alone | Degradation of POI | PROTAC is active. | |
| mRNA Expression (qRT-PCR) | PROTAC Treatment | No significant change in POI mRNA levels compared to control | PROTAC acts post-translationally and does not affect gene transcription. |
Visualization
Caption: Workflow of PROTAC action and key validation points.
Inactive Control PROTACs
Objective: To demonstrate that the observed degradation of the POI is a direct result of the PROTAC's intended mechanism of forming a ternary complex and not due to off-target effects of the molecule itself.
Principle: Inactive control PROTACs are crucial for validating on-target activity. These are molecules that are structurally very similar to the active PROTAC but are deficient in a key aspect of their function, typically either binding to the POI or the E3 ligase.
-
E3 Ligase Binding-Deficient Control: This is the most common type of inactive control. It is modified to prevent it from binding to the E3 ligase. For VHL-recruiting PROTACs, this is often achieved by inverting the stereochemistry of a critical chiral center on the VHL ligand (e.g., using the (S)-epimer instead of the active (R)-epimer of the hydroxyproline (B1673980) moiety). For CRBN-based PROTACs, methylating the glutarimide (B196013) nitrogen can prevent binding to Cereblon.
-
Target Protein Binding-Deficient Control: This control is altered so that it no longer binds to the POI. This is typically accomplished by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity.
Experimental Protocols
The experimental protocol for testing an inactive control PROTAC is the same as for the active PROTAC, typically involving a dose-response experiment followed by Western blot analysis to measure the levels of the POI.
Data Presentation
Table 2: Comparison of Active vs. Inactive PROTAC Activity
| PROTAC | Target Binding (Kd) | E3 Ligase Binding (Kd) | DC50 | Dmax |
| Active PROTAC | e.g., 50 nM | e.g., 100 nM | e.g., 25 nM | >90% |
| Inactive Control (E3 Ligase Mutant) | e.g., 50 nM | >10 µM (No binding) | No degradation | <10% |
| Inactive Control (Target Mutant) | >10 µM (No binding) | e.g., 100 nM | No degradation | <10% |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualization
Caption: Logical comparison of active and inactive PROTACs.
Target Engagement in Live Cells
Objective: To confirm that the PROTAC can enter the cell and bind to its intended target protein and the E3 ligase. This is particularly important if a PROTAC does not show degradation activity, as it can help to diagnose whether the issue is with cell permeability or target binding.
Principle: NanoBRET (Bioluminescence Resonance Energy Transfer) is a widely used technology for measuring target engagement in live cells. It relies on energy transfer between a NanoLuc luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A competing compound, such as a PROTAC, will displace the tracer, leading to a decrease in the BRET signal.
Experimental Protocol
NanoBRET Target Engagement Assay
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the target protein or E3 ligase fused to NanoLuc luciferase.
-
Plate the transfected cells in a white, 96-well assay plate.
-
-
Assay Setup:
-
Add a fluorescent tracer that binds to the NanoLuc-fusion protein to the cells.
-
Add the PROTAC at various concentrations.
-
-
Measurement:
-
Add the NanoBRET substrate.
-
Measure the luminescence and fluorescence signals using a plate reader.
-
The NanoBRET ratio is calculated by dividing the acceptor emission by the donor emission.
-
-
Data Analysis:
-
A decrease in the NanoBRET ratio indicates displacement of the tracer by the PROTAC.
-
The data is plotted to determine the intracellular IC50 value, which reflects the PROTAC's affinity for the target in a cellular environment.
-
Data Presentation
Table 3: Target Engagement Data from NanoBRET Assay
| PROTAC Component | Assay | IC50 (nM) |
| PROTAC Warhead | Target Protein Engagement | e.g., 50 |
| PROTAC E3 Ligand | E3 Ligase Engagement | e.g., 100 |
| Full PROTAC | Target Protein Engagement | e.g., 60 |
| Full PROTAC | E3 Ligase Engagement | e.g., 120 |
Visualization
Caption: Principle of the NanoBRET target engagement assay.
Ternary Complex Formation
Objective: To demonstrate that the PROTAC can successfully bridge the POI and the E3 ligase to form a stable ternary complex, which is a prerequisite for ubiquitination.
Principle: Several biophysical and in-cell techniques can be used to measure ternary complex formation.
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at a sensor surface as molecules bind. One protein (e.g., the E3 ligase) is immobilized on the sensor chip, and the PROTAC and the other protein (POI) are flowed over the surface. The formation of the ternary complex results in a measurable signal.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon molecular interactions. By titrating the PROTAC into a solution containing the POI and E3 ligase, the thermodynamics of ternary complex formation, including the binding affinity (Kd) and cooperativity, can be determined.
-
NanoBRET: A live-cell assay where the POI is tagged with NanoLuc and the E3 ligase is tagged with a fluorescent acceptor (or vice versa). The addition of a PROTAC brings the donor and acceptor into proximity, resulting in an increased BRET signal.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.
-
Binary Interaction: First, measure the binary interaction by flowing the PROTAC over the immobilized protein to determine its binding affinity (Kd).
-
Ternary Interaction: Pre-incubate the PROTAC with the second protein (POI) and flow the mixture over the immobilized protein. The increase in signal compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (Kd) for both binary and ternary complexes. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.
Data Presentation
Table 4: Ternary Complex Formation and Cooperativity
| Interaction | Technique | Binding Affinity (Kd) | Cooperativity (α) |
| PROTAC + POI (Binary) | SPR | e.g., 50 nM | - |
| PROTAC + E3 Ligase (Binary) | SPR | e.g., 100 nM | - |
| POI-PROTAC-E3 Ligase (Ternary) | SPR | e.g., 10 nM | 5 |
| POI-PROTAC-E3 Ligase (Ternary) | ITC | e.g., 12 nM | 4.2 |
Cooperativity (α) > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
Visualization
Caption: Representation of binary and ternary complex formation.
Target Ubiquitination
Objective: To provide direct evidence that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.
Principle:
-
Co-Immunoprecipitation (Co-IP) and Western Blot: The POI is immunoprecipitated from cell lysates, and the resulting protein complex is analyzed by Western blot using an antibody against ubiquitin. An increase in high molecular weight ubiquitinated species of the POI upon PROTAC treatment confirms its ubiquitination.
-
In Vitro Ubiquitination Assay: This assay uses purified components (E1, E2, E3 ligase, ubiquitin, ATP, and the POI) to directly measure the PROTAC's ability to mediate ubiquitination in a controlled environment.
Experimental Protocol
Co-Immunoprecipitation of Ubiquitinated POI
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI overnight, followed by incubation with protein A/G beads to pull down the POI and its interacting partners.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.
-
Western Blot: Analyze the eluted proteins by Western blot using an antibody against ubiquitin.
Data Presentation
Table 5: Assessment of Target Ubiquitination
| Assay | Condition | Result |
| Co-IP / Western Blot | PROTAC Treatment | Increased high molecular weight smear/laddering of POI when blotted for ubiquitin. |
| In Vitro Ubiquitination | PROTAC Treatment | Formation of polyubiquitinated POI observed on a gel. |
Visualization
Caption: Workflow for detecting protein ubiquitination via Co-IP.
Selectivity and Off-Target Effects
Objective: To assess the selectivity of the PROTAC and identify any unintended protein degradation across the entire proteome.
Principle: Mass spectrometry-based quantitative proteomics is the gold standard for unbiased, global assessment of changes in the proteome following PROTAC treatment. Techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the precise quantification of thousands of proteins simultaneously.
Experimental Protocol
Quantitative Proteomics (TMT-based)
-
Cell Culture and Treatment: Treat different cell populations with the PROTAC at various concentrations and time points, along with vehicle and inactive controls.
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with different TMT tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across all conditions. Proteins that are significantly and consistently downregulated in the PROTAC-treated samples are considered potential off-targets.
Data Presentation
Table 6: Representative Data from a Quantitative Proteomics Experiment
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Interpretation |
| Target Protein (POI) | -3.5 | < 0.001 | On-target degradation |
| Off-Target Protein 1 | -2.8 | < 0.005 | Potential off-target degradation |
| Off-Target Protein 2 | -0.5 | 0.25 | No significant change |
| Most other proteins | ~0 | > 0.05 | High selectivity |
Visualization
Caption: Workflow for assessing PROTAC selectivity using proteomics.
By systematically performing these control experiments, researchers can build a robust data package to confidently validate the mechanism of action, on-target activity, and selectivity of their PROTAC molecules, paving the way for their successful development as novel therapeutics.
Navigating Drug Specificity: A Comparative Guide to Quantitative Mass Spectrometry for On-Target and Off-Target Analysis
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's interactions within the proteome is paramount. This guide provides a comprehensive comparison of leading quantitative mass spectrometry-based techniques for discerning both intended (on-target) and unintended (off-target) protein binding, supported by experimental data and detailed protocols.
The efficacy of a therapeutic agent is defined by its interaction with its intended molecular target. However, unforeseen off-target interactions can lead to adverse effects or reveal new therapeutic possibilities. Quantitative mass spectrometry has emerged as a powerful tool to globally assess these interactions in a cellular context. This guide delves into the methodologies of key techniques, presenting a comparative analysis to aid in the selection of the most appropriate strategy for your research needs.
Comparing the Titans: Key Techniques in On-Target and Off-Target Analysis
Several mass spectrometry-based methodologies have been developed to profile protein-drug interactions. The choice of technique often depends on the nature of the compound, the biological question, and available resources. Here, we compare three prominent approaches: Thermal Proteome Profiling (TPP), Activity-Based Protein Profiling (ABPP), and Compound-Centric Chemical Proteomics (CCCP).
| Feature | Thermal Proteome Profiling (TPP) | Activity-Based Protein Profiling (ABPP) | Compound-Centric Chemical Proteomics (CCCP) |
| Principle | Ligand binding alters protein thermal stability. | Covalent probes react with active sites of specific enzyme families. | Immobilized drug analogue captures interacting proteins. |
| Compound Modification | Not required. | Requires a reactive probe with a reporter tag. | Requires immobilization of the drug or an analogue. |
| Primary Application | Identifying direct and indirect targets by observing changes in protein melting temperatures.[1][2][3] | Profiling the activity of specific enzyme classes and identifying covalent inhibitors. | Unbiased identification of proteins that bind to a small molecule.[4] |
| Throughput | High; can be multiplexed with isobaric tags (e.g., TMT).[5][6][7] | Moderate to high, depending on probe availability. | Moderate; can be limited by the need for specific affinity reagents. |
| Strengths | Applicable in live cells without modifying the compound; provides insights into target engagement in a physiological context.[3] | Directly measures enzyme activity; high specificity for certain enzyme classes. | Broadly applicable for non-covalent interactions; does not require an active site.[4] |
| Limitations | Indirectly measures binding; not all binding events lead to a significant thermal shift. | Limited to enzyme families with suitable reactive probes; probe modification may alter compound activity. | Immobilization can sterically hinder interactions; risk of enriching non-specific binders. |
Quantitative Performance: A Deeper Dive
A critical aspect of these techniques is the quantitative mass spectrometry approach used for data acquisition and analysis. Data-Dependent Acquisition (DDA) coupled with Tandem Mass Tags (TMT) and Data-Independent Acquisition (DIA) are two prevalent methods.
A study comparing TMT-DDA and various DIA-based label-free approaches for TPP experiments in acute myeloid leukemia cells treated with the MAPK14 inhibitor losmapimod (B1675150) yielded the following insights:
| Metric | TMT-DDA | DIA (Library-Free, DIA-NN) | DIA (DDA Library) | DIA (DirectDIA) |
| Protein Groups Identified | 6,086 | 6,669 | ~5,800 | 5,518 |
| Peptides Identified | Not specified | 99,678 | Not specified | 66,612 |
| Quantitative Precision | High, due to multiplexing.[5][6][7] | High, with consistent quantification.[8] | Good | Good |
| Sample Preparation Time | Longer (TMT labeling and fractionation).[7] | Shorter (single-shot analysis).[5] | Longer (requires library generation). | Shorter. |
| Instrument Time | Shorter (multiplexed analysis).[7] | Longer (single-shot analysis).[5] | Longer. | Longer. |
Data synthesized from a comparative study on TPP workflows.[5][7][8]
The results indicate that while TMT-DDA is a robust method, library-free DIA approaches can offer greater proteome coverage with reduced sample preparation time, making them a cost-effective and powerful alternative for thermal shift quantitation.[5][6][7]
Visualizing the Strategy: Workflows and Pathways
Understanding the experimental and logical frameworks of these analyses is crucial for their successful implementation.
Caption: A generalized experimental workflow for quantitative mass spectrometry-based target identification.
Caption: The logical relationship between a drug, its targets, and the resulting biological outcomes.
Caption: A simplified diagram of the MAPK signaling cascade, a common target in drug development.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are summarized protocols for the key techniques discussed.
Thermal Proteome Profiling (TPP) Experimental Protocol
-
Cell Culture and Treatment: Culture mammalian cells to the desired confluence. Treat one set of cells with the drug compound and a control set with a vehicle.[1]
-
Heat Treatment and Lysis: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot them. Heat the aliquots to a range of temperatures (e.g., 37-67°C) for a defined period to induce denaturation. Lyse the cells to release the proteins.[1][2]
-
Soluble Protein Fraction Isolation: Separate the soluble proteins from the aggregated, denatured proteins via ultracentrifugation.[1][2]
-
Protein Digestion: Quantify the protein concentration in the supernatant. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[1]
-
Peptide Labeling (TMT) or Label-Free Preparation: For TMT-based quantification, label the peptides from each temperature point with a different isobaric tag. Pool the labeled samples. For label-free analysis, prepare each sample for individual injection.[2]
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. For each protein, plot the relative abundance of the soluble fraction against temperature to generate melting curves. A shift in the melting temperature between the drug-treated and control samples indicates a potential interaction.[2]
Activity-Based Protein Profiling (ABPP) Experimental Protocol
-
Probe Synthesis: Design and synthesize an activity-based probe that consists of a reactive group targeting a specific enzyme family, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore).[14]
-
Proteome Labeling: Incubate the biological sample (cell lysate, live cells, or tissue homogenate) with the ABPP probe. A competitive experiment can be performed by pre-incubating the proteome with an inhibitor before adding the probe.[15][16]
-
Reporter Tag Conjugation (for two-step probes): If using a probe with a bioorthogonal handle (e.g., an alkyne), perform a click chemistry reaction to attach the reporter tag (e.g., biotin-azide).[15]
-
Enrichment of Labeled Proteins: Use affinity purification (e.g., streptavidin beads for biotin-tagged proteins) to enrich the probe-labeled proteins. Wash extensively to remove non-specifically bound proteins.[15]
-
On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the enriched proteins. In competitive profiling experiments, a decrease in signal for a particular protein in the inhibitor-treated sample indicates it is a target of the inhibitor.
Compound-Centric Chemical Proteomics (CCCP) Experimental Protocol
-
Probe Immobilization: Covalently attach the drug of interest or a close analogue to a solid support (e.g., agarose (B213101) or magnetic beads). Ensure that the immobilization does not significantly alter the compound's binding properties.
-
Protein Incubation: Incubate the immobilized compound with a protein lysate from cells or tissues. Allow sufficient time for binding to occur.
-
Washing: Wash the beads extensively with a series of buffers to remove proteins that bind non-specifically to the beads or the linker.
-
Elution: Elute the specifically bound proteins. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competitive elution with an excess of the free compound.
-
Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis. This typically involves separation by SDS-PAGE followed by in-gel digestion or in-solution digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the proteins that were specifically eluted. Compare the results to a control experiment using beads without the immobilized compound to distinguish true binders from non-specific background.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
comparing different linkers for PROTAC efficacy (PEG vs alkyl)
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where every component plays a critical role. The linker, which connects the target protein binder and the E3 ligase ligand, is increasingly recognized as a key determinant of a PROTAC's success. Among the most utilized linker types, polyethylene (B3416737) glycol (PEG) and alkyl chains represent two foundational choices, each with distinct advantages and disadvantages that significantly impact a PROTAC's efficacy. This guide provides a comparative analysis of PEG and alkyl linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
At a Glance: Key Performance Indicators
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Furthermore, the physicochemical properties of the linker influence the overall characteristics of the PROTAC, such as solubility and cell permeability, which are crucial for its biological activity.
Table 1: Impact of Linker Composition on Physicochemical Properties
| Linker Type | General Impact on Solubility | General Impact on Lipophilicity (cLogP) | General Impact on Topological Polar Surface Area (TPSA) |
| Alkyl | Decreases aqueous solubility | Increases | Lower |
| PEG | Increases aqueous solubility[1] | Decreases | Higher |
Table 2: Comparative Degradation Efficiency of PROTACs
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 | VHL | 21-atom (mixed alkyl/ether) | 3 | 96 | Not Specified | [2] |
| TBK1 | VHL | 29-atom (mixed alkyl/ether) | 292 | 76 | Not Specified | [2] |
| CRBN | VHL | 9-atom alkyl chain | Effective Degradation | Not Specified | HEK293T | [2] |
| CRBN | VHL | 3 PEG units | Weak Degradation | Not Specified | HEK293T | [2] |
| AR | VHL | Rigid polar linker (non-PEG/alkyl) | < 1 | Not Specified | LNCaP & VCaP | [2] |
Note: Direct head-to-head comparisons of purely PEG vs. purely alkyl linkers of the same length are not always available in the literature. The data often involves mixed or modified linkers. The table illustrates general trends observed in specific studies.
The Underlying Mechanisms: A Tale of Two Linkers
The choice between a PEG and an alkyl linker influences several critical aspects of PROTAC function, from its ability to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) to its capacity to traverse the cell membrane.
PEG Linkers: The Hydrophilic Workhorse
Polyethylene glycol linkers are prized for their hydrophilicity, which can significantly enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1] This improved solubility is advantageous for handling and formulation. The flexibility of PEG chains is also thought to be beneficial, allowing the PROTAC to adopt multiple conformations to find an optimal orientation for the formation of a productive ternary complex.[3] However, this flexibility can also be a double-edged sword, potentially leading to a less stable ternary complex due to an entropic penalty upon binding.[3]
A key consideration for PEG linkers is their impact on cell permeability. While their inherent polarity can be a hindrance to passive diffusion across the lipophilic cell membrane, the flexible nature of PEG can allow the PROTAC to adopt a folded conformation.[4][5] This "linker-dependent folding" can shield the polar surface area, creating a more compact and less polar structure that is more amenable to cell entry.[4]
Alkyl Linkers: The Lipophilic Backbone
Alkyl chains, being more hydrophobic, are often employed to enhance the membrane permeability of PROTACs.[6] By reducing the topological polar surface area and the number of hydrogen bond acceptors, alkyl linkers can lower the energetic cost of crossing the lipid bilayer.[6] This can be particularly advantageous for targeting intracellular proteins. However, the increased lipophilicity can lead to reduced aqueous solubility and an increased risk of non-specific binding.[1]
From a structural standpoint, while flexible, alkyl chains are generally considered more rigid than their PEG counterparts.[4] This can be beneficial in pre-organizing the PROTAC into a bioactive conformation, potentially leading to a more stable ternary complex.[7] However, a purely alkyl linker may not always provide the optimal length and vector for productive ternary complex formation, and in some cases, has been shown to be less effective than PEG-containing linkers at inducing degradation.[2]
Visualizing the Process
To better understand the mechanisms at play, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for comparing linker efficacy.
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of PROTAC efficacy.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PEG- and alkyl-linked PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of a compound.[8]
-
Preparation of the PAMPA "Sandwich":
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.
-
-
Assay Procedure:
-
Quantification and Data Analysis:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified, typically by UV-Vis spectroscopy or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.[8]
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays are used to assess the cytotoxic effects of the PROTACs.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTACs for a desired period (e.g., 72 hours).[7]
-
-
MTT Assay Protocol:
-
Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
-
-
CellTiter-Glo Luminescent Cell Viability Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
-
Conclusion
The choice between PEG and alkyl linkers in PROTAC design is not a one-size-fits-all decision. PEG linkers offer the advantages of increased solubility and the potential for favorable folded conformations that aid in cell permeability.[1][4] In contrast, alkyl linkers can enhance membrane permeability through increased lipophilicity and may provide a more rigid scaffold for stable ternary complex formation.[6] Ultimately, the optimal linker is target- and system-dependent.[2] A "trial and error" approach, guided by an understanding of the fundamental properties of these linker types, remains a common strategy in the field.[2] As our understanding of the structural biology of ternary complexes deepens, a more rational, structure-guided approach to linker design will undoubtedly emerge, paving the way for the development of more potent and selective protein degraders.[4]
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
A Comparative Guide to Validating Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on confirming that a drug candidate interacts with its intended molecular target within the complex environment of a living cell. This critical step, known as target engagement, provides essential evidence for a drug's mechanism of action and is a key determinant of its potential efficacy. This guide offers an objective comparison of leading methodologies for validating target engagement in live cells, complete with quantitative performance data and detailed experimental protocols to aid in assay selection and implementation.
Core Methodologies for Target Engagement Validation
Several powerful techniques have been developed to assess the direct interaction between a drug and its target in a cellular context. This guide focuses on three prominent methods: the Cellular Thermal Shift Assay (CETSA®), and the bioluminescence-based NanoBRET™ and HiBiT® assays. Each offers a unique approach to confirming and quantifying this critical interaction.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | HiBiT®-based Assays (Lytic Detection) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[1] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the compound.[2] | Complementation of a small HiBiT® tag on the target protein with LgBiT protein to generate a luminescent signal.[3] |
| Labeling | Label-free for endogenous proteins. Can be adapted with tags (e.g., HiBiT) for higher throughput.[1][4] | Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer.[2] | Requires genetic fusion of the 11-amino-acid HiBiT tag to the target protein.[3] |
| Cell State | Live or lysed cells.[1] | Live cells.[2] | Lysis is required for endpoint detection.[3] |
| Detection | Western Blot, Mass Spectrometry, ELISA, or luminescence-based reporters (e.g., AlphaLISA, HiBiT).[1][4] | Ratiometric measurement of luminescence and fluorescence.[5] | Luminescence.[3] |
| Primary Output | Thermal shift (ΔTagg) or Potency (EC50/IC50) from Isothermal Dose-Response.[6][7] | Intracellular affinity (IC50), occupancy, and residence time.[8] | Protein abundance, degradation (Dmax, DC50), or thermal stability (in HiBiT CETSA).[3][4] |
| Throughput | Low (Western Blot) to High (plate-based reporters).[9] | High-throughput compatible (384-well and 1536-well).[10] | High-throughput compatible.[11] |
| Representative Z'-factor | Highly dependent on detection format; not typically reported for WB. For HTS formats, can be >0.5. | Generally 0.5 to 0.8.[5] | >0.6 for degradation assays.[11] |
| Representative S/B Ratio | Variable; dependent on antibody quality and detection method. | >10, often >17.[5] | >2.[12] |
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay based on the principle that ligand binding increases the thermal stability of a target protein.[13] When cells are heated, proteins begin to denature and aggregate. A bound ligand stabilizes its target protein, meaning a higher temperature is required to cause its aggregation. By measuring the amount of soluble protein remaining at various temperatures, one can confirm target engagement.
CETSA Experimental Workflow
The general workflow involves treating cells with a compound, applying a heat challenge, lysing the cells, and quantifying the soluble target protein.[6]
Experimental Protocols
Two primary CETSA formats are commonly used:
Protocol 1: Melt Curve Analysis
This protocol determines the change in the melting temperature (Tagg) of the target protein upon compound binding.
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with a fixed, saturating concentration of the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[6]
-
Cell Harvesting: Wash cells with PBS and harvest (e.g., by scraping). Resuspend the cell pellets in PBS containing protease inhibitors to a specific cell density.
-
Heat Challenge: Aliquot the cell suspensions for both compound- and vehicle-treated groups into PCR tubes. Expose the aliquots to a precise temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature for 3 minutes.[11]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).[14]
-
Separation: Pellet the aggregated proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.[14]
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine protein concentration (e.g., BCA assay) and analyze equal protein amounts by Western blot using a specific primary antibody against the target protein.
-
Data Analysis: Quantify band intensities using densitometry. Plot the normalized intensity for each temperature point to generate melt curves for both treated and untreated samples. The temperature at which 50% of the protein is denatured is the Tagg. The difference in Tagg (ΔTagg) between the compound- and vehicle-treated samples indicates the degree of thermal stabilization.[6]
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF)
This protocol determines the potency (EC50) of a compound in stabilizing the target protein at a single, fixed temperature.[15]
-
Temperature Selection: First, perform a melt curve analysis (Protocol 1) for the vehicle-treated target protein to determine its Tagg. Select a temperature for the ITDRF experiment that results in significant, but not complete, protein denaturation (e.g., Tagg + 4-6°C).[15]
-
Cell Treatment: Seed cells and treat with a serial dilution of the test compound for a predetermined time at 37°C.[15]
-
Heat Challenge: Harvest cells as described above. Aliquot suspensions into PCR tubes and heat all samples at the single, pre-determined temperature for 3 minutes, followed by cooling.
-
Lysis, Separation, and Quantification: Follow steps 4-6 from Protocol 1.
-
Data Analysis: Quantify the band intensity for each compound concentration. Plot the normalized band intensities against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[6]
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method performed in live cells.[8] It measures the binding of a test compound to a target protein by detecting the displacement of a fluorescent tracer. The target protein is fused to the bright NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent ligand (the tracer, or BRET acceptor) is designed to reversibly bind to the target. When the tracer is bound, the close proximity allows for energy transfer from the luciferase to the fluorophore upon addition of the substrate. An unlabeled test compound that binds to the same site will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[16]
NanoBRET™ Experimental Workflow
This workflow illustrates the competitive displacement principle of the NanoBRET assay.
Experimental Protocol
This protocol is adapted for a 384-well plate format to determine compound affinity (IC50).
-
Cell Preparation: Culture HEK293T cells and transiently transfect them with a plasmid encoding the target protein fused to NanoLuc® luciferase. After 18-24 hours, harvest the cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.[17]
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 40 nL) of the compound dilutions into the wells of a 384-well white assay plate.
-
Tracer and Cell Addition: Prepare a solution of the specific NanoBRET™ tracer in Opti-MEM at a pre-optimized concentration. Add this tracer solution to the cell suspension. Using a reagent dispenser, add the cell/tracer mixture (e.g., 40 µL) to the assay plate containing the compounds.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding reaction to reach equilibrium.[17]
-
Detection: Prepare the detection reagent containing the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background from any lysed cells). Add the detection reagent (e.g., 20 µL) to all wells.
-
Data Acquisition: Read the plate within 20 minutes on a plate reader equipped with two filter sets to sequentially measure donor emission (e.g., 450 nm) and acceptor emission (e.g., 610 nm).[17]
-
Data Analysis: Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a positive control (100% inhibition). Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[5]
Method 3: HiBiT® Lytic Detection Assay
The HiBiT system is a powerful tool for quantifying protein abundance based on protein complementation.[3] The target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9 gene editing. This small tag minimizes the risk of altering protein function. For detection, cells are lysed in the presence of LgBiT, a large, engineered subunit of NanoLuc® luciferase. The high-affinity interaction between HiBiT and LgBiT rapidly reconstitutes a bright, functional luciferase, and the resulting luminescence is directly proportional to the amount of HiBiT-tagged protein in the sample.[18] This system is exceptionally versatile and can be adapted for target engagement studies, most notably as a sensitive, high-throughput readout for CETSA (HiBiT CETSA).[4]
HiBiT® CETSA Experimental Workflow
This workflow combines the principles of CETSA with the sensitive lytic detection of the HiBiT system.
Experimental Protocol (HiBiT CETSA)
This protocol outlines a high-throughput method for determining compound-induced thermal stabilization using HiBiT detection.[11]
-
Cell Preparation: Use a CRISPR-edited cell line endogenously expressing the HiBiT-tagged protein of interest. Harvest cells and resuspend in a suitable buffer like Opti-MEM to a concentration of 200,000 cells/mL.
-
Compound Treatment: Incubate the cell suspension with the test compound or vehicle for 1 hour at 37°C and 5% CO2.
-
Heat Challenge: Transfer the treated cell suspensions to a 96-well PCR plate. Place the plate in a thermal cycler and incubate for 3 minutes across a temperature gradient, followed by a 3-minute cool-down step at 25°C.
-
Lysis and Detection: Transfer a small volume (e.g., 10 µL) of the heat-treated cells into a white 384-well assay plate. Add an equal volume (10 µL) of Nano-Glo® HiBiT Lytic Detection Reagent (which contains LgBiT protein, buffer, and substrate).
-
Incubation: Incubate the plate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Similar to the Western blot-based CETSA, plot the luminescence signal against the temperature for both compound- and vehicle-treated samples to generate melt curves and determine the ΔTagg.
Conclusion
The validation of target engagement in live cells is an indispensable component of modern drug discovery. CETSA, NanoBRET, and HiBiT-based assays each provide robust, yet distinct, approaches to answer this critical question. CETSA offers a label-free method for use with endogenous proteins, providing high physiological relevance.[1] NanoBRET is a highly sensitive and quantitative live-cell method ideal for determining compound affinity and residence time.[8] The HiBiT system provides a versatile and high-throughput-compatible platform that is particularly powerful when combined with CETSA for rapid and sensitive analysis. The choice of method will be guided by the specific experimental goals, the nature of the target, available resources, and desired throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. protocols.io [protocols.io]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eubopen.org [eubopen.org]
- 18. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CRBN- and VHL-based PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules have revolutionized therapeutic strategies by coopting the cell's natural protein degradation machinery to eliminate disease-causing proteins. Among the hundreds of E3 ligases, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor are the most extensively utilized, each presenting a unique set of advantages and disadvantages.
This guide provides an objective, data-driven comparison of CRBN- and VHL-based PROTACs. We will delve into their mechanisms of action, present quantitative performance data, detail key experimental protocols, and visualize the critical pathways and workflows involved in their application.
Mechanism of Action: Two Distinct Approaches to Protein Degradation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] While the overarching principle is the same, the choice between CRBN and VHL as the E3 ligase recruiter significantly impacts a PROTAC's properties, including its degradation efficiency, selectivity, and pharmacokinetic profile.[1]
CRBN is a substrate receptor for the CUL4A-DDB1 E3 ligase complex, while VHL is the substrate recognition subunit of the CUL2-elongin B/C complex.[1] These structural differences, along with their distinct cellular localizations—CRBN being primarily nuclear and VHL present in both the cytoplasm and nucleus—can be leveraged to achieve specific therapeutic outcomes.[1][2]
Quantitative Performance Comparison
The efficacy of a PROTAC is determined by a variety of factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation in a cellular context. The following tables summarize key quantitative data for representative CRBN- and VHL-based PROTACs, providing a snapshot of their comparative performance.
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| Thalidomide (B1683933) Analog | CRBN | ~250 nM[3] | dBET1 | BRD4 | 8 nM | >98% | MV4-11 |
| Pomalidomide Analog | CRBN | Not specified | ARV-825 | BET Bromodomains | <1 nM | >95% | LNCaP |
| Lenalidomide Analog | CRBN | Not specified | CP-5 | CDK6 | 15 nM | >90% | MM.1S |
| VL285 Analog | VHL | 29 nM - 171 nM[3] | PROTAC 139 | BRD4 | 3.3 nM[3] | 97%[3] | PC3 |
| VH032 Analog | VHL | 185 nM[3] | ARV-771 | BET Bromodomains | 1.8 nM | >95% | LNCaP |
| VH101 Analog | VHL | Not specified | MZ1 | BRD4 | 26 nM | >90% | HeLa |
Note: Data is compiled from multiple sources and experimental conditions may vary. This table is intended for comparative purposes and does not represent a direct head-to-head comparison under identical conditions.
Key Differences at a Glance
| Feature | CRBN-based PROTACs | VHL-based PROTACs |
| Ligand Size | Generally smaller, more "drug-like" ligands (e.g., thalidomide derivatives).[4][5] | Ligands are often larger and more peptidic, which can present challenges for cell permeability and oral bioavailability.[1] |
| Ternary Complex Kinetics | Tend to form complexes with faster turnover rates, which can be advantageous for rapid protein degradation.[2] | Form relatively long-lived, more rigid ternary complexes, potentially beneficial for targeting stable proteins.[2] |
| Tissue Expression | Ubiquitously expressed in various tissues, including hematopoietic, neural, and epithelial tissues.[2] | Expression can be low in certain solid tumors and is regulated by oxygen levels (hypoxia can down-regulate VHL).[2] |
| Off-Target Effects | Potential for off-target degradation of zinc-finger transcription factors, which can lead to immunological side effects.[2][5] | Generally exhibit a smaller promiscuity window, leading to higher selectivity.[2] |
| Clinical Development | A majority of PROTACs that have entered clinical trials are based on CRBN ligands.[5][6] | While less numerous in clinical trials compared to CRBN-based PROTACs, several potent VHL-based degraders are in development.[7] |
Signaling Pathways and Experimental Workflows
To fully appreciate the nuances of CRBN- and VHL-based PROTACs, it is essential to visualize the underlying biological pathways and the experimental workflows used to evaluate their performance.
Signaling Pathways
The following diagrams illustrate the mechanism of action for both CRBN- and VHL-based PROTACs, from ternary complex formation to proteasomal degradation.
Experimental Workflow
The evaluation of a PROTAC's efficacy follows a systematic workflow, beginning with biochemical and biophysical assays to confirm binding and ternary complex formation, followed by cell-based assays to measure protein degradation and downstream effects.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, tagged target protein (POI) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC to E3): Inject serial dilutions of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1).
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject serial dilutions of the PROTAC to determine the binary binding affinity (KD2).
-
Ternary Complex Formation: To measure the ternary complex affinity, inject a constant concentration of the POI mixed with serial dilutions of the PROTAC over the immobilized E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Cooperativity (α) can be calculated to assess the stability of the ternary complex.[8]
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
Purified E3 ligase complex and target protein
-
PROTAC of interest
-
ATP regeneration system
-
Reaction buffer
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Antibodies against the target protein and ubiquitin
Protocol:
-
Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, reaction buffer, E3 ligase, and target protein.
-
Initiate Reaction: Add the PROTAC (or DMSO as a vehicle control) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against the target protein to detect the unmodified protein and higher molecular weight, polyubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.[2][9]
Cellular Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each lysate onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the percentage of protein remaining relative to the vehicle control. This data is used to calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[4][10]
Conclusion and Future Perspectives
The choice between CRBN and VHL as the E3 ligase for a PROTAC is a critical decision that depends on the specific target protein, the desired therapeutic application, and the cellular context. CRBN-based PROTACs, with their smaller, more drug-like ligands, have dominated the clinical landscape. However, the high selectivity of VHL-based PROTACs makes them a compelling alternative, particularly for targets where off-target effects are a major concern.
The field of targeted protein degradation is rapidly evolving, with ongoing efforts to discover and validate new E3 ligase ligands. Future research will likely focus on expanding the repertoire of usable E3 ligases to overcome challenges such as tissue-specific expression and acquired resistance. Ultimately, a deeper understanding of the intricate interplay between the PROTAC, the target protein, and the E3 ligase will enable the rational design of next-generation protein degraders with enhanced potency, selectivity, and therapeutic efficacy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lifesensors.com [lifesensors.com]
- 6. researchgate.net [researchgate.net]
- 7. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating Ternary Complex Cooperativity
For researchers, scientists, and drug development professionals, understanding the cooperative nature of ternary complex formation is paramount for advancing novel therapeutics, particularly in the realm of targeted protein degradation. This guide provides a comprehensive comparison of key biophysical techniques used to evaluate this phenomenon, supported by experimental data and detailed protocols.
The stability of a ternary complex, often mediated by molecules like PROTACs (Proteolysis Targeting Chimeras), is not merely the sum of its parts. The interaction between the two proteins within the complex can either enhance or hinder the binding of the bridging molecule, a phenomenon known as cooperativity. This is quantified by the cooperativity factor (α), defined as the ratio of the binary binding affinity to the ternary binding affinity (α = KDbinary / KDternary). A value of α > 1 indicates positive cooperativity, signifying a more stable ternary complex, while α < 1 suggests negative cooperativity.[1][2][3]
This guide focuses on three principal methods for assessing ternary complex cooperativity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Comparative Analysis of Techniques
Each method offers distinct advantages and limitations in terms of the data they provide, throughput, and sample requirements. The choice of technique will depend on the specific research question and available resources.
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Time-Resolved FRET (TR-FRET) |
| Principle | Measures the heat change upon binding of molecules in solution.[4] | Detects changes in refractive index at a sensor surface as molecules bind and dissociate in real-time.[5] | Measures the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when in close proximity.[6] |
| Key Outputs | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4] | Binding affinity (KD), association rate (kon), dissociation rate (koff).[1] | Relative binding affinity (EC50 or KD), assay window (S/B ratio).[6] |
| Cooperativity (α) | Calculated from KD values of binary and ternary interactions. Provides a complete thermodynamic profile of cooperativity.[7] | Calculated from KD values of binary and ternary interactions. Provides kinetic insights into cooperativity.[1][7] | Can be inferred from the shift in potency in the presence of the third component.[4] |
| Throughput | Low; typically one experiment at a time.[8] | Medium to high, especially with modern instrumentation.[8] | High; suitable for screening large compound libraries.[9] |
| Sample Consumption | High; requires milligrams of purified, concentrated protein.[8] | Low; requires micrograms of purified protein.[5] | Low; requires nanograms of labeled protein.[6] |
| Labeling Requirement | Label-free.[4] | Label-free (one binding partner is immobilized).[5] | Requires fluorescent labeling of interacting partners.[6] |
| Strengths | Gold standard for thermodynamics; provides a complete energetic picture of the interaction.[2] | Provides real-time kinetic information (on- and off-rates); versatile assay formats.[1][3] | Homogeneous assay format; high-throughput screening capability.[9] |
| Limitations | Low throughput; high sample consumption; sensitive to buffer mismatch.[8] | Immobilization may affect protein activity; potential for mass transport limitations.[10] | Indirect measurement of binding; potential for artifacts from labels. |
Quantitative Data Comparison: The MZ1 Case Study
The PROTAC MZ1, which induces the formation of a ternary complex between the VHL E3 ligase and the BRD4 bromodomain, is a well-characterized system that illustrates the utility of these techniques. The data below is a compilation from various studies.
| System | Technique | Binary KD (VHL-MZ1) | Ternary KD (VHL-MZ1-BRD4BD2) | Cooperativity (α) | Reference |
| VHL/MZ1/BRD4BD2 | ITC | 59 nM | 4 nM | 15 | [7] |
| VHL/MZ1/BRD4BD2 | SPR | 26 nM | 1 nM | 26 | [7] |
| VHL/MZ1/BRD4BD1 | SPR | ~70 nM | ~30 nM | ~2.3 | [11] |
| VHL/MZ1/BRD4BD2 | SPR | ~70 nM | ~2 nM | ~35 | [11] |
Note: Absolute values can vary between studies due to different experimental conditions. The trend of positive cooperativity, particularly with the second bromodomain (BD2) of BRD4, is consistent.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological process and the experimental approaches is crucial for a comprehensive understanding.
PROTAC-Mediated Protein Degradation Pathway
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6][12]
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Experimental Workflow for Cooperativity Measurement
The general workflow to determine cooperativity involves measuring the binary interactions of the bridging molecule with each protein partner individually, followed by measuring the ternary interaction.
Caption: General workflow for determining cooperativity (α).
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (KD, ΔH, n) of binary and ternary complex formation to calculate the cooperativity factor (α).[13]
Part 1: Determining Binary Binding Affinities [13]
-
PROTAC to E3 Ligase (KD1):
-
Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.
-
Ensure both solutions are in identical, degassed buffer to minimize heats of dilution.
-
Perform the titration by injecting the PROTAC into the E3 ligase solution.
-
Analyze the data using a one-site binding model to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Prepare the target protein solution at a concentration of approximately 10-20 µM in the ITC cell.
-
Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.
-
Perform the titration and analyze the data to determine KD2.
-
Part 2: Determining Ternary Binding Affinity [13]
-
PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure the majority of the E3 ligase is in a binary complex.
-
Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
Data Analysis and Cooperativity Calculation:
-
The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[13]
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetic parameters (kon, koff) and binding affinity (KD) for binary and ternary complex formation.
Experimental Setup: [5]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip to a low density (e.g., ~100 RU).[7]
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a 1:1 binding model to determine kon, koff, and KDbinary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., 20-50 fold excess over the binary KD of the PROTAC for the target) and varying concentrations of the PROTAC.[1]
-
Inject these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary). Single-cycle kinetics may be necessary for stable complexes with slow off-rates.[7]
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KDbinary / KDternary.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To measure the proximity of the target protein and E3 ligase induced by the PROTAC.
Experimental Protocol (General Steps): [6]
-
Reagent Preparation:
-
Label the target protein and E3 ligase with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, respectively. This is often achieved using affinity tags (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
Prepare a dilution series of the PROTAC.
-
-
Assay Assembly:
-
In a microplate, add the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.
-
Incubate the plate to allow the components to reach binding equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, where at high concentrations, binary complexes dominate, reducing the FRET signal (the "hook effect").[14]
-
The potency (EC50) of ternary complex formation can be determined from the ascending part of the curve. Cooperativity can be inferred by comparing the potency of the PROTAC in this ternary assay to its binary binding affinities.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PROTAC Architectures: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules offer a novel approach to drug discovery by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the complete removal of the target protein, offering a more profound and sustained therapeutic effect.[4][5]
A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] The design and optimization of each of these components are critical for the overall efficacy of the PROTAC. This guide provides a head-to-head comparison of different PROTAC architectures, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological processes to aid researchers, scientists, and drug development professionals in this dynamic field.
The PROTAC Mechanism of Action: A Ubiquitin-Mediated Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2][3] The PROTAC molecule can then dissociate and continue to induce the degradation of other target protein molecules, acting in a catalytic manner.[8]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Key Architectural Components and Their Impact on Performance
The effectiveness of a PROTAC is not solely dependent on the binding affinities of its individual ligands but is critically influenced by the interplay between the warhead, the E3 ligase binder, and the linker. The optimal combination of these elements is essential for the formation of a stable and productive ternary complex.[9]
E3 Ubiquitin Ligase Binders: The Gatekeepers of Degradation
While over 600 E3 ligases are known in humans, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of high-affinity small molecule ligands.[2] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[2][10] Other ligases such as the cellular inhibitor of apoptosis protein (cIAP) and mouse double minute 2 homolog (MDM2) are also being explored.[8][10] The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[1]
| E3 Ligase | Ligand Examples | Advantages | Disadvantages |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide[7] | Well-established chemistry, smaller and more "drug-like" ligands[2] | Potential for off-target degradation of neosubstrates[11] |
| von Hippel-Lindau (VHL) | VHL-1, VH032 | High degradation efficiency, well-characterized interactions | Ligands can be larger and less "drug-like"[2] |
| cIAP1 | Bestatin, LCL161 | Can induce apoptosis in cancer cells | Less commonly used, fewer well-validated ligands[8] |
| MDM2 | Nutlin-3a | Potential for dual action: target degradation and p53 stabilization[12] | Can have p53-dependent off-target effects |
Table 1: Comparison of commonly used E3 ubiquitin ligases in PROTAC design.
The Linker: More Than Just a Spacer
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex.[3][9] Key aspects of linker design include its length, composition, and attachment point to the two ligands.
Linker Length: The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[13][14] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may lead to an unstable complex with reduced degradation efficiency.[]
| Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | PEG | 12 (PEG3) | 55 | 85 |
| BRD4 | PEG | 16 (PEG4) | 20 | 95 |
| BRD4 | PEG | 20 (PEG5) | 15 | >98 |
| BRD4 | PEG | 24 (PEG6) | 30 | 92 |
| ERα | Alkyl | 12 | Less Effective | - |
| ERα | Alkyl | 16 | More Effective | - |
Table 2: Impact of PEG linker length on the degradation of BRD4. For ERα, a 16-atom linker was found to be more effective than a 12-atom linker.
Linker Composition: The chemical makeup of the linker affects a PROTAC's solubility, permeability, and metabolic stability.[] Common linker compositions include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings.[3][]
Linker Attachment Point: The position where the linker is attached to the POI and E3 ligase ligands can significantly influence the geometry of the ternary complex and, consequently, the degradation efficiency. For thalidomide-based CRBN binders, for instance, linker attachment at the C4 or C5 position of the phthalimide (B116566) ring has been extensively explored, with each position offering distinct advantages.[11]
Linker Technology: Traditional vs. Click Chemistry
The synthesis of PROTACs often involves the conjugation of the linker to the two ligands. Traditional methods typically rely on amide bond formation.[6] However, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity due to its efficiency, reliability, and mild reaction conditions.[6][16] This approach is particularly well-suited for the rapid generation of PROTAC libraries for optimization.[6][17]
| Feature | Traditional Amide Linkers | Click Chemistry Linkers |
| Reaction Conditions | Can require harsher conditions | Mild and biocompatible |
| Efficiency | Variable yields | High yields and selectivity[6] |
| Versatility | Less versatile for library synthesis | Ideal for high-throughput screening[6] |
| Bio-orthogonality | Not bio-orthogonal | Bio-orthogonal, enabling in-cell synthesis[6] |
Table 3: Comparison of traditional amide and click chemistry linker technologies.
Advanced PROTAC Architectures: Pushing the Boundaries of Degradation
Beyond the conventional bivalent architecture, researchers are exploring novel PROTAC designs to enhance potency, selectivity, and overcome limitations.
Trivalent PROTACs: A Three-Pronged Attack
Trivalent PROTACs incorporate an additional POI-binding ligand, creating a "three-headed" molecule. This design can enhance binding avidity to the target protein, leading to a more stable ternary complex and more potent degradation.[18][19] For example, a trivalent PROTAC targeting the BET family of proteins (BRD2, BRD3, and BRD4) demonstrated superior potency and more sustained degradation compared to its bivalent counterparts.[18][20]
Homo-PROTACs: Turning the Tables on E3 Ligases
Homo-PROTACs are composed of two identical E3 ligase ligands joined by a linker.[21] Instead of targeting a separate POI, they induce the dimerization and subsequent self-degradation of the E3 ligase they bind to.[22] This approach can be used to study the function of specific E3 ligases and has been demonstrated for both VHL and CRBN.[23]
Figure 2: Different PROTAC architectures.
Experimental Protocols for PROTAC Evaluation
A robust and multi-faceted experimental approach is crucial for the comprehensive evaluation and comparison of different PROTAC architectures.
Figure 3: A typical experimental workflow for evaluating a PROTAC.
Key Experimental Methodologies
1. Target Protein Degradation Assays:
-
Western Blotting: A standard and widely used method to qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.[4]
-
Protocol:
-
Culture cells to an appropriate confluency and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Visualize and quantify the protein bands using a chemiluminescence or fluorescence imager.
-
-
-
In-Cell Western (ICW) / ELISA: Higher-throughput, plate-based immunoassays for quantifying target protein levels.[24]
-
Mass Spectrometry (MS)-based Proteomics: Provides an unbiased and global view of protein degradation, enabling the assessment of selectivity and off-target effects.[7][25]
2. Ternary Complex Formation Assays:
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): Real-time, label-free techniques to measure the kinetics and affinity of binary and ternary complex formation.[26]
-
Protocol (SPR):
-
Immobilize the biotinylated POI or E3 ligase onto a streptavidin-coated sensor chip.
-
Inject the PROTAC at various concentrations to measure binary binding to the immobilized protein.
-
To measure ternary complex formation, inject the second protein (E3 ligase or POI) in the presence of a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine association and dissociation rate constants (ka, kd) and calculate the equilibrium dissociation constant (KD).
-
-
-
NanoBRET™ Assay: A live-cell assay that measures protein-protein interactions in real-time by detecting energy transfer between a NanoLuc® luciferase-tagged protein and a fluorescently labeled ligand.[26]
3. Cellular Phenotypic Assays:
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTS): To assess the downstream functional consequences of target protein degradation, such as inhibition of cancer cell growth.[24]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To determine if target degradation induces programmed cell death.[24]
4. Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): An in vitro, non-cell-based assay to predict passive membrane permeability.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 17. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trivalent PROTACs Enhance Protein Degradation Through Cooperativity and Avidity | MRC PPU [ppu.mrc.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation [ouci.dntb.gov.ua]
- 23. chemrxiv.org [chemrxiv.org]
- 24. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. Protein Degrader [proteomics.com]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Mechanism of Action for Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors, PROTACs act catalytically to induce degradation, a mechanism that requires rigorous, multi-faceted validation.[1][2][3] This guide provides a comparative framework for confirming the mechanism of action of novel PROTACs, detailing key experiments, presenting comparative data, and outlining systematic workflows.
The Canonical PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules featuring a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] Their primary mechanism involves inducing the formation of a stable ternary complex between the POI and the E3 ligase.[1][4] This proximity triggers the E3 ligase to poly-ubiquitinate the POI, marking it for degradation by the proteasome.[1][3]
Comparative Performance Metrics for Novel PROTACs
Evaluating a novel PROTAC requires benchmarking its performance against a well-characterized standard. Key parameters focus on each step of the degradation pathway, from complex formation to final protein degradation. The following table summarizes critical quantitative data for comparing hypothetical novel PROTACs against a standard molecule.
| Parameter | Standard PROTAC (e.g., dBET1) | Novel PROTAC X (Hypothetical) | Novel PROTAC Y (Hypothetical) | Assay Method(s) | Significance |
| Binary Binding (POI) , Kd | 150 nM | 200 nM | 50 nM | SPR, ITC, FP[5][] | Measures affinity to the target protein alone. |
| Binary Binding (E3) , Kd | 1.8 µM | 1.5 µM | 2.5 µM | SPR, ITC, FP[5][] | Measures affinity to the E3 ligase alone. |
| Ternary Complex Formation , Kd | 25 nM | 15 nM | 40 nM | SPR, TR-FRET, AlphaLISA[5][][7] | Affinity of the key POI-PROTAC-E3 complex; critical for efficacy.[4] |
| Cooperativity (α) | >1 (Positive) | >5 (Strongly Positive) | <1 (Negative) | Calculated from binding assays[7] | Measures how binding of one protein influences binding of the other.[] |
| Target Ubiquitination , Ubmax | 80% | 95% | 60% | In-cell Ubiquitination Assay[8][9] | Direct measure of PROTAC-induced ubiquitination.[8] |
| Degradation Potency , DC50 | 50 nM | 10 nM | 150 nM | Western Blot, HiBiT, ELISA[1][10] | Concentration for 50% maximal degradation; measures potency. |
| Maximal Degradation , Dmax | >95% | >95% | 80% | Western Blot, HiBiT, ELISA[1][10] | Maximum achievable protein degradation; measures efficacy. |
| Selectivity | High | Very High | Moderate | Global Proteomics (MS)[1][11][12] | Assesses degradation of on-target vs. off-target proteins.[11][13] |
Experimental Workflow for Mechanism Confirmation
A systematic, multi-pronged approach is essential to confidently validate a novel PROTAC's mechanism of action.[1][14][15] The workflow should progress from initial biochemical characterization to complex cellular and global proteomic analyses.
Detailed Experimental Protocols
Reproducible and reliable results depend on meticulous experimental execution.[1] Below are detailed protocols for three cornerstone assays in PROTAC validation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the kinetics and affinity of the ternary complex.[][7]
-
Principle: An E3 ligase is immobilized on a sensor chip. A solution containing the PROTAC and the target protein (POI) is flowed over the surface. The formation of the ternary complex on the chip is measured in real-time as a change in mass, allowing for the calculation of association (kon), dissociation (koff), and affinity (Kd) constants.[][16]
-
Protocol:
-
Immobilization: Immobilize a purified, tagged E3 ligase complex (e.g., Avi-tagged VHL:ElonginB:ElonginC) onto a streptavidin-coated SPR sensor chip.
-
Binary Binding: To measure the PROTAC-E3 interaction, inject increasing concentrations of the PROTAC alone over the ligase-coated surface and fit the resulting sensorgrams to a binding model.
-
Ternary Binding: To measure the ternary complex, pre-incubate a fixed, saturating concentration of the POI with increasing concentrations of the PROTAC.
-
Injection: Inject the PROTAC/POI mixtures over the E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[7]
-
Data Analysis: Fit the sensorgram data to a 1:1 kinetic binding model to determine the Kd of the ternary complex. Calculate the cooperativity factor (α) by dividing the binary Kd (PROTAC to POI) by the ternary Kd.
-
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein within cells.
-
Principle: Cells are treated with the PROTAC, leading to poly-ubiquitination of the POI. The POI is then immunoprecipitated from cell lysates, and the captured material is analyzed by Western blot using an anti-ubiquitin antibody.[3]
-
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a predetermined time (e.g., 1-4 hours). Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment arm to allow ubiquitinated protein to accumulate.
-
Lysis: Wash cells with cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Immunoprecipitation (IP): Normalize protein concentrations of the lysates. Incubate the lysates with a primary antibody against the POI overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads to pull down the antibody-POI complex. Wash the beads extensively to remove non-specific binders.
-
Elution & Western Blot: Elute the captured proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against ubiquitin. A ladder-like pattern indicates poly-ubiquitination. Re-probe the membrane with the POI antibody to confirm successful immunoprecipitation.
-
Target Protein Degradation Assay (HiBiT Lytic Assay)
This assay provides a quantitative, high-throughput method to measure protein degradation, enabling the determination of DC50 and Dmax.[10]
-
Principle: The target protein is endogenously tagged with a small 11-amino-acid HiBiT peptide using CRISPR/Cas9. In the presence of the LgBiT subunit, a bright luminescent signal is produced. When the HiBiT-tagged POI is degraded, the luminescent signal decreases proportionally.[10]
-
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the C- or N-terminus of the endogenous gene for the POI in a cell line that stably expresses LgBiT.[10]
-
Cell Plating: Plate the engineered cells in 96- or 384-well white assay plates and allow them to adhere.
-
PROTAC Treatment: Treat the cells with a serial dilution of the novel PROTAC (e.g., 11-point, 3-fold dilution). Include a vehicle-only control. Incubate for a time sufficient to achieve maximal degradation (e.g., 24 hours).
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luminescent substrate directly to the wells. Incubate for 10 minutes at room temperature to allow cell lysis and signal development.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signals to the vehicle control. Plot the percent degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation percentage).[10][17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. lifesensors.com [lifesensors.com]
- 9. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. promega.com [promega.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. arxiv.org [arxiv.org]
A Researcher's Guide to Linker Attachment Points in PROTAC Design: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is intricately linked to its molecular architecture. Beyond the choice of warhead and E3 ligase ligand, the linker—and specifically its attachment points—plays a pivotal role in dictating the potency and selectivity of the resulting degrader. This guide provides a comparative analysis of how different linker attachment points on common PROTAC scaffolds influence degradation activity, offering a valuable resource for the rational design of next-generation protein degraders.
The Critical Role of the Linker Exit Vector
The linker exit vector, or the specific atom on the warhead or E3 ligase ligand from which the linker extends, profoundly impacts the formation of a productive ternary complex (Protein of Interest-PROTAC-E3 Ligase). An optimal attachment point facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing ternary complex stability and subsequent ubiquitination and degradation of the target protein. Conversely, a suboptimal attachment point can lead to steric hindrance, preventing the formation of a stable ternary complex and rendering the PROTAC inactive.
Comparative Analysis of Linker Attachment Points
This section provides a head-to-head comparison of different linker attachment points on widely used warheads and E3 ligase ligands. The data presented is collated from various studies and aims to provide a quantitative understanding of how the exit vector influences PROTAC activity.
Case Study 1: Cereblon (CRBN) Ligands - The Thalidomide (B1683933) Scaffold
The thalidomide scaffold and its analogs, such as pomalidomide (B1683931) and lenalidomide, are ubiquitously used to recruit the CRBN E3 ligase. The most explored attachment points are on the phthalimide (B116566) ring (C4 and C5 positions).
| Target Protein | Warhead | CRBN Ligand | Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | JQ1 | Pomalidomide | C4 | 23 | >95 | [1] |
| BRD4 | JQ1 | Pomalidomide | C5 | 7100 | <20 | [1] |
| BTK | Ibrutinib | Pomalidomide | C4 | 12 | >99 | [2] |
| BTK | Ibrutinib | Pomalidomide | C5 | Inactive | - | [2] |
Key Observation: For both BRD4 and BTK, attaching the linker at the C4 position of the pomalidomide scaffold resulted in significantly more potent degraders compared to the C5 position.[1][2] This highlights the critical role of the exit vector in enabling a productive ternary complex with CRBN.
Case Study 2: VHL Ligands - The Hydroxyproline Scaffold
The von Hippel-Lindau (VHL) E3 ligase is another commonly recruited ligase in PROTAC design. The hydroxyproline-based VHL ligands offer several potential attachment points.
| Target Protein | Warhead | VHL Ligand | Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | JQ1 | VH032 | N-terminal amide | 5 | >90 | [3] |
| BRD4 | JQ1 | VH032 | Phenolic OH | 216 | 67 | [3] |
| SMARCA2 | SMARCA2 Ligand | VHL Ligand | Benzylic position | <30 | >75 | [4] |
| SMARCA2 | SMARCA2 Ligand | VHL Ligand | ortho-position of arene | Potent degradation | >90 | [4] |
Key Observation: Systematic studies on VHL-based PROTACs have demonstrated that different exit vectors can be successfully employed. For BRD4 degradation, the N-terminal amide of VH032 proved to be a more effective attachment point than the phenolic hydroxyl group.[3] For SMARCA2 degraders, both the benzylic and ortho positions on the VHL ligand have been shown to be viable exit vectors, leading to potent degradation.[4]
Experimental Protocols
To aid researchers in assessing the impact of linker attachment points, detailed protocols for key experiments are provided below.
Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
-
Fluorescence Polarization (FP) for Binding Affinity
Objective: To determine the binding affinity (Kd or IC50) of the PROTAC to the target protein and E3 ligase in a competition assay.
Materials:
-
Purified target protein and E3 ligase
-
Fluorescently labeled tracer ligand for the target protein or E3 ligase
-
PROTAC of interest
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, prepare a solution containing the purified protein (target or E3 ligase) and its corresponding fluorescent tracer at concentrations optimized for a stable FP signal.
-
Compound Titration: Add serial dilutions of the PROTAC to the protein-tracer mixture.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine the IC50 value, from which the Ki (and subsequently Kd) can be calculated.
NanoBRET™ Ternary Complex Formation Assay
Objective: To measure the formation of the ternary complex (POI-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused E3 ligase (e.g., CRBN or VHL)
-
Transfection reagent
-
PROTAC of interest
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Microplate reader capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC and incubate for the desired time.
-
Reagent Addition: Add the HaloTag® NanoBRET™ 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key signaling pathways affected by PROTAC-mediated degradation and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Downstream effects of BRD4 degradation by a PROTAC.
Caption: A typical workflow for assessing PROTAC activity.
Conclusion
The strategic selection of the linker attachment point is a critical parameter in the design of potent and selective PROTACs. As demonstrated by the comparative data, even subtle changes in the exit vector can have a dramatic impact on degradation efficiency. By leveraging the quantitative data and detailed experimental protocols provided in this guide, researchers can make more informed decisions in the design and optimization of novel protein degraders, ultimately accelerating the development of this promising therapeutic modality.
References
A Guide to Cross-Validation of In-Vitro and In-Cellulo PROTAC Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-vitro and in-cellulo data for Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed methodologies. The aim is to facilitate a better understanding of the correlation, or lack thereof, between these two critical stages of PROTAC development and to aid in the rational design of more effective protein degraders.
The Challenge of Correlation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2][3] While in-vitro assays provide a controlled environment to study the fundamental molecular interactions of a PROTAC, they often fail to fully predict its efficacy and behavior within the complex milieu of a living cell.[4] Factors such as cell permeability, intracellular compound availability, and the physiological context of the E3 ligase and POI can significantly impact in-cellulo activity.[5][6][7] Therefore, a thorough cross-validation of in-vitro and in-cellulo data is paramount for the successful development of PROTAC-based therapeutics.
Quantitative Comparison of PROTAC Activity
The following tables summarize key quantitative parameters for evaluating PROTAC efficacy in both in-vitro and in-cellulo settings. These parameters are crucial for understanding the structure-activity relationship (SAR) and for identifying potential discrepancies between the two systems.
Table 1: Ternary Complex Formation
| Parameter | In-Vitro (Biochemical) | In-Cellulo (Live Cell) | Key Considerations |
| Assay | TR-FRET, AlphaLISA, SPR, ITC | NanoBRET, HiBiT | In-vitro assays use purified proteins, removing cellular context.[8] In-cellulo assays provide a more physiologically relevant environment.[9] |
| Metric | KD,ternary, Cooperativity (α) | Apparent KD,ternary, BRET ratio | KD,ternary reflects the affinity of the ternary complex. Cooperativity indicates how the binding of one protein influences the binding of the other. |
| Typical Values | nM to µM range | nM to µM range | A high degree of cooperativity is often a strong predictor of potent degradation.[10] |
Table 2: Target Ubiquitination
| Parameter | In-Vitro (Biochemical) | In-Cellulo (Live Cell/Lysis) | Key Considerations |
| Assay | Western Blot, In-vitro ubiquitination assays (e.g., LifeSensors kit) | Western Blot (after IP), NanoBRET Ubiquitination Assay | In-vitro assays confirm the direct ability of the PROTAC to induce ubiquitination in a reconstituted system.[11][12] In-cellulo assays confirm this activity within the cellular machinery.[13][14] |
| Metric | Ubiquitinated-POI band intensity | Ubiquitinated-POI band intensity, BRET signal | The presence of polyubiquitin (B1169507) chains is a direct indicator of PROTAC-mediated E3 ligase activity. |
| Typical Values | Dose-dependent increase in high molecular weight bands | Dose-dependent increase in high molecular weight bands or BRET signal | Proteasome inhibitors (e.g., MG132) are often used in-cellulo to allow for the accumulation of ubiquitinated proteins. |
Table 3: Protein Degradation
| Parameter | In-Vitro (Biochemical) | In-Cellulo (Live Cell/Lysis) | Key Considerations |
| Assay | N/A (Degradation is a cellular process) | Western Blot, In-Cell Western, HiBiT Lytic Detection, Mass Spectrometry | These assays directly measure the primary endpoint of PROTAC activity: the reduction in the levels of the target protein.[1][15][16] |
| Metric | DC50, Dmax | DC50, Dmax | DC50 is the concentration of PROTAC that induces 50% degradation of the POI.[17][18] Dmax is the maximum percentage of degradation achieved.[17][18] |
| Typical Values | N/A | pM to µM range for DC50; >50% for Dmax | The "hook effect," where degradation efficiency decreases at high PROTAC concentrations, is a common phenomenon observed in cellular assays.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In-Vitro Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay measures the proximity between the POI and the E3 ligase induced by the PROTAC.[19][20]
-
Reagents: Purified, tagged POI (e.g., GST-tagged) and E3 ligase (e.g., His-tagged), TR-FRET donor (e.g., Tb-anti-GST antibody), TR-FRET acceptor (e.g., AF488-anti-His antibody), PROTAC compound.
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.
In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[11]
-
Reagents: Purified POI, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, Ubiquitin, ATP, PROTAC compound.
-
Reaction Setup: Combine all reagents in a reaction buffer. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI to detect the unmodified and higher molecular weight ubiquitinated species.
In-Cellulo Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[21]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
In-Cellulo NanoBRET™ Assay for Ternary Complex Formation and Target Engagement
This live-cell assay monitors the proximity of the POI and E3 ligase or the engagement of the PROTAC with its target in real-time.[6][9][22][23]
-
Cell Line Engineering: Generate a cell line that expresses the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® (which can be labeled with a fluorescent acceptor). For target engagement, only the POI-NanoLuc fusion is needed, along with a fluorescent tracer that binds the POI.
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. For ternary complex formation, label the HaloTag®-E3 ligase with a fluorescent ligand. For target engagement, add the fluorescent tracer.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition and BRET Measurement: Add the NanoBRET™ substrate and immediately measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates ternary complex formation, while a decrease in the presence of a tracer indicates target engagement.
Visualizing the PROTAC Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in PROTAC action and evaluation.
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: The logical relationship in cross-validating PROTAC data.
Conclusion
The cross-validation of in-vitro and in-cellulo data is a critical step in the development of effective and safe PROTAC degraders. While in-vitro assays provide valuable insights into the molecular mechanism of action, in-cellulo assays are indispensable for evaluating the true therapeutic potential of a PROTAC in a biologically relevant setting. By carefully comparing the quantitative data from both systems and considering the potential reasons for any discrepancies, researchers can make more informed decisions to guide the optimization of their PROTAC candidates. This integrated approach, combining robust biochemical and cellular assays, is essential for advancing the field of targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. selvita.com [selvita.com]
- 7. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. promega.com [promega.com]
- 23. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
Benchmarking a Novel Cereblon-Recruiting PROTAC Linker: A Comparative Guide to Lenalidomide-COCH-PEG2-azido Against Established Degraders
For Immediate Release
This guide provides a comprehensive benchmark analysis of a hypothetical PROTAC (Proteolysis Targeting Chimera) utilizing the Lenalidomide-COCH-PEG2-azido E3 ligase ligand-linker, herein referred to as 'L-C-P-A,' against two well-established protein degraders: ARV-110 and dBET1. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
The emergence of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. The choice of E3 ligase ligand and linker is critical to the efficacy and selectivity of a PROTAC. This compound is a readily available building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This guide will provide a framework for evaluating the performance of novel PROTACs, using L-C-P-A as a representative component, in comparison to established degraders that recruit either the von Hippel-Lindau (VHL) or Cereblon E3 ligases.
Executive Summary
This guide outlines the comparative performance of our hypothetical L-C-P-A-based PROTAC against ARV-110, a VHL-recruiting androgen receptor (AR) degrader, and dBET1, a Cereblon-recruiting BET bromodomain degrader. We present hypothetical performance data in structured tables and provide detailed experimental protocols for key validation assays. Furthermore, we include diagrams of relevant signaling pathways and experimental workflows to provide a clear visual representation of the underlying biological processes and methodologies.
Comparative Performance Data
The following tables summarize the hypothetical performance data for a PROTAC constructed with this compound (L-C-P-A-Target) against the established degraders ARV-110 and dBET1. It is crucial to note that the performance of a PROTAC is highly dependent on the specific target protein and the overall structure of the molecule.
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| L-C-P-A-Target (Hypothetical) | Target X | Cereblon | Cell Line A | 15 | >90 | N/A |
| ARV-110 | Androgen Receptor (AR) | VHL | VCaP | ~1 | >90 | [4] |
| dBET1 | BRD4 | Cereblon | MDA-MB-231 | 430 | >90 | [5] |
Table 1: In Vitro Degradation Potency. DC50 represents the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
| Degrader | Target Protein | Cell Line | IC50 (nM) | Reference |
| L-C-P-A-Target (Hypothetical) | Target X | Cell Line A | 50 | N/A |
| ARV-110 | Androgen Receptor (AR) | VCaP | Low nanomolar | [4] |
| dBET1 | BRD4 | MV4;11 | 140 | [6] |
Table 2: Anti-proliferative Activity. IC50 represents the concentration required to inhibit cell proliferation by 50%.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] L-C-P-A contains a lenalidomide-based ligand that binds to the Cereblon (CRBN) E3 ligase.[1] ARV-110, in contrast, recruits the von Hippel-Lindau (VHL) E3 ligase.[9][10] dBET1, like our hypothetical PROTAC, also recruits Cereblon.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Discover leading protein degradation companies developing molecular glue degraders and other therapeutics [rootsanalysis.com]
- 9. nursingcenter.com [nursingcenter.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Lenalidomide-COCH-PEG2-azido: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of complex chemical compounds is a critical component of laboratory safety and environmental responsibility. Lenalidomide-COCH-PEG2-azido, a molecule combining a potent E3 ligase ligand (a derivative of lenalidomide) with a PEG linker and a reactive azide (B81097) group, requires a multi-faceted approach to its disposal, considering the hazards associated with each of its components. This guide provides essential, step-by-step procedures for its safe handling and disposal.
The primary hazard associated with this compound is the organic azide group. Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[1][2] Additionally, lenalidomide (B1683929) is a potent pharmaceutical agent suspected of causing cancer and may damage an unborn child, necessitating careful handling to prevent exposure.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. If an SDS is unavailable, the compound should be handled with the utmost caution, assuming the highest level of hazard from its constituent parts.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3][4]
-
Hand Protection: Use compatible, chemical-resistant gloves. Given the compound's components, double gloving with nitrile gloves is a recommended practice.[5]
-
Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of splashes or dust generation, additional protective clothing like Tyvek sleeves or gowns should be considered.[3][5]
-
Respiratory Protection: All handling of the dry powder or procedures that could generate aerosols must be conducted in a certified chemical fume hood.[5][6]
Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research laboratory setting.
Step 1: Initial Assessment
-
Contamination Check: Determine if the waste is mixed with other hazardous substances, such as heavy metals, acids, or halogenated solvents.[7]
-
CRITICAL: Never mix azide-containing waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
CRITICAL: Avoid contact with metals (e.g., copper, lead, brass spatulas) to prevent the formation of highly shock-sensitive metal azides.[1][6] Use plastic or ceramic spatulas.[2][8]
-
CRITICAL: Do not mix with halogenated solvents (e.g., dichloromethane, chloroform), which can form extremely unstable di- and tri-azidomethane.[1][2]
-
-
Quantity Assessment: Evaluate the amount of waste to be disposed of. This procedure is intended for lab-scale quantities (typically < 100 mL or a few grams).
Step 2: Waste Segregation and Collection
-
Designated Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), into a dedicated, clearly labeled, and chemically compatible waste container.[1][9] The original container is a suitable option if it is in good condition.[7]
-
Labeling: The waste container must be clearly labeled with "this compound Waste," "Organic Azide," "Toxic," and any other relevant hazard warnings. Include the date of accumulation.
-
Storage: Store the sealed waste container in a cool, dry, and dark area, away from heat sources and incompatible materials.[2][5] The storage location should be a designated and secure satellite accumulation area.
Step 3: Chemical Deactivation (for Dilute Solutions - Optional and for Advanced Users)
For dilute solutions (<5%) of azide-containing compounds, chemical deactivation can be performed by trained personnel in a controlled environment. This step should only be undertaken if institutional safety protocols and personnel expertise permit.
-
Procedure: The reaction involves the careful addition of a 20% aqueous solution of sodium nitrite (B80452), followed by the gradual addition of a 20% sulfuric acid solution until the mixture is acidic.[6] This must be done in a chemical fume hood as toxic nitrogen oxides are formed.[6]
-
Caution: The order of addition is critical. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN3).[6]
-
Post-treatment: After deactivation, the resulting solution must still be disposed of as hazardous chemical waste.[6]
Step 4: Final Disposal
-
Professional Disposal: Whether chemically deactivated or not, the final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.[7][9][10]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[7]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of via the sanitary sewer. Azides can react with lead and copper plumbing to form explosive accumulations.[5][6]
-
Empty Containers: Empty containers must be treated as hazardous waste unless thoroughly decontaminated. The first rinseate from any cleaning procedure must be collected and disposed of as hazardous waste.[9]
Quantitative Data Summary
The safe handling of organic azides is often guided by specific stability rules. While the exact C/N ratio for this compound is complex, the presence of the azide functional group necessitates adherence to general safety thresholds.
| Parameter | Guideline/Value | Rationale | Source |
| Carbon to Nitrogen (C/N) Ratio | The number of nitrogen atoms should not exceed the number of carbon atoms. | To maintain chemical stability and reduce explosive potential. | [1] |
| "Rule of Six" | There should be at least six carbon atoms per energetic functional group (e.g., azide). | Provides sufficient dilution of the energetic group to render the compound relatively safe. | [1] |
| Storage Temperature | Store below room temperature, at -18°C if possible, and in the absence of light. | Organic azides can decompose with the introduction of external energy like heat or light. | [1][2] |
| Maximum Concentration (in solution) | Should not exceed 1 M. | To minimize the risk associated with handling concentrated solutions of potentially unstable compounds. | [1] |
Disposal Workflow and Logic
The decision-making process for the proper disposal of this compound can be visualized as a logical workflow. This ensures that all safety and regulatory considerations are met at each step.
Caption: Disposal workflow for this compound waste.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. packageinserts.bms.com [packageinserts.bms.com]
- 4. dimi.unige.it [dimi.unige.it]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling Lenalidomide-COCH-PEG2-azido
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Lenalidomide-COCH-PEG2-azido. The procedural guidance herein is designed to ensure the safe execution of laboratory operations and proper disposal of waste materials.
Compound Hazard Overview
This compound is a complex molecule for research use, combining a derivative of lenalidomide (B1683929) with an azide (B81097) functional group.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative, considering the hazards of its principal components:
-
Lenalidomide: A thalidomide (B1683933) analogue that is a known human teratogen and can cause severe, life-threatening birth defects.[2][3] It is classified as a cytotoxic agent and may be carcinogenic, mutagenic, or teratogenic.[4][5] Exposure can occur through skin contact, inhalation of aerosols or particles, and ingestion.[4]
-
Organic Azide: The azide group can be highly energetic and potentially explosive, especially in the presence of heat, light, shock, or certain metals.[6][7] Organic azides should be handled with care, and precautions should be taken to avoid the formation of highly unstable and explosive metal azides.[6][7]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended PPE for various procedures.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a fit-tested N95 (or higher) Respirator within a certified chemical fume hood. |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. All work should be conducted in a chemical fume hood. |
| Spill Cleanup | Industrial thickness gloves (>0.45mm), Disposable Gown, Safety Goggles or a Full-Face Shield, and a fit-tested N95 (or higher) Respirator. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. |
Note: Gloves should be changed immediately if contaminated. All PPE should be disposed of as hazardous waste after use.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
All work with this compound must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
The work surface should be lined with absorbent, disposable bench paper.[9]
-
Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Have a spill kit specifically for cytotoxic and azide-containing compounds readily available.
2. Handling the Solid Compound:
-
When handling the solid form, use plastic or ceramic spatulas to avoid the formation of shock-sensitive metal azides.[6][9][11] Never use metal spatulas.[6][9][11]
-
Avoid creating dust.[12] If any powder is released, do not breathe it in.[13]
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable compounds with azides.[6][7]
4. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
It should be stored in a cool, dark place, away from heat, light, and incompatible materials such as acids and heavy metals.[6][11]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
1. Waste Segregation:
-
Azide-containing waste must be collected in separate, clearly labeled waste containers.[6][9]
-
Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[6]
-
Solid waste (e.g., contaminated gloves, gowns, bench paper, and vials) should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
2. Decontamination:
-
All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. A recommended procedure is to rinse the equipment with a suitable solvent to remove the compound, followed by washing with soap and water. The initial rinse solvent should be collected as hazardous waste.
-
Work surfaces should be decontaminated at the end of each procedure by wiping with a suitable solvent and then cleaning with soap and water. The wipes should be disposed of as hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
1. Spills:
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (see table above), contain the spill with absorbent material.
-
Carefully collect the contaminated material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the contaminated area until it has been cleared by trained personnel.
-
2. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. drugs.com [drugs.com]
- 3. Lenalidomide (Revlimid®) | Macmillan Cancer Support [macmillan.org.uk]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. ubpbio.com [ubpbio.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ucd.ie [ucd.ie]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. dimi.unige.it [dimi.unige.it]
- 13. medicinesauthority.gov.mt [medicinesauthority.gov.mt]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
